Cefiderocol Sulfate Tosylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2135543-94-9 |
|---|---|
Molecular Formula |
C118H136Cl3N21O46S11 |
Molecular Weight |
3043.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid;sulfate |
InChI |
InChI=1S/3C30H34ClN7O10S2.4C7H8O3S.H2O4S/c3*1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31;4*1-6-2-4-7(5-3-6)11(8,9)10;1-5(2,3)4/h3*5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47);4*2-5H,1H3,(H,8,9,10);(H2,1,2,3,4)/t3*20-,26-;;;;;/m111...../s1 |
InChI Key |
LTUONTFKVOUYHB-SDAZKDLGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
The Trojan Horse Enters the Citadel: A Technical Guide to Cefiderocol's Iron-Mediated Assault on Multidrug-Resistant Bacteria
For Immediate Release
[City, State] – [Date] – In an era defined by the escalating threat of antimicrobial resistance, the novel siderophore cephalosporin (B10832234), Cefiderocol (B606585), has emerged as a critical weapon against multidrug-resistant (MDR) Gram-negative bacteria. This technical guide provides an in-depth exploration of Cefiderocol's unique "Trojan horse" mechanism, which leverages the bacteria's own iron acquisition systems to bypass formidable resistance barriers. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the latest quantitative data, details key experimental methodologies, and visualizes the intricate molecular pathways involved in its potent bactericidal activity.
The "Trojan Horse" Mechanism: A Novel Strategy for Bacterial Infiltration
Cefiderocol's innovative design centers on its ability to act as a siderophore mimic. A catechol moiety attached to the C-3 side chain of the cephalosporin core enables it to chelate ferric iron (Fe³⁺) in the extracellular environment.[1][2] This Cefiderocol-iron complex is then recognized and actively transported across the outer membrane of Gram-negative bacteria by various iron transporter proteins, such as PiuA in Pseudomonas aeruginosa and CirA and Fiu in Escherichia coli.[3][4][5] This active transport mechanism allows Cefiderocol to achieve high concentrations in the periplasmic space, effectively bypassing common resistance mechanisms like porin channel deletions and the action of efflux pumps.[6][7]
Once in the periplasm, Cefiderocol dissociates from the iron and binds to its primary targets: penicillin-binding proteins (PBPs), predominantly PBP3.[3][4] This binding inhibits the final transpeptidation step of peptidoglycan synthesis, a crucial process for maintaining the integrity of the bacterial cell wall. The disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death.
Below is a diagram illustrating the "Trojan horse" mechanism of Cefiderocol.
References
- 1. researchgate.net [researchgate.net]
- 2. Cefiderocol: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Siderophore Cephalosporin Cefiderocol Utilizes Ferric Iron Transporter Systems for Antibacterial Activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Cefiderocol's Binding Affinity to Penicillin-Binding Proteins: An In-depth Technical Guide
Introduction
Cefiderocol (B606585) is a novel siderophore cephalosporin (B10832234) with potent activity against a broad range of Gram-negative bacteria, including multidrug-resistant strains. Its unique mechanism of action involves a "Trojan horse" strategy, where it chelates iron and is actively transported into the periplasmic space of bacteria via siderophore uptake systems. Once in the periplasm, cefiderocol exerts its bactericidal effect by binding to and inhibiting penicillin-binding proteins (PBPs), essential enzymes in the final stages of peptidoglycan synthesis. This guide provides a comprehensive overview of cefiderocol's binding affinity to various PBPs, details the experimental protocols used to determine these affinities, and illustrates the downstream consequences of PBP inhibition.
Quantitative Binding Affinity of Cefiderocol to PBPs
Cefiderocol exhibits a high affinity for PBP3 across a range of clinically important Gram-negative pathogens. This strong interaction is a key determinant of its potent antibacterial activity. The 50% inhibitory concentration (IC50), a measure of the drug concentration required to inhibit 50% of the PBP's activity, is a critical parameter in quantifying this binding affinity.
| Bacterium | PBP Target | Cefiderocol IC50 (µg/mL) | Reference |
| Escherichia coli NIHJ JC-2 | PBP3 | 0.04 | [1] |
| Klebsiella pneumoniae SR22291 | PBP3 | 0.062 | [1] |
| Pseudomonas aeruginosa ATCC 27853 | PBP3 | 0.06 | [1] |
| Acinetobacter baumannii ATCC 17978 | PBP3 | 0.67 | [1] |
Table 1: Cefiderocol IC50 Values against PBP3 of Various Gram-Negative Bacteria.
In addition to its primary target, PBP3, cefiderocol has also demonstrated affinity for other PBPs, contributing to its broad spectrum of activity. Notably, cefiderocol has shown binding to PBP2 of Klebsiella pneumoniae.
Further studies with Pseudomonas aeruginosa PBP3 have also quantified the efficiency of cefiderocol's interaction in terms of the second-order rate constant (k_inact/K_i), which reflects both the binding affinity (K_i) and the rate of inactivation (k_inact).
| Compound | k_inact/K_i (M⁻¹s⁻¹) |
| Cefiderocol | 3000 |
| Ceftazidime | 3400 |
| Cefepime | 9600 |
| Meropenem | 11000 |
Table 2: Comparative k_inact/K_i Values against P. aeruginosa PBP3.
Mechanism of Action: PBP Inhibition and Downstream Effects
The primary mechanism of action of cefiderocol, like other β-lactam antibiotics, is the inhibition of peptidoglycan synthesis. Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity and protecting the cell from osmotic lysis. PBPs are a group of transpeptidases that catalyze the final cross-linking step of peptidoglycan assembly.
By binding to the active site of PBPs, cefiderocol forms a stable, covalent acyl-enzyme complex, effectively inactivating the enzyme. The inhibition of PBP3, a key enzyme involved in cell division, leads to the formation of filamentous, non-dividing cells and ultimately results in cell lysis and death.
Cefiderocol's mechanism of action targeting PBP3.
Experimental Protocols for Determining PBP Binding Affinity
The binding affinity of cefiderocol to PBPs is determined using various biochemical assays. The following are detailed methodologies for two common experimental approaches.
Competitive PBP Binding Assay using Bocillin-FL
This assay measures the ability of an unlabeled β-lactam, such as cefiderocol, to compete with a fluorescently labeled penicillin derivative (Bocillin-FL) for binding to PBPs.
1. Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate culture medium.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).
-
Resuspend the cells in the same buffer and lyse them using methods such as sonication or a French press.
-
Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.
-
Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.
2. Competitive Binding Reaction:
-
In a series of microcentrifuge tubes or a microplate, add a fixed amount of the prepared bacterial membranes.
-
Add varying concentrations of the unlabeled competitor antibiotic (cefiderocol).
-
Incubate the mixtures for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow the unlabeled antibiotic to bind to the PBPs.
-
Add a fixed, sub-saturating concentration of Bocillin-FL to each reaction and incubate for a shorter period (e.g., 10 minutes). Bocillin-FL will bind to any PBPs not already occupied by the competitor.
3. Detection and Analysis:
-
Stop the binding reaction by adding a sample buffer and heating the samples.
-
Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
Quantify the fluorescence intensity of each PBP band.
-
Plot the percentage of Bocillin-FL binding against the logarithm of the cefiderocol concentration.
-
Determine the IC50 value, which is the concentration of cefiderocol that inhibits 50% of Bocillin-FL binding.
Workflow for Competitive PBP Binding Assay.
PBP Hydrolysis Assay using S2d Thioester Substrate
This assay measures the transpeptidase activity of PBPs by monitoring the hydrolysis of a thioester substrate analog, S2d. The inhibition of this activity by cefiderocol is then quantified.
1. Reagent Preparation:
-
Prepare a solution of the purified PBP of interest in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).
-
Prepare a stock solution of the S2d substrate.
-
Prepare a stock solution of a chromogenic or fluorogenic thiol-reactive probe (e.g., 4,4'-dithiodipyridine or monobromobimane).
2. Assay Reaction:
-
In a microplate, add the purified PBP solution.
-
Add varying concentrations of the inhibitor (cefiderocol).
-
Initiate the reaction by adding the S2d substrate and the thiol-reactive probe.
-
The PBP will hydrolyze the S2d substrate, releasing a free thiol group.
-
The released thiol will react with the probe, generating a detectable colorimetric or fluorescent signal.
3. Data Acquisition and Analysis:
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the cefiderocol concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Workflow for S2d Hydrolysis Assay.
Conclusion
Cefiderocol's potent antibacterial activity is intrinsically linked to its high binding affinity for penicillin-binding proteins, particularly PBP3, in a wide range of Gram-negative pathogens. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive understanding of this critical aspect of cefiderocol's mechanism of action. The inhibition of PBP-mediated peptidoglycan synthesis disrupts bacterial cell wall integrity, leading to cell death. This in-depth knowledge is invaluable for researchers and drug development professionals working to combat the growing threat of antimicrobial resistance.
References
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Cefiderocol Sulfate Tosylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefiderocol is a novel siderophore cephalosporin (B10832234) antibiotic with a unique mechanism of action that enables it to effectively combat a wide range of multidrug-resistant Gram-negative bacteria. Its innovative "Trojan horse" strategy, facilitated by a catechol siderophore moiety, allows it to bypass common resistance mechanisms by utilizing bacterial iron uptake systems to enter the periplasmic space. This technical guide provides a comprehensive overview of the chemical structure of Cefiderocol and its commercially available form, Cefiderocol Sulfate (B86663) Tosylate. Furthermore, it details the convergent synthetic route for its preparation, including experimental protocols for the synthesis of key intermediates and the final active pharmaceutical ingredient.
Chemical Structure
Cefiderocol's molecular architecture is a sophisticated amalgamation of a cephalosporin core, similar to third and fourth-generation cephalosporins, with a unique siderophore side chain at the C-3 position and a resistance-stabilizing side chain at the C-7 position.
The core structure is a 7-amino-3-substituted-cephem-4-carboxylic acid. Key structural features include:
-
C-7 Side Chain : An aminothiazole ring with a carboxypropyloxyimino group. This moiety is also found in ceftazidime (B193861) and contributes to its stability against β-lactamases and enhances its transport across the outer membrane of Gram-negative bacteria.[1][2][3][4]
-
C-3 Side Chain : This is the most distinctive feature of Cefiderocol. It consists of a pyrrolidinium (B1226570) ring linked to a chlorocatechol group.[2][3][4] The chlorocatechol moiety acts as a siderophore, chelating ferric iron (Fe³⁺) and enabling the entire molecule to be actively transported into the bacterial periplasmic space via iron transporters.[2][3][4] The pyrrolidinium group, also present in cefepime, enhances antibacterial activity and stability against certain β-lactamases.[3][4]
Cefiderocol is administered intravenously as Cefiderocol Sulfate Tosylate , a salt form that improves its stability and formulation properties.
Chemical Structures:
Cefiderocol
Caption: Chemical structure of Cefiderocol.
This compound The commercial form is a mixed salt of Cefiderocol with sulfuric acid and p-toluenesulfonic acid.
Synthesis of Cefiderocol
The synthesis of Cefiderocol is accomplished through a convergent approach, which involves the separate synthesis of the key fragments followed by their coupling. The main fragments are:
-
The Cephalosporin Core: (6R,7R)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
-
The C-7 Side Chain Precursor: 2-(2-aminothiazol-4-yl)-2-(isopropoxycarbonylmethoxyimino)acetic acid.
-
The C-3 Side Chain (Siderophore Moiety): A protected derivative of N-(2-(pyrrolidin-1-yl)ethyl)-2-chloro-3,4-dihydroxybenzamide.
The overall synthetic workflow is depicted below:
Caption: Convergent synthesis workflow for this compound.
Experimental Protocols
The synthesis of the C-3 side chain begins with 2-chloro-3,4-dimethoxybenzaldehyde and proceeds through a four-step sequence of demethylation, hydroxyl protection, aldehyde oxidation, and amidation.
Step 1: Demethylation of 2-chloro-3,4-dimethoxybenzaldehyde
-
Reaction: 2-chloro-3,4-dimethoxybenzaldehyde is treated with a Lewis acid, such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃), in the presence of a base like pyridine (B92270) in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂).
-
Procedure: To a solution of 2-chloro-3,4-dimethoxybenzaldehyde (1.0 eq) in CH₂Cl₂ under a nitrogen atmosphere, anhydrous AlCl₃ (2.1 eq) is added at room temperature. Pyridine (8.4 eq) is then added dropwise, and the mixture is refluxed for 8 hours. The reaction is quenched with dilute hydrochloric acid, and the product, 2-chloro-3,4-dihydroxybenzaldehyde (B3260265), is isolated by filtration.
-
Quantitative Data:
| Starting Material | Reagents | Product | Yield |
| 2-chloro-3,4-dimethoxybenzaldehyde | AlCl₃, Pyridine, CH₂Cl₂ | 2-chloro-3,4-dihydroxybenzaldehyde | 94.2% |
| 2-chloro-3,4-dimethoxybenzaldehyde | BBr₃, CH₂Cl₂ | 2-chloro-3,4-dihydroxybenzaldehyde | 84.9% |
Step 2: Protection of the Hydroxyl Groups
-
Reaction: The catechol hydroxyl groups of 2-chloro-3,4-dihydroxybenzaldehyde are protected, for example, as p-methoxybenzyl (PMB) ethers.
-
Procedure: To a solution of 2-chloro-3,4-dihydroxybenzaldehyde (1.0 eq) in a suitable solvent, p-methoxybenzyl chloride (PMB-Cl) is added in the presence of a base. The reaction mixture is stirred until completion, and the protected product, 2-chloro-3,4-bis((4-methoxybenzyl)oxy)benzaldehyde, is isolated.
Step 3: Oxidation of the Aldehyde
-
Reaction: The aldehyde group of the protected catechol is oxidized to a carboxylic acid.
-
Procedure: The protected aldehyde is treated with an oxidizing agent, such as sodium chlorite, to yield the corresponding benzoic acid derivative.
Step 4: Amidation
-
Reaction: The carboxylic acid is activated and then coupled with 1-(2-aminoethyl)pyrrolidine.
-
Procedure: The benzoic acid derivative is activated with a coupling agent, such as mesyl chloride, and then reacted with 1-(2-aminoethyl)pyrrolidine to form the amide, which is the protected C-3 side chain.
-
Overall Yield: The overall yield for the five steps (including an initial chlorination of benzaldehyde) to obtain the protected C-3 side chain is reported to be 62%.[5]
The C-7 side chain, 2-(2-aminothiazol-4-yl)-2-(isopropoxycarbonylmethoxyimino)acetic acid, is synthesized from 4-chloroacetoacetic ester.
Step 1: Oximation
-
Reaction: 4-chloroacetoacetic ester is reacted with an alkali nitrite (B80452) in glacial acetic acid.
-
Procedure: 4-chloroacetoacetic ester is cooled to 0°C, and a solution of sodium nitrite in water is added dropwise while maintaining a low temperature.
Step 2: Reaction with Thiourea
-
Reaction: The product from the oximation step is reacted directly with thiourea in an aqueous solution.
-
Procedure: The cold solution from the previous step is added to an aqueous solution of thiourea, keeping the temperature below 40°C. This forms the 2-(2-amino-thiazole-4-yl)-2-(syn)-hydroxyimino acetic ester.
Step 3: Methylation
-
Reaction: The hydroxyl group of the oxime is methylated using dimethyl sulfate.
-
Procedure: The hydroxyimino acetic ester is suspended in a solvent like acetone (B3395972) with a phase transfer catalyst (e.g., tetrabutylammonium (B224687) hydrogen sulfate). A caustic soda solution is added, followed by the dropwise addition of dimethyl sulfate at around 0°C.
The cephalosporin core, (6R,7R)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is typically synthesized from a fermentation precursor. A patented method describes a six-step synthesis starting from (6R,7R)-7-phenylacetylamino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-chloromethyl-2-carboxylic acid p-methoxybenzyl ester.[6] The process involves several steps with specific reagents and conditions, leading to the desired 7-amino cephalosporin core with reported yields for some steps in the range of 87-91%.[6]
Step 1: Coupling of the C-7 Side Chain
-
Reaction: The C-7 side chain precursor is activated and coupled to the 7-amino group of the cephalosporin core.
-
Procedure: The carboxylic acid of the C-7 side chain is activated, for example, with mesyl chloride, and then reacted with the cephalosporin core.
Step 2: Coupling of the C-3 Side Chain
-
Reaction: The protected C-3 side chain is coupled to the 3-position of the cephalosporin intermediate.
-
Procedure: The cephalosporin intermediate is reacted with the protected pyrrolidine-containing side chain in the presence of boric acid and sodium iodide to form a tetraalkylammonium iodide salt.[5]
Step 3: Deprotection
-
Reaction: The protecting groups (e.g., PMB) on the catechol hydroxyls are removed.
-
Procedure: The protected molecule is treated with a strong acid to cleave the PMB ethers.[5]
Step 4: Formation of the Sulfate Tosylate Salt
-
Reaction: The deprotected Cefiderocol free base is converted to its sulfate tosylate salt.
-
Procedure: The final compound is crystallized in the presence of sulfuric acid and p-toluenesulfonic acid to yield this compound.[5]
Quantitative Data Summary
The following table summarizes the available quantitative data for the synthesis of Cefiderocol.
| Step | Starting Material | Product | Yield | Reference |
| C-3 Side Chain Synthesis | ||||
| Demethylation (Method 1) | 2-chloro-3,4-dimethoxybenzaldehyde | 2-chloro-3,4-dihydroxybenzaldehyde | 94.2% | |
| Demethylation (Method 2) | 2-chloro-3,4-dimethoxybenzaldehyde | 2-chloro-3,4-dihydroxybenzaldehyde | 84.9% | |
| Overall (5 steps) | Benzaldehyde | Protected C-3 Side Chain | 62% | [5] |
| Cephalosporin Core Synthesis | ||||
| Step in multi-step synthesis | Intermediate 7 | Intermediate 8 | 91.2% | [6] |
| Step in multi-step synthesis | Intermediate 6 | Intermediate 7 | 87.6% | [6] |
Conclusion
The synthesis of this compound is a complex, multi-step process that relies on a convergent strategy. This approach allows for the efficient and independent preparation of the key structural fragments, which are then assembled to form the final molecule. The unique siderophore moiety at the C-3 position is crucial for the drug's novel mechanism of action and its ability to overcome bacterial resistance. The detailed synthetic protocols and quantitative data presented in this guide provide valuable information for researchers and professionals involved in the development and manufacturing of this important antibiotic. Further optimization of the synthetic steps could lead to improved overall yields and a more cost-effective manufacturing process.
References
- 1. US20160176897A1 - 7-aminocephem derivative compounds - Google Patents [patents.google.com]
- 2. Binding of last-resort antibiotic revealed for the first time | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 3. publications.ashp.org [publications.ashp.org]
- 4. Cefiderocol: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A brief introduction to Cefiderocol_Chemicalbook [chemicalbook.com]
- 6. CN101538273B - Process for preparing (6R,7R) -7-amino-8-oxo-5-thia-1-azabicyclo [4.2.0] oct-2-ene-3-H-2-carboxylic acid - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Physicochemical Properties of Cefiderocol Sulfate Tosylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefiderocol (B606585) is a novel siderophore cephalosporin (B10832234) antibiotic with a unique "Trojan horse" mechanism of action, enabling it to effectively combat a wide range of multidrug-resistant Gram-negative bacteria. This technical guide provides an in-depth overview of the physicochemical properties of its commercially available form, Cefiderocol Sulfate (B86663) Tosylate. The document consolidates available data on its solubility, stability, and other key characteristics, presented in a clear and accessible format. Detailed methodologies for essential analytical techniques are provided to support further research and development. Visual diagrams are included to illustrate its mechanism of action and a general workflow for physicochemical characterization, adhering to the specified technical requirements. While extensive literature exists on its clinical efficacy and mechanism, this guide focuses on the fundamental physicochemical attributes crucial for formulation, manufacturing, and regulatory considerations.
Introduction
Cefiderocol represents a significant advancement in the fight against antimicrobial resistance. Its innovative structure, which combines a cephalosporin core with a catechol siderophore, allows it to hijack bacterial iron uptake systems to gain entry into the periplasmic space, thereby bypassing common resistance mechanisms such as porin channel mutations and efflux pumps.[1][2] The drug is supplied as a lyophilized powder for injection, formulated as Cefiderocol Sulfate Tosylate. A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to ensure its quality, safety, and efficacy.
General Properties
This compound is a white to slightly yellow, sterile, lyophilized powder.[3][4] It is known to be hygroscopic and may exhibit polymorphism, although specific details on polymorphic forms are not publicly available.[3]
Table 1: General Physicochemical Properties of this compound
| Property | Description | Reference(s) |
| Appearance | White to slightly yellow powder | [3][4] |
| Formulation | Sterile, lyophilized powder for injection | [1][4] |
| Hygroscopicity | Hygroscopic | [3] |
| Polymorphism | May show polymorphism | [3] |
| pH of Reconstituted Solution | 5.2 to 5.8 (1 g of cefiderocol in 10 mL of water) | [5] |
Quantitative Physicochemical Data
Quantitative data on certain physicochemical properties such as pKa, melting point (from Differential Scanning Calorimetry), specific polymorphic forms (from X-ray Powder Diffraction), and a dynamic vapor sorption isotherm are not publicly available and are likely proprietary information.
Solubility
This compound exhibits varied solubility in different solvents, a critical factor for its formulation and in vitro experimental design.
Table 2: Solubility Profile of Cefiderocol and its Sulfate Tosylate Salt
| Solvent | Solubility | Reference(s) |
| Methanol | Freely soluble | [3] |
| Water | Slightly soluble | [3] |
| Dehydrated Ethanol | Slightly soluble | [3] |
| Acetonitrile | Practically insoluble | [3] |
| DMSO | Soluble | [] |
| Acetone | Soluble | [] |
| Dichloromethane | Soluble | [] |
| Ethyl Acetate | Soluble | [] |
Stability
The stability of Cefiderocol is influenced by the solvent, concentration, temperature, and exposure to light.
Table 3: Stability of Cefiderocol in Solution
| Condition | Observation | Reference(s) |
| Reconstituted Solution (in vial) | May be stored for up to 1 hour at room temperature. | [7] |
| Diluted IV Solution (Room Temperature) | Stable for up to 6 hours. | [7] |
| Diluted IV Solution (Refrigerated) | May be stored for up to 24 hours at 2–8°C, protected from light. Must be used within 6 hours after removal from refrigeration. | [7] |
| 62.5 mg/mL in NS or D5W (Polypropylene Syringes, Room Temp) | Retains >90% of initial concentration for 12 hours, with or without light protection. After 24 hours, most solutions retained >90% of the initial concentration. After 48 hours, no solution retained >90% of the initial concentration. | [8] |
Mechanism of Action and Cellular Entry
Cefiderocol's unique mechanism of action involves a "Trojan horse" strategy. The catechol side chain of Cefiderocol chelates ferric iron, which is essential for bacterial survival. This Cefiderocol-iron complex is then actively transported across the outer membrane of Gram-negative bacteria via their own iron uptake channels. Once in the periplasmic space, Cefiderocol dissociates from the iron and inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell death. This mechanism allows Cefiderocol to bypass resistance mechanisms that affect other β-lactam antibiotics.[1][2]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. An Overview of Cefiderocol’s Therapeutic Potential and Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. fda.gov.tw [fda.gov.tw]
- 5. publications.ashp.org [publications.ashp.org]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Physicochemical stability of cefiderocol, a novel siderophore cephalosporin, in syringes at 62.5 mg/mL for continuous administration in intensive care units - PMC [pmc.ncbi.nlm.nih.gov]
Cefiderocol Sulfate Tosylate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefiderocol (B606585) is a novel siderophore cephalosporin (B10832234) antibiotic with a unique mechanism of action that allows it to overcome many common resistance mechanisms of Gram-negative bacteria. It is formulated as a sulfate (B86663) tosylate salt for intravenous administration. A thorough understanding of its solubility and stability is critical for its formulation, handling, and clinical administration to ensure optimal efficacy and safety. This technical guide provides an in-depth overview of the solubility and stability of Cefiderocol Sulfate Tosylate, compiling available data into a comprehensive resource.
Physicochemical Properties
This compound is a white to slightly yellow, hygroscopic powder.[1][2] The molecular formula is 3C₃₀H₃₄ClN₇O₁₀S₂·4C₇H₈O₃S·H₂SO₄·xH₂O, with a relative molecular mass of 3043.50 g/mol for the anhydrous salt.[1][2]
Solubility Profile
Detailed quantitative data on the aqueous solubility of this compound across a range of pH values is not extensively available in the public domain. However, based on available information, a qualitative and semi-quantitative solubility profile can be described.
Qualitative Solubility
A draft monograph from the World Health Organization describes the solubility of this compound in various solvents as follows[1][2]:
| Solvent | Solubility |
| Methanol | Freely Soluble |
| Water | Slightly Soluble |
| Dehydrated Ethanol | Slightly Soluble |
| Acetonitrile | Practically Insoluble |
Aqueous Solubility
One source indicates an aqueous solubility of 100 mg/mL for "cefiderocol"; however, it is not specified whether this refers to the sulfate tosylate salt or the free base, nor are the pH and temperature conditions defined. The pH of a solution prepared by dissolving 1 gram of cefiderocol in 10 mL of water is between 5.2 and 5.8.[3]
Organic Solvent Solubility
Cefiderocol is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO).[4][]
Stability Profile
The stability of Cefiderocol has been evaluated in various diluents and under stressed conditions to understand its degradation pathways.
Stability in Intravenous Solutions
Cefiderocol solutions have been studied for their stability in common intravenous diluents, such as 0.9% Sodium Chloride (Normal Saline, NS) and 5% Dextrose in Water (D5W). The stability is influenced by concentration, temperature, and light exposure.
| Concentration | Diluent | Storage Condition | Time (hours) | Remaining Concentration (%) | Reference |
| 7.5 - 20 mg/mL | NS or D5W | Room Temperature | 6 | >90% (Manufacturer's data) | [6] |
| 62.5 mg/mL | NS | Room Temperature, Protected from Light | 12 | >90% | [6] |
| 62.5 mg/mL | D5W | Room Temperature, Protected from Light | 12 | >90% | [6] |
| 62.5 mg/mL | NS | Room Temperature, Exposed to Light | 12 | >90% | [6] |
| 62.5 mg/mL | D5W | Room Temperature, Exposed to Light | 12 | >90% | [6] |
| 62.5 mg/mL | NS | Room Temperature, Protected from Light | 24 | >90% | [6] |
| 62.5 mg/mL | D5W | Room Temperature, Protected from Light | 24 | >90% | [6] |
| 62.5 mg/mL | NS | Room Temperature, Exposed to Light | 24 | ~89.9% | [6] |
| 62.5 mg/mL | D5W | Room Temperature, Exposed to Light | 24 | >90% | [6] |
| 62.5 mg/mL | NS or D5W | Room Temperature | 48 | 82.9 - 89.4% | [6] |
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Cefiderocol has been subjected to various stress conditions as summarized below.
| Stress Condition | Reagent and Conditions | Degradation (%) |
| Acidic | 1 M HCl, Room Temperature, 15 hours | 12% |
| Alkaline | 0.01 M NaOH, 20-25°C, 5 minutes | 26% |
| Oxidative | 0.3% H₂O₂, 35°C, 1 hour | 31% |
| Thermal | 80°C, 2 hours | 35% |
| Photolytic | 254 nm UV light, 30 minutes | 44% |
Experimental Protocols
Solubility Determination (General Protocol)
A standardized protocol for determining the equilibrium solubility of a drug substance like this compound typically involves the following steps:
-
Preparation of Solutions: A series of solutions at different pH values (e.g., using phosphate (B84403) or citrate (B86180) buffers) are prepared.
-
Addition of Excess Drug: An excess amount of this compound powder is added to each pH-buffered solution in sealed containers.
-
Equilibration: The containers are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Aliquots are withdrawn from each container and filtered (e.g., using a 0.22 µm filter) to remove undissolved solids.
-
Quantification: The concentration of dissolved Cefiderocol in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stability-Indicating HPLC Method
A common method for assessing the stability of Cefiderocol is a stability-indicating reversed-phase HPLC (RP-HPLC) method with UV detection.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: LiChrospher 100 RP-18 (125 mm x 4 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.05 M KH₂PO₄, pH 3.0) and an organic modifier (e.g., methanol).
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection Wavelength: 260 nm.
-
Column Temperature: 30°C.
-
-
Method Validation: The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Study Protocol
-
Preparation of Stock Solution: A stock solution of Cefiderocol is prepared in a suitable solvent (e.g., water or a relevant buffer).
-
Application of Stress Conditions:
-
Acidic Degradation: The stock solution is mixed with an acid (e.g., 1 M HCl) and kept at room temperature or elevated temperature for a defined period.
-
Alkaline Degradation: The stock solution is mixed with a base (e.g., 0.01 M NaOH) and kept at room temperature for a defined period.
-
Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.
-
Thermal Degradation: The stock solution is heated at a high temperature (e.g., 80°C).
-
Photolytic Degradation: The stock solution is exposed to UV light (e.g., 254 nm) and/or visible light.
-
-
Neutralization and Dilution: For acid and base-stressed samples, the solutions are neutralized before analysis. All stressed samples are diluted to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: The stressed samples are analyzed by the validated stability-indicating HPLC method to separate the intact drug from its degradation products. The peak purity of the Cefiderocol peak is assessed to ensure no co-eluting degradants.
Visualizations
Caption: Cefiderocol's "Trojan Horse" Mechanism of Action.
Caption: Experimental Workflow for Cefiderocol Stability Studies.
References
- 1. cdn.who.int [cdn.who.int]
- 2. cdn.who.int [cdn.who.int]
- 3. publications.ashp.org [publications.ashp.org]
- 4. medkoo.com [medkoo.com]
- 6. Physicochemical stability of cefiderocol, a novel siderophore cephalosporin, in syringes at 62.5 mg/mL for continuous administration in intensive care units - PMC [pmc.ncbi.nlm.nih.gov]
Cefiderocol: A Technical Guide to its Activity Against Multidrug-Resistant Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to public health, with limited therapeutic options available for infections caused by these pathogens. Cefiderocol (B606585), a first-in-class siderophore cephalosporin (B10832234), represents a novel approach to combatting these challenging infections. This technical guide provides a comprehensive overview of Cefiderocol's mechanism of action, its in vitro activity against key MDR Gram-negative bacteria, the experimental protocols for its evaluation, and the emerging mechanisms of resistance.
Cefiderocol employs a unique "Trojan horse" strategy to gain entry into bacterial cells.[1][2][3] It mimics natural siderophores, which are molecules produced by bacteria to scavenge for iron, an essential nutrient.[2][4] By chelating iron, Cefiderocol is actively transported across the outer membrane of Gram-negative bacteria through their own iron uptake systems.[2][5][6][7][8][9] This mechanism allows the drug to bypass common resistance mechanisms such as porin channel mutations and efflux pump overexpression, achieving high concentrations in the periplasmic space.[1][2][6][10] Once in the periplasm, Cefiderocol exerts its bactericidal activity by inhibiting penicillin-binding proteins (PBPs), primarily PBP3, which are essential enzymes for bacterial cell wall synthesis.[6][7][11]
Mechanism of Action: A "Trojan Horse" Approach
Cefiderocol's innovative mechanism of action can be visualized as a multi-step process that leverages the bacterium's own iron acquisition systems to deliver the antibiotic to its target.
Caption: Cefiderocol chelates ferric iron and is actively transported into the periplasmic space via bacterial iron transporters, where it inhibits PBP3, leading to cell death.
In Vitro Activity Against Multidrug-Resistant Gram-Negative Bacteria
Cefiderocol has demonstrated potent in vitro activity against a broad spectrum of clinically important Gram-negative pathogens, including those resistant to carbapenems. The following tables summarize the minimum inhibitory concentration (MIC) data and susceptibility rates from various studies.
Table 1: In Vitro Activity of Cefiderocol Against Carbapenem-Resistant Enterobacterales
| Organism | Carbapenemase Profile | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility Rate (%) | Reference |
| Enterobacterales | Meropenem-non-susceptible | - | 4 | - | [12] |
| Enterobacterales | Carbapenem-resistant | - | - | 92.1 (at ≤4 mg/L) | [13] |
| Enterobacterales | Carbapenem-resistant | 0.5 | 8 | 81.9 | [14][15] |
| K. pneumoniae | Carbapenem-resistant | 1 | 4 | 95.7 (CLSI) | [16] |
| E. coli | Carbapenem-resistant | - | - | 76.8 | [1] |
| E. cloacae complex | Carbapenemase-producing | 1 | 4 | 83.3 (EUCAST) | [17] |
| Enterobacterales | NDM-producing | - | - | 72.1 (at ≤4 mg/L) | [13] |
| Enterobacterales | KPC-producing | - | - | >80 (at ≤2 mg/L) | [13] |
| Enterobacterales | OXA-48-like-producing | - | - | >80 (at ≤2 mg/L) | [13] |
Table 2: In Vitro Activity of Cefiderocol Against Carbapenem-Resistant Pseudomonas aeruginosa
| Isolate Collection | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility Rate (%) | Reference |
| Carbapenem-resistant | 1 | 16 | 80.0 | [1] |
| Carbapenem-resistant | 2 | 8 | 80.0 (CLSI) | [16] |
| All isolates | 0.5 | 1 | 99.6 (at ≤4 mg/L) | [5] |
| Carbapenem-resistant | 1 | 8 | 77.5 | [14][15] |
| Meropenem-resistant | - | - | 97.8 | [18] |
Table 3: In Vitro Activity of Cefiderocol Against Carbapenem-Resistant Acinetobacter baumannii
| Isolate Collection | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility Rate (%) | Reference |
| Carbapenem-resistant | 4 | 16 | 73.3 | [1] |
| Carbapenem-resistant | - | - | 88.0 (at ≤4 mg/L) | [5] |
| Carbapenem-resistant | - | 8 | - | [5] |
| Carbapenem-resistant | - | - | 88.9 (at ≤4 mg/L) | [13] |
| Carbapenem-resistant | - | - | 68.8 | [19][20] |
Experimental Protocols
Accurate determination of Cefiderocol's in vitro activity requires specific methodologies to account for its iron-dependent uptake mechanism.
Antimicrobial Susceptibility Testing: Broth Microdilution (BMD)
The reference method for determining Cefiderocol's minimum inhibitory concentration (MIC) is broth microdilution (BMD) using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[11][21][22]
Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB):
-
Prepare cation-adjusted Mueller-Hinton broth (CAMHB) according to the manufacturer's instructions.
-
Add Chelex 100 resin to the CAMHB at a concentration of 2 g/L.
-
Stir the mixture for at least 6 hours to chelate the iron.
-
Filter the broth to remove the Chelex 100 resin.
Broth Microdilution Procedure:
-
Prepare serial twofold dilutions of Cefiderocol in ID-CAMHB in a 96-well microtiter plate. The typical concentration range is 0.03125 to 32 µg/mL.[3]
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum in ID-CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate the microtiter plate with the bacterial suspension.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is determined as the lowest concentration of Cefiderocol that completely inhibits visible bacterial growth.
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of Cefiderocol using the broth microdilution method.
Mechanisms of Resistance to Cefiderocol
Despite its novel mechanism of action, resistance to Cefiderocol has been reported and is often multifactorial.[23][24] Understanding these mechanisms is crucial for the continued development and clinical use of this antibiotic.
Key Resistance Mechanisms:
-
Mutations in Siderophore Uptake Systems: Alterations in the genes encoding for iron transporters, such as cirA and fiu in Enterobacterales and piuA in P. aeruginosa, can lead to reduced uptake of Cefiderocol into the bacterial cell.[1][10][23][24]
-
Production of β-Lactamases: While Cefiderocol is stable against many β-lactamases, certain enzymes, particularly New Delhi metallo-β-lactamase (NDM)-type carbapenemases, have been associated with increased MICs and resistance.[10][19][23][24][25] The co-expression of multiple β-lactamases can also contribute to resistance.[26]
-
Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the target PBP3 can decrease the binding affinity of Cefiderocol, thereby reducing its efficacy.[10][26]
-
Outer Membrane Permeability and Efflux: Deletions or mutations in outer membrane porins, such as OmpK35 and OmpK36 in K. pneumoniae, and overexpression of efflux pumps can also contribute to reduced susceptibility to Cefiderocol.[1][23]
Conclusion
Cefiderocol represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its unique "Trojan horse" mechanism of action allows it to overcome many common resistance mechanisms, demonstrating potent in vitro activity against a wide range of challenging pathogens. However, the emergence of resistance highlights the importance of continued surveillance and a deeper understanding of the underlying molecular mechanisms. The standardized experimental protocols outlined in this guide are essential for the accurate assessment of Cefiderocol's activity and for guiding its appropriate clinical use. As research continues, Cefiderocol will likely remain a critical tool in the armamentarium against serious Gram-negative infections.
References
- 1. Frontiers | In vitro antimicrobial activity and resistance mechanisms of cefiderocol against clinical carbapenem-resistant gram-negative bacteria [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. In vitro antimicrobial activity and resistance mechanisms of cefiderocol against clinical carbapenem-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of Cefiderocol Against Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii Endemic to Medical Centers in New York City - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cefiderocol, a new antibiotic against multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Cefiderocol: a novel siderophore cephalosporin for multidrug-resistant Gram-negative bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Cefiderocol, a Siderophore Cephalosporin, as a Treatment Option for Infections Caused by Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. In Vitro Activity of Cefiderocol Against Carbapenem-Resistant Enterobacterales and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In-vitro susceptibility of cefiderocol and other comparators in carbapenem-resistant Gram-negative bacilli: A study from India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antimicrobial Activity of Cefiderocol against the Carbapenemase-Producing Enterobacter cloacae Complex and Characterization of Reduced Susceptibility Associated with Metallo-β-Lactamase VIM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. In Vitro Activity of Cefiderocol Against Multi-Drug-Resistant Gram-Negative Clinical Isolates in Romania [mdpi.com]
- 20. In Vitro Activity of Cefiderocol Against Multi-Drug-Resistant Gram-Negative Clinical Isolates in Romania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 22. journals.asm.org [journals.asm.org]
- 23. mdpi.com [mdpi.com]
- 24. Mechanisms of Cefiderocol Resistance in Carbapenemase-Producing Enterobacterales: Insights from Comparative Genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Cefiderocol for the Treatment of Multidrug-Resistant Gram-Negative Bacteria: A Systematic Review of Currently Available Evidence [frontiersin.org]
- 26. Cefiderocol: Systematic Review of Mechanisms of Resistance, Heteroresistance and In Vivo Emergence of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro and In Vivo Activity of Cefiderocol
Introduction
Cefiderocol (B606585) is a novel siderophore cephalosporin (B10832234) antibiotic developed to combat infections caused by carbapenem-resistant Gram-negative bacteria.[1] Approved by the FDA in 2019 and the EMA in 2020, it represents a significant advancement in the therapeutic arsenal (B13267) against multidrug-resistant (MDR) pathogens.[1][2] Its unique mechanism of action allows it to overcome many common resistance mechanisms employed by these challenging bacteria.[3] This technical guide provides a comprehensive overview of the in vitro and in vivo activity of Cefiderocol, detailing its mechanism, spectrum of activity, resistance profiles, and the experimental protocols used for its evaluation.
Mechanism of Action: The "Trojan Horse" Strategy
Cefiderocol employs a novel "Trojan horse" strategy to gain entry into Gram-negative bacteria.[2][4] It possesses a unique chemical structure, featuring a chlorocatechol group at the end of the C-3 side chain, which acts as a siderophore.[5][6] This siderophore moiety chelates ferric iron, a crucial nutrient for bacterial survival.[2] The Cefiderocol-iron complex is then actively transported across the bacterial outer membrane through the bacteria's own iron uptake systems.[4][7] This active transport mechanism allows Cefiderocol to achieve high concentrations in the periplasmic space, bypassing resistance mechanisms like porin channel mutations and efflux pump overexpression that affect other β-lactams.[4][8]
Once in the periplasmic space, Cefiderocol dissociates from the iron and exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), primarily PBP3.[4][5] This binding inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and death.[4][7] Furthermore, its structure, similar to cefepime (B1668827) and ceftazidime, confers stability against a wide range of β-lactamases, including both serine- and metallo-β-lactamases.[3][7]
Figure 1: Cefiderocol's "Trojan Horse" mechanism of action.
In Vitro Activity
Cefiderocol demonstrates potent in vitro activity against a broad spectrum of clinically significant aerobic Gram-negative pathogens, including multidrug-resistant and carbapenem-resistant (CR) strains.[9][10]
Spectrum of Activity
Surveillance studies have consistently shown high susceptibility rates for Cefiderocol against key pathogens.[10] Its activity is particularly noteworthy against carbapenem-resistant Enterobacterales, Pseudomonas aeruginosa, Acinetobacter baumannii, and Stenotrophomonas maltophilia.[10][11]
Table 1: Summary of In Vitro Activity of Cefiderocol Against Gram-Negative Bacteria
| Bacterial Species | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility Rate (%) | Reference(s) |
|---|---|---|---|---|---|
| Enterobacterales | 146 | 0.12 | 1.0 | 97.2 (at ≤2 mg/L) | [9] |
| (Carbapenem-Resistant) | 305 | - | - | 92.1 (at ≤4 mg/L) | [12] |
| P. aeruginosa | 54 | 0.12 | 0.5 | - | [9] |
| (Carbapenem-Resistant) | 111 | - | - | 86.5 (at ≤4 mg/L) | [12] |
| A. baumannii group | 13 | 0.06 | 0.12 | - | [9] |
| (Carbapenem-Resistant) | 99 | - | - | 88.9 (at ≤4 mg/L) | [8][13] |
| S. maltophilia | 217 | 0.063 | 0.25 | - |[14] |
Note: Susceptibility breakpoints and testing conditions can vary between studies and regulatory bodies (e.g., CLSI, EUCAST, FDA).
Cefiderocol retains activity against isolates producing a wide array of β-lactamases, including extended-spectrum β-lactamases (ESBLs), AmpC, and carbapenemases such as KPC, OXA-48, VIM, and IMP.[6][7] However, its activity can be reduced against isolates producing certain metallo-β-lactamases (MBLs), particularly the New Delhi metallo-β-lactamase (NDM)-type.[12][15][16]
Mechanisms of Resistance
Despite its novel mechanism, resistance to Cefiderocol can emerge, and it is typically multifactorial.[3][17] The primary mechanisms observed include:
-
Mutations in Siderophore Uptake Systems: Alterations in the genes encoding for iron transporters, such as cirA, fiu, fec, and fhu in Enterobacterales, can reduce the uptake of Cefiderocol into the periplasmic space.[15][17][18]
-
Expression of β-Lactamases: While stable against many β-lactamases, high levels of expression or specific variants of certain enzymes, particularly NDM-type MBLs, can lead to increased MICs.[3][17] Co-expression of multiple β-lactamases can also contribute to resistance.[3]
-
Alterations in Permeability and Efflux: Although Cefiderocol's primary entry route bypasses porins, alterations such as porin loss (e.g., OmpK35/36 in K. pneumoniae) and overexpression of efflux pumps can potentiate resistance when combined with other mechanisms.[8][17]
-
Target Modifications: Mutations in PBP3, the primary target of Cefiderocol, can also contribute to reduced susceptibility.[3]
Figure 2: Multifactorial mechanisms of resistance to Cefiderocol.
In Vitro Experimental Protocols
Standardized methodologies are critical for the accurate determination of Cefiderocol's in vitro activity.
Minimum Inhibitory Concentration (MIC) Testing
The reference method for Cefiderocol susceptibility testing is broth microdilution (BMD).[19]
-
Medium: A key consideration for Cefiderocol testing is the iron content of the medium. Testing must be performed using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[20][21] Standard Mueller-Hinton broth contains variable iron concentrations that can lead to falsely elevated MIC values, as iron transport systems are not induced.[21]
-
Inoculum: A standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) is prepared and added to wells containing serial dilutions of Cefiderocol.
-
Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading: The MIC is recorded as the lowest concentration of Cefiderocol that completely inhibits visible growth.[22] For some organisms like A. baumannii, a "trailing" effect may be observed, and the MIC should be read as the first well where growth is significantly reduced (≥80% inhibition).[21][22]
Disk Diffusion Testing
Disk diffusion is a more accessible method for routine clinical laboratories.
-
Medium: Unlike BMD, disk diffusion testing is performed on standard Mueller-Hinton agar (B569324).[20]
-
Procedure: A standardized bacterial suspension is swabbed onto the agar surface, and a 30-μg Cefiderocol disk is applied.
-
Incubation: Plates are incubated under the same conditions as for BMD.
-
Reading: The diameter of the zone of inhibition is measured. The interpretation (Susceptible, Intermediate, or Resistant) is determined by comparing the zone diameter to established breakpoints from bodies like CLSI, EUCAST, or the FDA.[20]
Figure 3: Workflow for in vitro susceptibility testing of Cefiderocol.
In Vivo Activity and Efficacy
Preclinical animal models and clinical studies have demonstrated the in vivo efficacy of Cefiderocol against challenging Gram-negative pathogens.
Preclinical Animal Models
-
Models Used: The most common models are neutropenic murine thigh and lung infection models, as well as urinary tract infection (UTI) models.[11][23][24] These models are used to establish pharmacokinetic/pharmacodynamic (PK/PD) targets and evaluate efficacy against specific resistant strains.
-
Efficacy: In these models, Cefiderocol has shown potent, dose-dependent bactericidal activity against a range of pathogens, including carbapenemase-producing K. pneumoniae and P. aeruginosa.[23][24] For example, in a murine UTI model, a 100 mg/kg dose of Cefiderocol significantly decreased viable bacterial counts (≥3-log₁₀ CFU) against KPC- and IMP-producing strains.[23][25] In neutropenic lung infection models, Cefiderocol also demonstrated significant reductions in bacterial load against S. maltophilia.[11][14]
Table 2: Selected In Vivo Efficacy Data for Cefiderocol
| Animal Model | Pathogen (Resistance Mechanism) | Efficacy Endpoint | Outcome | Reference(s) |
|---|---|---|---|---|
| Murine UTI | K. pneumoniae (KPC-2) | Change in viable cells (log₁₀ CFU) in kidney | ≥3-log₁₀ reduction with 100 mg/kg dose | [23][25] |
| Murine UTI | P. aeruginosa (IMP-1) | Change in viable cells (log₁₀ CFU) in kidney | ≥3-log₁₀ reduction with 100 mg/kg dose | [23][25] |
| Neutropenic Murine Lung | S. maltophilia (TMP-SMX resistant) | Change in viable cells (log₁₀ CFU) in lung | Significant, dose-dependent reduction | [11][14] |
| Neutropenic Murine Thigh | Enterobacteriaceae | %fT>MIC for 1-log₁₀ reduction | Mean of 73.3% |[24] |
Clinical Efficacy
The PROVE study, a large, retrospective, real-world evidence study, demonstrated favorable clinical outcomes in seriously ill patients treated with Cefiderocol.
-
Overall Response: In an analysis of 1,075 patients, 75.1% had a favorable clinical response at the end of treatment.[26][27]
-
Infection Types: The most common infections treated were respiratory tract infections (53.1%), followed by urinary tract infections (10.6%) and bloodstream infections (10%).[26] Clinical response rates were 71.6% for respiratory tract infections and 91.2% for UTIs.[27]
-
Pathogens: The study included a high proportion of carbapenem-resistant infections (74.6%), with P. aeruginosa, A. baumannii, and Enterobacterales being the most common pathogens.[26]
Pharmacokinetics/Pharmacodynamics (PK/PD)
-
PK/PD Index: Like other β-lactam antibiotics, the PK/PD parameter that best correlates with Cefiderocol's efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC).[28][29][30] Animal studies suggest that a %fT>MIC target of approximately 75% is associated with a 1-log₁₀ bacterial reduction.[24][31]
-
Pharmacokinetic Profile: Cefiderocol exhibits linear pharmacokinetics.[28][32] It is administered intravenously and is primarily eliminated by the kidneys.[28][29] Dose adjustments are necessary for patients with renal impairment.[29][30]
-
Recommended Dosing: The standard therapeutic dose is 2 grams administered as a 3-hour intravenous infusion every 8 hours.[29][31] This extended infusion helps to maximize the %fT>MIC, thereby optimizing bactericidal activity.[29]
Table 3: Key Pharmacokinetic Parameters of Cefiderocol in Healthy Adults
| Parameter | Value | Reference(s) |
|---|---|---|
| Elimination Half-Life (t½) | 2 to 3 hours | [28][29] |
| Plasma Protein Binding | 40% to 60% | [28][29] |
| Total Clearance (Cl) | ~5.18 L/h | [28][32] |
| Primary Route of Elimination | Renal (60-70% as unchanged drug in urine) |[30][32] |
In Vivo Experimental Protocols
Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy and PK/PD parameters of antibiotics.
-
Animal Preparation: Mice (e.g., ICR strain) are rendered transiently neutropenic by injecting them with cyclophosphamide. This immunosuppression allows for the establishment of a robust infection.
-
Inoculation: A standardized suspension of the test bacterium (e.g., 10⁶ CFU) is injected into the thigh muscle of each mouse.
-
Treatment Initiation: Antibiotic therapy is initiated at a set time post-infection (e.g., 2 hours). Cefiderocol and comparator agents are typically administered subcutaneously or intravenously at various doses and schedules.
-
Endpoint Measurement: At a predetermined time (e.g., 24 hours after treatment initiation), mice are euthanized. The infected thigh muscle is excised, homogenized, and serially diluted.
-
Data Analysis: The dilutions are plated on agar to determine the number of viable bacteria (CFU/thigh). The efficacy is measured as the change in bacterial load (log₁₀ CFU) compared to the bacterial count at the start of therapy.
Figure 4: General workflow for a murine thigh infection model.
Cefiderocol is a powerful antibiotic with a unique mechanism of action that provides potent in vitro and in vivo activity against many of the most challenging Gram-negative superbugs. Its "Trojan horse" strategy allows it to overcome common β-lactam resistance mechanisms, making it a valuable option for treating infections with limited therapeutic alternatives. However, the emergence of multifactorial resistance, particularly associated with NDM-type metallo-β-lactamases, and the technical complexities of its in vitro susceptibility testing underscore the importance of continued surveillance, appropriate stewardship, and adherence to standardized laboratory protocols to preserve its efficacy for the future.
References
- 1. In Vitro Activity of Cefiderocol Against Multi-Drug-Resistant Gram-Negative Clinical Isolates in Romania | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cefiderocol: Systematic Review of Mechanisms of Resistance, Heteroresistance and In Vivo Emergence of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 5. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of cefiderocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | In vitro antimicrobial activity and resistance mechanisms of cefiderocol against clinical carbapenem-resistant gram-negative bacteria [frontiersin.org]
- 9. In vitro activity of cefiderocol against aerobic Gram-negative bacterial pathogens from Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Cefiderocol Against a Broad Range of Clinically Important Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Frontiers | Cefiderocol: An Overview of Its in-vitro and in-vivo Activity and Underlying Resistant Mechanisms [frontiersin.org]
- 14. In Vitro Activity and In Vivo Efficacy of Cefiderocol against Stenotrophomonas maltophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Updates on the Activity, Efficacy and Emerging Mechanisms of Resistance to Cefiderocol [mdpi.com]
- 16. Frontiers | Cefiderocol for the Treatment of Multidrug-Resistant Gram-Negative Bacteria: A Systematic Review of Currently Available Evidence [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Mechanisms of Cefiderocol Resistance in Carbapenemase-Producing Enterobacterales: Insights from Comparative Genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]
- 21. journals.asm.org [journals.asm.org]
- 22. Cefiderocol Antimicrobial Susceptibility Testing against Multidrug-Resistant Gram-Negative Bacilli: a Comparison of Disk Diffusion to Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vivo Efficacy of Cefiderocol against Carbapenem-Resistant Gram-Negative Bacilli in Murine Urinary Tract Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vivo Pharmacodynamic Study of Cefiderocol, a Novel Parenteral Siderophore Cephalosporin, in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 27. IDWeek 2024: Shionogi Presents Largest Global Real-World Evidence Study of Cefiderocol Demonstrating Strong Clinical Response Rates Across Seriously Ill Patients | 塩野義製薬 [shionogi.com]
- 28. Pharmacokinetics/Pharmacodynamics and tolerability of cefiderocol in the clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Pharmacokinetics/Pharmacodynamics and tolerability of cefiderocol in the clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. journals.asm.org [journals.asm.org]
- 31. researchgate.net [researchgate.net]
- 32. seq.es [seq.es]
Cefiderocol Sulfate Tosylate: A Technical Guide to Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Cefiderocol (B606585) is a novel siderophore cephalosporin (B10832234) antibiotic developed to combat infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1][2][3][4] Its unique structure, featuring a catechol moiety on the C-3 side chain, enables a "Trojan horse" mechanism of entry into bacterial cells by exploiting their iron acquisition systems.[5][6][7][8][9][10] This guide provides an in-depth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of cefiderocol sulfate (B86663) tosylate, summarizing key data, experimental methodologies, and the mechanisms that define its antibacterial activity and potential for resistance.
Pharmacokinetics
Cefiderocol exhibits a pharmacokinetic profile characteristic of a beta-lactam antibiotic, with linear, dose-proportional kinetics and primary elimination via the kidneys.[4][7][11][12]
Absorption and Distribution
Following intravenous (IV) infusion, the peak plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) of cefiderocol increase in proportion to the dose.[10][11] The drug is moderately bound to human plasma proteins, primarily albumin, with a binding percentage ranging from 40% to 60%.[7][13][14] The volume of distribution at steady state in healthy adults is approximately 18.0 L, which is similar to the volume of extracellular fluid, indicating its distribution into the interstitial fluid of well-vascularized tissues.[7][13]
Metabolism and Excretion
Cefiderocol is minimally metabolized.[10] The primary route of elimination is renal excretion of the unchanged drug.[10][11][12][14][15] In a study with a single radiolabeled dose, 98.6% of the radioactivity was recovered in the urine (90.6% as unchanged cefiderocol) and 2.8% in the feces.[10] The terminal elimination half-life in healthy adults is approximately 2 to 3 hours.[7][10][11][14] No drug accumulation has been observed after multiple doses administered every 8 hours in healthy subjects.[7][11]
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of cefiderocol in various populations.
| Parameter | Healthy Adults | Patients (cUTI or HABP/VABP) | Special Populations | Source |
| Dosage Regimen | 2 g IV over 3 hrs | 2 g IV over 3 hrs q8h | Varied based on renal function | [10][11][16] |
| Cmax (Peak Plasma Conc.) | 89.7 mg/L | 111 - 115 mg/L | --- | [10][16] |
| AUC (Area Under the Curve) | 386 mg·hr/L | 394.7 mg·hr/L (cUTI, 1-hr inf.) | --- | [10] |
| T½ (Elimination Half-Life) | 2.0 - 3.0 hours | --- | --- | [7][11][12][14] |
| Vd (Volume of Distribution) | 18.0 L | --- | 15.8 L (Normal renal function) | [4][7][13] |
| CL (Clearance) | 5.18 L/hr | --- | 4.70 L/h (Normal renal function); 1.10 L/h (ESRD) | [4][7][10] |
| Protein Binding | 40% - 60% | --- | --- | [7][11][13][14] |
| Primary Excretion | Renal (90.6% unchanged) | --- | --- | [10] |
cUTI: Complicated Urinary Tract Infection; HABP/VABP: Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia; ESRD: End-Stage Renal Disease.
Pharmacodynamics
Cefiderocol's potent activity against a wide range of Gram-negative pathogens, including carbapenem-resistant strains, is a function of its unique mechanism of action and stability against β-lactamases.[3][5][11]
Mechanism of Action
Cefiderocol employs a "Trojan horse" strategy to enter bacterial cells.[5][6] The catechol moiety on its C-3 side chain chelates ferric iron, mimicking natural siderophores.[5][10][17][18] This cefiderocol-iron complex is then actively transported across the bacterial outer membrane via specific iron transporter channels.[5][6][7][17] This active transport mechanism allows cefiderocol to achieve high concentrations in the periplasmic space, bypassing resistance mechanisms related to porin channel mutations and efflux pumps.[2][8][17] Once in the periplasm, cefiderocol dissociates from the iron and inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), primarily PBP3, leading to cell lysis and death.[5][6][7][17][19]
Caption: Cefiderocol's "Trojan horse" mechanism of action.
PK/PD Index and Targets
Like other β-lactam antibiotics, the pharmacodynamic parameter that best correlates with cefiderocol's efficacy is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[1][7][14] Animal models have been crucial in defining the magnitude of this parameter required for various levels of bacterial killing.
| PK/PD Target | Organism Group | %fT > MIC Required | Source |
| Stasis | P. aeruginosa | 44.4 - 94.7% | [1] |
| 1-log₁₀ Reduction | P. aeruginosa | 50.2 - 97.5% | [1] |
| 1-log₁₀ Reduction | Enterobacterales | 73.3% | [20] |
| 1-log₁₀ Reduction | P. aeruginosa | 77.2% | [20] |
| 2-log₁₀ Reduction | P. aeruginosa | 62.1 - 100% | [1] |
Spectrum of Activity and Resistance
Cefiderocol demonstrates potent in vitro activity against a broad spectrum of aerobic Gram-negative bacteria, including carbapenem-resistant Enterobacterales, Pseudomonas aeruginosa, Acinetobacter baumannii, and Stenotrophomonas maltophilia.[3][5][11][18] Its structure confers stability against hydrolysis by a wide range of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and both serine- (e.g., KPC, OXA-48) and metallo- (e.g., NDM, VIM, IMP) carbapenemases.[2][3][6][17][18]
However, resistance to cefiderocol can emerge and is often multifactorial.[21][22] Key mechanisms include:
-
β-Lactamase Expression: High levels of certain β-lactamases, particularly NDM-type metallo-β-lactamases, are strongly associated with resistance.[2][21][22][23]
-
Siderophore Receptor Mutations: Alterations or mutations in the genes encoding iron transporters (e.g., cirA, fiu, piuA) can reduce drug uptake.[2][21][22][24]
-
Target Modification: Changes in PBP3 can reduce binding affinity.[24]
-
Permeability and Efflux: Although cefiderocol can bypass porin channels, alterations in membrane permeability (e.g., porin loss) and overexpression of efflux pumps can contribute to resistance, often in concert with other mechanisms.[2][8][21]
References
- 1. Pharmacodynamics of cefiderocol, a novel siderophore cephalosporin, in a Pseudomonas aeruginosa neutropenic murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cefiderocol: A Novel Agent for the Management of Multidrug-Resistant Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Cefiderocol [pubmed.ncbi.nlm.nih.gov]
- 5. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 6. Cefiderocol - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetics/Pharmacodynamics and tolerability of cefiderocol in the clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro antimicrobial activity and resistance mechanisms of cefiderocol against clinical carbapenem-resistant gram-negative bacteria [frontiersin.org]
- 9. droracle.ai [droracle.ai]
- 10. globalrph.com [globalrph.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Pharmacokinetic and Pharmacodynamic Profiles of Cefiderocol, a Novel Siderophore Cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reference.medscape.com [reference.medscape.com]
- 14. Pharmacokinetics/Pharmacodynamics and tolerability of cefiderocol in the clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fetroja® (cefiderocol) | Administering Fetroja [fetroja.com]
- 16. drugs.com [drugs.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Cefiderocol: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vivo Pharmacodynamic Study of Cefiderocol, a Novel Parenteral Siderophore Cephalosporin, in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Mechanisms of Cefiderocol Resistance in Carbapenemase-Producing Enterobacterales: Insights from Comparative Genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vitro Activity of Cefiderocol Against Multi-Drug-Resistant Gram-Negative Clinical Isolates in Romania [mdpi.com]
- 24. Cefiderocol: Systematic Review of Mechanisms of Resistance, Heteroresistance and In Vivo Emergence of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Gauntlet: An In-depth Technical Guide to Cefiderocol Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Cefiderocol, a novel siderophore cephalosporin, represents a significant advancement in the fight against multidrug-resistant (MDR) Gram-negative bacteria. Its unique "Trojan horse" mechanism, utilizing bacterial iron uptake systems to bypass common resistance mechanisms such as porin channel mutations and efflux pumps, has offered a promising therapeutic option. However, the emergence of resistance to this last-resort antibiotic poses a critical challenge to its long-term efficacy. This technical guide provides a comprehensive overview of the core mechanisms of Cefiderocol resistance, supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers in understanding, identifying, and combating this growing threat.
Core Resistance Mechanisms at a Glance
Resistance to Cefiderocol is often a multifactorial phenomenon, typically resulting from a combination of mechanisms rather than a single alteration.[1] These mechanisms can be broadly categorized into four main groups:
-
Enzymatic Degradation: Hydrolysis of the Cefiderocol molecule by β-lactamase enzymes.
-
Target Modification: Alterations in the primary target of Cefiderocol, Penicillin-Binding Protein 3 (PBP3).
-
Reduced Uptake: Mutations in the iron transport systems responsible for Cefiderocol's entry into the bacterial cell.
-
Efflux Pump Overexpression: Increased expression of pumps that actively remove Cefiderocol from the bacterial periplasm.
While Cefiderocol was designed for stability against many β-lactamases, certain enzymes, particularly metallo-β-lactamases (MBLs) like NDM variants, and other β-lactamases such as KPC, AmpC, PER, and SHV-type ESBLs, have been implicated in conferring resistance.[1][2]
Quantitative Insights into Cefiderocol Resistance
The following tables summarize key quantitative data from various studies, illustrating the impact of different resistance mechanisms on Cefiderocol's minimum inhibitory concentration (MIC).
Table 1: Impact of β-Lactamases on Cefiderocol MIC
| Bacterial Species | β-Lactamase | Fold Increase in Cefiderocol MIC | Reference |
| E. coli | blaPER-like genes | 2- to 64-fold | [3] |
| P. aeruginosa | blaPER-type | High rates of resistance | [3] |
| A. baumannii | blaPER-type | High rates of resistance | [3] |
| E. coli | blaNDM variants | 4- to 64-fold | [3] |
| K. pneumoniae | KPC variants | 2- to 512-fold | [1] |
| E. coli | blaKPC-2 | 4-fold | [4] |
| E. coli | blaCMY-2 | 16-fold | [4] |
| E. coli | blaCTX-M-15 | 8-fold | [4] |
| E. coli | blaNDM-1 | 32-fold | [4] |
| E. coli recombinant | blaPER-1 | 64-fold | [5] |
Table 2: Impact of Iron Transporter and Porin Mutations on Cefiderocol MIC
| Bacterial Species | Gene(s) with Mutation/Deletion | Fold Increase in Cefiderocol MIC | Reference |
| P. aeruginosa | pirA deletion | 2-fold or no impact | [3] |
| P. aeruginosa | piuA/piuD deletion + pirA deletion | 32-fold and 64-fold | [3] |
| A. baumannii | piuA or pirA deletion | 4- to 8-fold | [6] |
| P. aeruginosa | piuA deletion | 16-fold | [6] |
| P. aeruginosa | Loss of PiuA/D | 0.5 to 8 µg/mL increase |
Table 3: Cefiderocol MIC Distribution in Clinical Isolates
| Bacterial Species | Phenotype | Cefiderocol Non-Susceptibility (%) | Reference |
| Enterobacterales | - | 3.0% | [3] |
| P. aeruginosa | - | 1.4% | [3] |
| A. baumannii | - | 8.8% | [3] |
| S. maltophilia | - | 0.4% | [3] |
| Enterobacterales | Carbapenem-Resistant (CRE) | 12.4% | [3] |
| A. baumannii | Carbapenem-Resistant (CRAb) | 13.2% | [3] |
| Enterobacterales | NDM-producing | 38.8% | [3] |
| P. aeruginosa | NDM-producing | 22.9% | [3] |
| A. baumannii | NDM-producing | 44.7% | [3] |
| Enterobacterales | Ceftazidime/avibactam-resistant | 36.6% | [3] |
Signaling Pathways and Logical Relationships in Cefiderocol Resistance
The interplay of various resistance mechanisms is crucial for the development of high-level Cefiderocol resistance. The following diagrams illustrate these relationships.
Detailed Methodologies for Key Experiments
A standardized approach to studying Cefiderocol resistance is essential for reproducible and comparable results. This section provides detailed protocols for key in vitro experiments.
Cefiderocol Minimum Inhibitory Concentration (MIC) Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing of Cefiderocol.
Objective: To determine the minimum concentration of Cefiderocol that inhibits the visible growth of a bacterium.
Materials:
-
Cefiderocol analytical standard
-
Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
Control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
0.5 McFarland turbidity standard
-
Sterile saline or CAMHB
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Cefiderocol Stock Solution: Prepare a stock solution of Cefiderocol at a concentration of 1280 µg/mL in a suitable solvent as recommended by the manufacturer.
-
Preparation of Cefiderocol Dilutions: Perform serial two-fold dilutions of the Cefiderocol stock solution in ID-CAMHB to achieve final concentrations ranging from 64 µg/mL to 0.03 µg/mL in the microtiter plate wells.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes of standardization, dilute the suspension in ID-CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the Cefiderocol dilutions.
-
Include a growth control well (inoculum in ID-CAMHB without antibiotic) and a sterility control well (ID-CAMHB only).
-
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading the MIC:
-
The MIC is the lowest concentration of Cefiderocol at which there is no visible growth of the organism.
-
Reading can be done visually or with a microplate reader.
-
Efflux Pump Inhibition Assay
This assay determines the contribution of efflux pumps to Cefiderocol resistance by measuring the MIC in the presence and absence of an efflux pump inhibitor (EPI).
Objective: To assess the role of efflux pumps in Cefiderocol resistance.
Materials:
-
Cefiderocol
-
Efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP)
-
ID-CAMHB
-
Bacterial isolates
-
96-well microtiter plates
-
Materials for MIC testing as described above
Procedure:
-
Determine the Sub-inhibitory Concentration of the EPI: Perform a standard MIC assay for the EPI alone to determine the highest concentration that does not inhibit bacterial growth.
-
Perform Cefiderocol MIC with EPI:
-
Prepare two sets of Cefiderocol serial dilutions in ID-CAMHB in separate 96-well plates.
-
To one set of dilutions, add the pre-determined sub-inhibitory concentration of the EPI to each well.
-
Prepare the bacterial inoculum as described in the MIC testing protocol.
-
Inoculate both sets of plates (with and without EPI) with the bacterial suspension.
-
Include appropriate growth and sterility controls for both conditions.
-
-
Incubation and Reading: Incubate and read the MICs for both plates as described previously.
-
Data Analysis: A significant reduction (typically ≥4-fold) in the Cefiderocol MIC in the presence of the EPI suggests that Cefiderocol is a substrate of an efflux pump that is inhibited by the tested EPI.
β-Lactamase Hydrolysis Assay (Enzyme Kinetics)
This spectrophotometric assay measures the rate at which a purified β-lactamase hydrolyzes Cefiderocol.
Objective: To determine the kinetic parameters (kcat, Km, and kcat/Km) of a β-lactamase against Cefiderocol.
Materials:
-
Purified β-lactamase enzyme
-
Cefiderocol
-
Reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the purified β-lactamase in the reaction buffer.
-
Prepare a stock solution of Cefiderocol in the reaction buffer.
-
-
Kinetic Measurements:
-
Equilibrate the spectrophotometer and cuvettes to the desired temperature (e.g., 30°C).
-
Add the reaction buffer and the Cefiderocol solution (at varying concentrations) to the cuvette.
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
Monitor the change in absorbance at a wavelength specific to the cleavage of the β-lactam ring of Cefiderocol (determined empirically, often around 260-300 nm) over time.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction at each substrate concentration from the linear portion of the absorbance vs. time plot.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax).
-
Calculate the turnover number (kcat) from Vmax and the enzyme concentration.
-
The catalytic efficiency (kcat/Km) is then calculated to quantify the enzyme's ability to hydrolyze Cefiderocol. A lower kcat/Km value indicates greater stability of Cefiderocol against the enzyme.
-
Conclusion
The landscape of Cefiderocol resistance is complex and continually evolving. A thorough understanding of the underlying mechanisms, supported by robust and standardized experimental evaluation, is paramount for the development of effective strategies to preserve the utility of this vital antibiotic. This guide provides a foundational framework for researchers to investigate Cefiderocol resistance, from identifying the molecular basis to quantifying its impact. Continued surveillance, research into novel β-lactamase inhibitors, and the development of diagnostics to rapidly identify resistance mechanisms will be crucial in the ongoing battle against antimicrobial resistance.
References
- 1. Susceptibility testing [bio-protocol.org]
- 2. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. clyte.tech [clyte.tech]
Cefiderocol's Activity Against Carbapenem-Resistant Enterobacterales: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbapenem-resistant Enterobacterales (CRE) represent a significant and growing threat to global public health, often leaving clinicians with limited and suboptimal treatment options. Cefiderocol (B606585), a novel siderophore cephalosporin, has emerged as a promising therapeutic agent against these difficult-to-treat pathogens. Its unique "Trojan horse" mechanism of action allows it to bypass common resistance mechanisms, including porin channel deletions and efflux pumps, by utilizing the bacteria's own iron uptake systems to gain entry into the periplasmic space. This guide provides an in-depth technical overview of cefiderocol's activity against CRE, focusing on quantitative in vitro data, detailed experimental protocols, and the molecular mechanisms of action and resistance.
In Vitro Activity of Cefiderocol Against Carbapenem-Resistant Enterobacterales
Cefiderocol generally demonstrates potent in vitro activity against a broad range of CRE isolates, including those producing various carbapenemases such as KPC, OXA-48, NDM, and VIM. However, activity can vary depending on the specific resistance mechanisms present in the isolates.
Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the minimum inhibitory concentration (MIC) data for cefiderocol against CRE from various studies. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Susceptibility rates are interpreted based on both Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoints.
Table 1: Cefiderocol MIC Distribution for Carbapenem-Resistant Enterobacterales
| Organism/Group | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| All Enterobacterales (CRE) | 919 | 2 | 4 | [1] |
| All Enterobacterales (CRE) | 182 | 0.5 | 8 | [2] |
| Meropenem-resistant Enterobacterales | 148 | - | - | [3] |
| Carbapenemase-producing Enterobacterales | - | - | 4 | [4] |
Table 2: Cefiderocol Susceptibility Rates for Carbapenem-Resistant Enterobacterales based on CLSI and EUCAST Breakpoints
| Isolate Collection | Breakpoint Guideline | Susceptible (%) | Intermediate (%) | Resistant (%) | Reference |
| CRE clinical isolates (2019-2022) | CLSI | 90.4 | - | - | [1] |
| CRE clinical isolates (2019-2022) | EUCAST | 87.6 | - | - | [5] |
| Meropenem-resistant Enterobacterales | EUCAST | 87.8 | - | - | [3] |
| Carbapenem-resistant K. pneumoniae | CLSI | 95.9 | - | - | [5] |
| Carbapenem-resistant K. pneumoniae | EUCAST | 69.4 | - | - | [5] |
Experimental Protocols
Accurate determination of cefiderocol's in vitro activity requires specific methodologies to account for its iron-dependent uptake.
Broth Microdilution for MIC Determination
The reference method for determining cefiderocol MICs is broth microdilution.
Materials:
-
Cefiderocol analytical standard
-
Iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial twofold dilutions of cefiderocol in ID-CAMHB in the microtiter plates.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in ID-CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculate the microtiter plates with the bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is defined as the lowest concentration of cefiderocol that completely inhibits visible growth of the organism.
Mechanism of Action and Resistance
Mechanism of Action: The "Trojan Horse" Strategy
Cefiderocol's unique mechanism of action involves its ability to chelate iron, mimicking natural siderophores. This allows it to be actively transported across the outer membrane of Gram-negative bacteria via iron transport proteins. Once in the periplasmic space, it binds to penicillin-binding proteins (PBPs), primarily PBP3, inhibiting cell wall synthesis and leading to cell death. This active transport mechanism allows cefiderocol to achieve higher concentrations in the periplasm compared to other β-lactams that rely on passive diffusion through porin channels.[5]
Cefiderocol's "Trojan Horse" mechanism of action.
Experimental Workflow for Susceptibility Testing
The following diagram illustrates the key steps in determining the in vitro susceptibility of a CRE isolate to cefiderocol.
Workflow for Cefiderocol Susceptibility Testing.
Mechanisms of Resistance to Cefiderocol
Resistance to cefiderocol in CRE is multifactorial and can arise from a combination of mechanisms.
-
Alterations in Iron Uptake Systems: Mutations in genes encoding for siderophore receptors, such as cirA and fiu in Enterobacterales, can reduce the uptake of cefiderocol, leading to decreased susceptibility.[6][7]
-
Production of β-Lactamases: While cefiderocol is stable against many β-lactamases, certain enzymes, particularly metallo-β-lactamases (MBLs) like NDM, can hydrolyze cefiderocol, contributing to resistance.[5][8] Co-production of multiple β-lactamases can also play a role.
-
Target Site Modifications: Alterations in penicillin-binding proteins, the target of cefiderocol, can reduce its binding affinity.
-
Efflux Pumps: Overexpression of efflux pumps can actively transport cefiderocol out of the periplasmic space, although this is generally considered a less significant mechanism of resistance compared to alterations in iron uptake.[8]
Overview of Cefiderocol Resistance Mechanisms.
Conclusion
Cefiderocol represents a valuable addition to the antimicrobial armamentarium for treating infections caused by CRE. Its novel mechanism of action allows it to overcome many common resistance pathways. However, the emergence of resistance highlights the importance of ongoing surveillance, prudent use, and a thorough understanding of the molecular mechanisms that can compromise its activity. The data and protocols presented in this guide are intended to support researchers and drug development professionals in their efforts to combat the threat of carbapenem-resistant Enterobacterales.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. In vitro antimicrobial activity and resistance mechanisms of cefiderocol against clinical carbapenem-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Cefiderocol Antimicrobial Susceptibility Testing Considerations: the Achilles' Heel of the Trojan Horse? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Defining Baseline Mechanisms of Cefiderocol Resistance in the Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
Cefiderocol for the Treatment of Complicated Urinary Tract Infections: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefiderocol (B606585) is a novel siderophore cephalosporin (B10832234) antibiotic with a unique mechanism of action that allows it to effectively combat multidrug-resistant (MDR) Gram-negative bacteria, a growing threat in complicated urinary tract infections (cUTIs).[1][2] This technical guide provides an in-depth overview of Cefiderocol, including its mechanism of action, clinical efficacy in cUTIs, pharmacokinetic and pharmacodynamic profiles, and mechanisms of resistance. Detailed experimental protocols and quantitative data from key studies are presented to provide a comprehensive resource for the scientific community.
Mechanism of Action: The "Trojan Horse" Strategy
Cefiderocol employs a "Trojan horse" strategy to bypass common bacterial resistance mechanisms.[3] Structurally, it is a hybrid of a cephalosporin core with a catechol siderophore side chain.[4][5] This siderophore moiety chelates iron, and the resulting Cefiderocol-iron complex is actively transported across the outer membrane of Gram-negative bacteria via their own iron uptake systems.[6][7] This active transport mechanism allows Cefiderocol to achieve high concentrations in the periplasmic space, overcoming resistance conferred by porin channel mutations and efflux pumps.[6][8] Once in the periplasm, Cefiderocol inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), primarily PBP3, leading to cell lysis and death.[6][9]
Clinical Efficacy in Complicated Urinary Tract Infections (cUTIs)
The pivotal APEKS-cUTI trial, a multinational, double-blind, randomized, non-inferiority study, evaluated the efficacy and safety of Cefiderocol compared to imipenem/cilastatin in hospitalized adults with cUTI.[10][11] Cefiderocol demonstrated not only non-inferiority but also superiority in the primary efficacy endpoint.[10][12]
Table 1: Primary Efficacy Outcome in the APEKS-cUTI Trial (Microbiological Intent-to-Treat Population)
| Outcome | Cefiderocol (n=252) | Imipenem/Cilastatin (n=119) | Adjusted Treatment Difference (95% CI) |
| Composite of Clinical and Microbiological Eradication at Test of Cure | 72.6% (183/252) | 54.6% (65/119) | 18.58% (8.23, 28.92) |
Data sourced from Shionogi & Co., Ltd. press releases and study publications.[10][12][13]
Table 2: Clinical and Microbiological Response Rates in the APEKS-cUTI Trial
| Response at Test of Cure | Cefiderocol | Imipenem/Cilastatin |
| Clinical Response | 90% | Not specified in detail |
| Microbiological Response | 73% | 56% |
Data sourced from Portsmouth et al. (2018) in The Lancet Infectious Diseases.[13]
In Vitro Activity Against cUTI Pathogens
Cefiderocol has demonstrated potent in vitro activity against a broad range of Gram-negative pathogens commonly associated with cUTIs, including carbapenem-resistant strains.
Table 3: In Vitro Activity of Cefiderocol Against Gram-Negative Isolates from Urinary Tract Sources (SIDERO-CR-2014/2016)
| Organism Group | Cefiderocol MIC₅₀ (µg/mL) | Cefiderocol MIC₉₀ (µg/mL) | % Susceptible (≤4 µg/mL) |
| All Isolates | Not specified | 0.5 | 99.9% |
| Carbapenem-Non-Susceptible Enterobacteriaceae | Not specified | 4 | >95.8% |
| Carbapenem-Non-Susceptible Non-fermenters | Not specified | 1 | >95.8% |
Data from a global surveillance study presented at IDWeek 2017.[14][15]
Pharmacokinetics and Pharmacodynamics (PK/PD)
Cefiderocol exhibits linear pharmacokinetics and is primarily eliminated unchanged by the kidneys.[16][17] Its half-life is approximately 2-3 hours.[16][18] The PK/PD parameter that best predicts its efficacy is the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[19]
Table 4: Key Pharmacokinetic Parameters of Cefiderocol
| Parameter | Value |
| Elimination Half-life | 2-3 hours |
| Protein Binding | 58% |
| Primary Route of Elimination | Renal (unchanged) |
| Volume of Distribution (steady state) | 15.8 L |
| Clearance (normal renal function) | 4.70 L/h |
Data compiled from various pharmacokinetic studies.[16][17][19]
Mechanisms of Resistance
While Cefiderocol is stable against many β-lactamases, resistance can emerge through various mechanisms, often in combination.[8] These include:
-
Target Site Modification: Alterations in PBP3.[8]
-
Enzymatic Degradation: Hydrolysis by certain β-lactamases, particularly metallo-β-lactamases (MBLs) like NDM.[1][20][21]
-
Siderophore Receptor Mutations: Mutations in genes encoding for iron transporters (e.g., cirA, fiu) can reduce Cefiderocol uptake.[1][20][21]
-
Efflux Pump Overexpression: Increased expression of efflux pumps can actively remove the drug from the periplasmic space.[3][20]
-
Porin Loss: Deletions or mutations in outer membrane porins can further limit drug entry.[20]
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
Accurate determination of Cefiderocol's in vitro activity requires specific testing conditions due to its mechanism of action.
-
Method: Broth microdilution (BMD) is the reference method.[22][23]
-
Medium: Iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) must be used for BMD testing. Standard Mueller-Hinton broth contains iron, which competes with the Cefiderocol-iron complex for uptake, leading to falsely elevated MICs.[15][23][24]
-
Disk Diffusion: Standard Mueller-Hinton agar (B569324) is used for disk diffusion testing.[22]
-
Interpretive Criteria: Breakpoints for susceptibility are provided by regulatory bodies such as the FDA, CLSI, and EUCAST. It is crucial to consult the latest versions of these guidelines as they may differ.[22][23][25]
Murine Urinary Tract Infection Model
In vivo efficacy of Cefiderocol has been evaluated in animal models, such as the murine UTI model, to assess its bactericidal activity against resistant pathogens.[24]
-
Animal Model: Female ICR mice are commonly used.[24]
-
Infection: Mice are infected via transurethral inoculation with a known quantity (e.g., ~2 x 10⁵ CFU/mouse) of the bacterial strain of interest (e.g., carbapenem-resistant K. pneumoniae or P. aeruginosa).[24]
-
Treatment: Cefiderocol or comparator agents are administered at various doses and time points post-infection (e.g., initiated 4, 10, 28, and 34 hours post-infection).[24]
-
Efficacy Endpoint: The primary endpoint is the reduction in bacterial load in the kidneys. Kidneys are harvested at a specified time (e.g., 48 hours post-infection), homogenized, and plated to determine the number of viable bacterial cells (CFU/g of tissue). A significant decrease (e.g., ≥3-log₁₀ CFU reduction) compared to the initial therapy indicates efficacy.[24]
Safety and Tolerability
In the APEKS-cUTI trial, Cefiderocol was well-tolerated. The incidence of adverse events was 40% in the Cefiderocol arm compared to 50% in the imipenem/cilastatin arm.[10] Serious adverse events occurred in 4.7% of patients receiving Cefiderocol and 8.1% of those receiving imipenem/cilastatin.[10][12] Common adverse reactions include diarrhea, constipation, nausea, vomiting, elevations in liver tests, and rash.[26][27]
Conclusion
Cefiderocol represents a significant advancement in the treatment of cUTIs caused by MDR Gram-negative bacteria. Its novel "Trojan horse" mechanism allows it to overcome many common resistance pathways, and it has demonstrated superior clinical and microbiological efficacy compared to standard carbapenem (B1253116) therapy in the APEKS-cUTI trial. A thorough understanding of its mechanism, PK/PD properties, and appropriate susceptibility testing methods is crucial for its effective use in clinical and research settings. Continued surveillance for emerging resistance is warranted to preserve the utility of this important therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Cefiderocol: A Novel Agent for the Management of Multidrug-Resistant Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro antimicrobial activity and resistance mechanisms of cefiderocol against clinical carbapenem-resistant gram-negative bacteria [frontiersin.org]
- 4. Combating antimicrobial resistance with cefiderocol for complicated infections involving the urinary tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cefiderocol, a new antibiotic against multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic evaluation of cefiderocol for the treatment of multidrug resistant Gram-negative infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cefiderocol: Systematic Review of Mechanisms of Resistance, Heteroresistance and In Vivo Emergence of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Shionogi Announces Positive Top-Line Results For Cefiderocol Pivotal cUTI Clinical Trial [prnewswire.com]
- 11. academic.oup.com [academic.oup.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. amr-insights.eu [amr-insights.eu]
- 14. In vitro Activity of Cefiderocol Against Gram-Negative Clinical Isolates Collected from Urinary Track Source: SIDERO-WT-2014/SIDERO-WT-2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Clinical Pharmacokinetics and Pharmacodynamics of Cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. seq.es [seq.es]
- 19. Pharmacokinetics/Pharmacodynamics and tolerability of cefiderocol in the clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Mechanisms of Cefiderocol Resistance in Carbapenemase-Producing Enterobacterales: Insights from Comparative Genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]
- 23. journals.asm.org [journals.asm.org]
- 24. In Vivo Efficacy of Cefiderocol against Carbapenem-Resistant Gram-Negative Bacilli in Murine Urinary Tract Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. EUCAST: Cefiderocol susceptibility testing [eucast.org]
- 26. hcplive.com [hcplive.com]
- 27. contagionlive.com [contagionlive.com]
Cefiderocol in Hospital-Acquired and Ventilator-Associated Pneumonia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefiderocol (B606585) is a novel siderophore cephalosporin (B10832234) antibiotic with a unique mechanism of action that allows it to be effective against a broad spectrum of Gram-negative bacteria, including multidrug-resistant (MDR) pathogens often implicated in hospital-acquired and ventilator-associated pneumonia (HABP/VABP).[1][2] This technical guide provides an in-depth overview of Cefiderocol's core attributes, focusing on its mechanism of action, resistance pathways, and pivotal clinical trial data in the context of HABP/VABP.
Mechanism of Action: The "Trojan Horse" Strategy
Cefiderocol employs a "Trojan horse" strategy to gain entry into bacterial cells.[3][4] It achieves this by chelating with ferric iron, mimicking natural siderophores, and utilizing the bacteria's own iron transport systems to be actively transported across the outer membrane.[3][5] This active transport mechanism allows Cefiderocol to achieve higher concentrations in the periplasmic space, where it can then bind to penicillin-binding proteins (PBPs), primarily PBP3, to inhibit cell wall synthesis, ultimately leading to bacterial cell death.[6][7] This novel entry mechanism allows Cefiderocol to bypass common resistance mechanisms such as porin channel mutations and efflux pumps.[8][9]
Mechanisms of Resistance
Despite its novel mechanism, resistance to Cefiderocol can emerge through various mechanisms, often acting in concert.[8] These include:
-
Mutations in Siderophore Uptake Systems: Alterations in the genes encoding for iron transporters (e.g., fec, fhu, cir operons) can reduce the uptake of the Cefiderocol-iron complex.[10][11]
-
Expression of β-lactamases: Certain β-lactamases, particularly metallo-β-lactamases like NDM, can hydrolyze Cefiderocol, although it is generally stable against many serine- and metallo-β-lactamases.[7][10][12]
-
Alterations in Membrane Permeability: Changes in outer membrane porins and overexpression of efflux pumps can contribute to reduced susceptibility.[6][10]
-
Target Modifications: Mutations in penicillin-binding proteins, the target of Cefiderocol, can decrease binding affinity.[8]
References
- 1. SHIONOGI ANNOUNCES PUBLICATION OF TWO STUDIES IN THE LANCET INFECTIOUS DISEASES HIGHLIGHTING THE EFFICACY AND SAFETY OF CEFIDEROCOL FOR THE TREATMENT OF INFECTIONS DUE TO AEROBIC GRAM-NEGATIVE BACTERIA IN ADULTS WITH LIMITED TREATMENT OPTIONS|News|Shionogi Co., Ltd. [shionogi.com]
- 2. Cefiderocol: new treatment option for Hospital-Acquired, ventilator associated pneumonia [medicaldialogues.in]
- 3. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of cefiderocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Cefiderocol: Systematic Review of Mechanisms of Resistance, Heteroresistance and In Vivo Emergence of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro antimicrobial activity and resistance mechanisms of cefiderocol against clinical carbapenem-resistant gram-negative bacteria [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Mechanisms of Cefiderocol Resistance in Carbapenemase-Producing Enterobacterales: Insights from Comparative Genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: HPLC Method Development for Cefiderocol Sulfate Tosylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of Cefiderocol Sulfate Tosylate by High-Performance Liquid Chromatography (HPLC). It includes two primary protocols: one for the analysis of the drug substance and its related impurities, and another for the quantification of Cefiderocol in human serum for therapeutic drug monitoring (TDM).
Part 1: Analysis of this compound Drug Substance and Related Impurities
This method is suitable for the identification and quantification of this compound and its potential process-related impurities and degradation products in the bulk drug substance. This method is based on information from pharmacopeial drafts.[1]
Experimental Protocol
1. Chromatographic System:
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 or similar reversed-phase column is recommended. A suitable example is a column with chemically bonded octadecylsilyl groups (e.g., 1.6 µm particle size).[1]
-
Mobile Phase A: 0.05 M phosphate (B84403) buffer.[1]
-
Mobile Phase B: Acetonitrile (B52724).[1]
-
Flow Rate: To be optimized, typically around 1.0 mL/min.
-
Detection Wavelength: 261 nm.[1]
-
Injection Volume: 2 µL.[1]
-
Column Temperature: To be optimized, typically ambient or slightly elevated (e.g., 30°C).
2. Reagent and Standard Preparation:
-
Diluent: A mixture of water and acetonitrile (e.g., 9:1 v/v).[1]
-
Standard Solution: Accurately weigh and dissolve this compound reference standard (RS) in the diluent to a known concentration.
-
Resolution Solution: Prepare a solution containing Cefiderocol and its known impurities (e.g., impurities A, B, C, E, and G) to ensure adequate separation.[1]
3. Chromatographic Procedure:
-
Equilibrate the column with the initial mobile phase composition for a sufficient time.
-
Inject the diluent as a blank, followed by the resolution solution and the standard solution.
-
A gradient elution will likely be necessary to separate all relevant impurities. An example of a gradient program is outlined in the table below.
Data Presentation
Table 1: Suggested Gradient Elution Program for Cefiderocol Drug Substance Analysis
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 95 | 5 |
| 20 | 70 | 30 |
| 25 | 70 | 30 |
| 30 | 95 | 5 |
| 35 | 95 | 5 |
Note: This is an exemplary gradient and should be optimized for the specific column and HPLC system used.
Method Validation Parameters
The method should be validated according to ICH Q2(R1) guidelines, including the following parameters:
-
Specificity: Demonstrated by the separation of Cefiderocol from its impurities and any degradation products.
-
Linearity: Assessed over a range of concentrations.
-
Accuracy: Determined by recovery studies.
-
Precision: Including repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established for the impurities.
-
Robustness: Evaluated by making small, deliberate changes to the method parameters.
Workflow Diagram
Caption: Workflow for Cefiderocol Drug Substance HPLC Method Development.
Part 2: Quantification of Cefiderocol in Human Serum
This method is designed for the therapeutic drug monitoring (TDM) of Cefiderocol in serum samples from patients. It involves a protein precipitation step followed by reversed-phase HPLC analysis with UV detection.[2][3][4]
Experimental Protocol
1. Chromatographic System:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.[2][3] A biphenyl (B1667301) column (e.g., 5 µm, 150 x 4.6 mm) has also been reported to be effective.[5]
-
Mobile Phase A: Phosphate buffer (e.g., pH 2.6) or 0.1% formic acid in water.[3][5]
-
Mobile Phase B: Acetonitrile or acetonitrile with 0.1% formic acid.[3][5]
-
Injection Volume: To be optimized (e.g., 20 µL).
-
Autosampler Temperature: 10°C.[3]
2. Sample Preparation:
-
Protein Precipitation: To 300 µL of serum sample (standard, quality control, or patient sample), add 180 µL of 15% perchloric acid, followed by 300 µL of acetonitrile.[5]
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 4°C for 10 minutes at 10,000 g.[5]
-
Transfer the supernatant for injection into the HPLC system.
3. Standard and Quality Control Preparation:
-
Stock Solution: Prepare a stock solution of Cefiderocol in distilled water (e.g., 1 mg/mL).[5]
-
Calibration Standards: Spike Cefiderocol-free serum with the stock solution to prepare calibration standards covering the expected clinical concentration range (e.g., 4 to 160 mg/L).[2][3][4]
-
Quality Controls (QCs): Prepare at least three levels of QCs (low, medium, high) in Cefiderocol-free serum.
Data Presentation
Table 2: Summary of Reported HPLC Conditions for Cefiderocol in Serum
| Parameter | Method 1 | Method 2 |
| Column | C18[2][3] | Biphenyl (5 µm, 150 x 4.6 mm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] | Phosphate Buffer (pH 2.6)[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3] | Acetonitrile[5] |
| Flow Rate | 0.35 mL/min[3] | 1.0 mL/min[5] |
| Detection | 300 nm[3] | 260 nm[5] |
| Column Temp. | 45°C[3] | 30°C[5] |
| Retention Time | ~5.5 min[3] | Not specified |
Table 3: Summary of Validation Data for Cefiderocol in Serum
| Parameter | Reported Value |
| Linearity Range | 4 - 160 mg/L[2][3][4] |
| Correlation Coefficient (r²) | > 0.999[6] |
| Intra- & Inter-day Precision | < 10%[2][3][4] |
| Accuracy (Recovery) | ~81% - 101.1%[2][5] |
| Lower Limit of Quantitation (LLOQ) | As low as 2.5 mg/L[5] |
Workflow Diagram
Caption: Workflow for Therapeutic Drug Monitoring of Cefiderocol in Serum.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of Cefiderocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of Cefiderocol - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
In Vitro Susceptibility Testing of Cefiderocol: Application Notes and Protocols Following CLSI Guidelines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefiderocol is a novel siderophore cephalosporin (B10832234) antibiotic with a unique mechanism of action that allows it to actively transport into the periplasmic space of Gram-negative bacteria. This attribute makes it a valuable agent against multidrug-resistant organisms. Accurate in vitro susceptibility testing is crucial for its effective clinical use. These application notes provide detailed protocols and interpretive criteria for determining the susceptibility of Gram-negative bacilli to Cefiderocol in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Cefiderocol's unique mode of action, which involves utilizing the bacteria's iron uptake systems, necessitates specific considerations for in vitro susceptibility testing to ensure accurate and reproducible results.[1][2] The protocols outlined below for broth microdilution and disk diffusion methods are based on the current CLSI M100 standards.
Mechanism of Action
Cefiderocol functions as a siderophore, chelating iron and utilizing the bacterium's own iron transport systems to gain entry into the periplasmic space. Once inside, the cephalosporin component inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell death. This "Trojan horse" strategy allows Cefiderocol to bypass some common resistance mechanisms, such as porin channel mutations.
Key Considerations for Cefiderocol Susceptibility Testing
The accuracy of Cefiderocol susceptibility testing is significantly influenced by the iron content of the testing medium.[3][4][5] Therefore, specific media requirements must be strictly followed.
-
Broth Microdilution (MIC) Testing: Requires the use of iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[4][6][7] Standard CAMHB contains iron concentrations that can lead to falsely elevated MIC values.[5]
-
Disk Diffusion Testing: Performed using standard Mueller-Hinton agar (B569324) (MHA).[3][6] The iron in standard MHA is sufficiently bound, allowing for accurate zone of inhibition measurements.
Inaccurate results, either false resistance or false susceptibility, can occur due to variability in iron concentration, inoculum preparation, and the manufacturer of disks and media.[3][6]
Experimental Protocols
Protocol 1: Broth Microdilution (MIC) Testing
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of Cefiderocol using the broth microdilution method as recommended by CLSI.
Materials:
-
Cefiderocol analytical powder
-
Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
Quality control (QC) strains (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Cefiderocol Stock Solution: Prepare a stock solution of Cefiderocol at a concentration of 1 mg/mL in an appropriate solvent as recommended by the manufacturer. Further dilutions should be made in ID-CAMHB.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of ID-CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the appropriate Cefiderocol working solution to the first well of each row to be tested, creating a starting concentration.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate incubated overnight.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes of preparation, dilute the standardized inoculum in ID-CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation: Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension. This will result in a final volume of 100 µL per well.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of Cefiderocol that completely inhibits visible growth of the organism. Some organisms, like Acinetobacter baumannii, may exhibit a "trailing" phenomenon where reduced growth is observed over a range of concentrations. The MIC should be read as the first well where growth is significantly reduced.[4][5]
Protocol 2: Disk Diffusion Testing
This protocol outlines the Kirby-Bauer disk diffusion method for determining the susceptibility of bacteria to Cefiderocol as per CLSI guidelines.
Materials:
-
Cefiderocol disks (30 µg)
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Bacterial isolates for testing
-
Quality control (QC) strains (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described in the broth microdilution protocol to match a 0.5 McFarland standard.
-
-
Inoculation of MHA Plate:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Cefiderocol Disk:
-
Aseptically apply a 30 µg Cefiderocol disk to the surface of the inoculated MHA plate.
-
Gently press the disk down to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Zone of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
-
For isolates with zone diameters ≤14 mm, an MIC test should be performed for confirmation as this range can include susceptible, intermediate, and resistant isolates.[3]
-
Data Presentation: Interpretive Criteria and Quality Control
The following tables summarize the CLSI M100 interpretive criteria for Cefiderocol and the acceptable quality control ranges.
Table 1: CLSI MIC and Disk Diffusion Interpretive Criteria for Cefiderocol
| Organism Group | MIC (µg/mL) | Disk Diffusion (mm) |
| S | I | |
| Enterobacterales | ≤4 | 8 |
| Pseudomonas aeruginosa | ≤4 | 8 |
| Acinetobacter baumannii complex | ≤4 | 8 |
| Stenotrophomonas maltophilia | ≤1 | - |
S = Susceptible; I = Intermediate; R = Resistant. Data based on CLSI M100 documentation. It's important to consult the latest CLSI M100 supplement for the most current breakpoints.[8][9][10][11]
Table 2: CLSI Quality Control Ranges for Cefiderocol
| Quality Control Strain | MIC (µg/mL) | Disk Diffusion (mm) |
| E. coli ATCC® 25922™ | 0.06 - 0.5 | 23 - 29 |
| P. aeruginosa ATCC® 27853™ | 0.06 - 0.5 | 22 - 28 |
QC ranges should be verified in each laboratory. Data based on CLSI M100 documentation.[12][13]
Conclusion
The in vitro susceptibility testing of Cefiderocol requires strict adherence to CLSI guidelines, particularly concerning the use of iron-depleted media for broth microdilution. The unique mechanism of action of Cefiderocol makes it a critical tool in combating multidrug-resistant Gram-negative infections, and accurate susceptibility testing is paramount for guiding appropriate therapeutic decisions. Researchers and clinical laboratory personnel should be aware of the potential challenges in testing and interpretation to ensure reliable results.
References
- 1. Potential of Inaccurate Cefiderocol Susceptibility Results: a CLSI AST Subcommittee Advisory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Cefiderocol Antimicrobial Susceptibility Testing Considerations: the Achilles' Heel of the Trojan Horse? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]
- 7. journals.asm.org [journals.asm.org]
- 8. nih.org.pk [nih.org.pk]
- 9. jmilabs.com [jmilabs.com]
- 10. FDA Rationale for Recognition Decision: Cefiderocol | FDA [fda.gov]
- 11. In Vitro Susceptibility of Gram-Negative Pathogens to Cefiderocol in Five Consecutive Annual Multinational SIDERO-WT Surveillance Studies, 2014 to 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cefiderocol MIC quality control ranges in iron-depleted cation-adjusted Mueller-Hinton broth using a CLSI M23-A4 multi-laboratory study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. shionogimedical.com [shionogimedical.com]
Cefiderocol Sulfate Tosylate: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefiderocol (B606585) is a novel siderophore cephalosporin (B10832234) antibiotic with a unique mechanism of action that allows it to be effective against a broad spectrum of multidrug-resistant (MDR) Gram-negative bacteria.[1][2] It employs a "Trojan horse" strategy by binding to extracellular iron and utilizing the bacteria's own iron transport systems to gain entry into the periplasmic space.[3][4] Once inside, it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell death.[3][5] Cefiderocol has demonstrated stability against a wide range of β-lactamases, including both serine- and metallo-carbapenemases.[5][6] These application notes provide an overview of Cefiderocol sulfate (B86663) tosylate's properties and detailed protocols for its use in a research setting.
Physicochemical Properties
Cefiderocol sulfate tosylate is a white to off-white, hygroscopic powder.[7][8] It is freely soluble in methanol, slightly soluble in water and dehydrated ethanol, and practically insoluble in acetonitrile.[8] The pH of a solution prepared by dissolving 1 g of Cefiderocol in 10 mL of water is between 5.2 and 5.8.[7][9]
Table 1: Physicochemical Properties of this compound
| Property | Description |
| Appearance | White to off-white powder[7][8] |
| Solubility | Freely soluble in methanol, slightly soluble in water and dehydrated ethanol, practically insoluble in acetonitrile[8][] |
| pH (1g in 10mL water) | 5.2 - 5.8[7][9] |
| Storage | Store at 2 to 8°C, protected from light[11] |
Mechanism of Action
Cefiderocol's unique mechanism of action involves active transport into the bacterial periplasmic space, bypassing common resistance mechanisms like porin channel mutations and efflux pumps.
Caption: Cefiderocol's "Trojan Horse" mechanism of action.
In Vitro Activity
Cefiderocol demonstrates potent in vitro activity against a wide range of Gram-negative pathogens, including carbapenem-resistant strains.[5] Accurate determination of in vitro susceptibility requires the use of iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[4][12]
Table 2: In Vitro Activity of Cefiderocol Against Key Gram-Negative Pathogens
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Acinetobacter baumannii | 1 | 2 | [1] |
| Enterobacterales | 0.5 | 2 | [1] |
| Pseudomonas aeruginosa | 0.25 | 1 | [1] |
| Stenotrophomonas maltophilia | 0.063 | 0.25 | [13] |
MIC values are representative and may vary between studies.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile 0.9% NaCl or 5% Dextrose in Water (D5W)
-
Sterile conical tubes or vials
-
Vortex mixer
Procedure:
-
Aseptically reconstitute the this compound powder with sterile 0.9% NaCl or 5% D5W to a desired stock concentration (e.g., 10 mg/mL).[11][14][15]
-
Gently shake the vial until the powder is completely dissolved.[11][14][15]
-
Allow the vial to stand for approximately 2 minutes to allow any foam to dissipate.[11][14][15]
-
The reconstituted solution should be clear and colorless.[11][14]
-
Use the stock solution immediately or store at 2-8°C for up to 24 hours, protected from light.[11] For longer-term storage, aliquots can be stored at -20°C, though stability should be validated under these conditions.
In Vitro Susceptibility Testing: Broth Microdilution MIC Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for Cefiderocol susceptibility testing.
Caption: Workflow for MIC determination of Cefiderocol.
Materials:
-
Cefiderocol stock solution
-
Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)
-
Bacterial isolates for testing
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator (35°C)
Procedure:
-
Preparation of ID-CAMHB: Prepare ID-CAMHB according to CLSI guidelines. This is a critical step for accurate Cefiderocol MIC determination.[1][12]
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar (B569324) plate. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized inoculum in ID-CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Plate Preparation: a. Perform a two-fold serial dilution of the Cefiderocol stock solution in ID-CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the diluted bacterial suspension. b. Incubate the plate at 35°C for 16-20 hours in ambient air.
-
MIC Determination: a. The MIC is the lowest concentration of Cefiderocol that completely inhibits visible growth of the organism.[16] b. When reading the results, disregard any trailing or pinpoint growth.[4]
Time-Kill Assay
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 4. Cefiderocol - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Mechanism of action of cefiderocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ashp.org [publications.ashp.org]
- 8. cdn.who.int [cdn.who.int]
- 9. publications.ashp.org [publications.ashp.org]
- 11. drugs.com [drugs.com]
- 12. mdpi.com [mdpi.com]
- 13. journals.asm.org [journals.asm.org]
- 14. This compound, 1g, concentrate, vial | Unicat [unicat.msf.org]
- 15. globalrph.com [globalrph.com]
- 16. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Cefiderocol Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of Cefiderocol, a siderophore cephalosporin (B10832234) antibiotic, against Gram-negative bacteria. Accurate and reproducible MIC testing is crucial for the research and development of this novel antimicrobial agent.
Introduction
Cefiderocol employs a unique "Trojan horse" mechanism to enter bacterial cells. It chelates iron and is actively transported across the outer membrane of Gram-negative bacteria via their iron uptake systems.[1][2][3] Once in the periplasmic space, it dissociates from iron and inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs), primarily PBP3, leading to cell death.[1][3][4] This mode of entry allows Cefiderocol to bypass common resistance mechanisms such as porin channel mutations and efflux pumps.[3][5]
Due to its reliance on bacterial iron transport, in vitro susceptibility testing of Cefiderocol requires a specialized iron-depleted medium to mimic the iron-limited conditions of a host infection and ensure the expression of iron transporters.[6][7] The standard method for Cefiderocol MIC determination is broth microdilution (BMD) using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[6][7][8]
Mechanism of Action: Cefiderocol's "Trojan Horse" Strategy
Caption: Cefiderocol's mechanism of action.
Quantitative Data Summary
Table 1: Quality Control (QC) Ranges for Cefiderocol MIC Testing
The following QC ranges have been established by the Clinical and Laboratory Standards Institute (CLSI) for Cefiderocol tested in ID-CAMHB.
| Quality Control Strain | ATCC Number | Cefiderocol MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.06 - 0.5 |
| Pseudomonas aeruginosa | 27853 | 0.06 - 0.5 |
Data sourced from CLSI documentation and related studies.[8][9][10]
Table 2: CLSI and EUCAST Breakpoints for Cefiderocol
Interpretive criteria for Cefiderocol vary between regulatory bodies. The following table summarizes the MIC breakpoints for select organisms.
| Organism | Agency | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | CLSI | ≤4 µg/mL | 8 µg/mL | ≥16 µg/mL |
| EUCAST | ≤2 µg/mL | - | >2 µg/mL | |
| Pseudomonas aeruginosa | CLSI | ≤4 µg/mL | 8 µg/mL | ≥16 µg/mL |
| EUCAST | ≤2 µg/mL | - | >2 µg/mL | |
| Acinetobacter baumannii | CLSI | ≤4 µg/mL | 8 µg/mL | ≥16 µg/mL |
| EUCAST | ≤2 µg/mL | - | >2 µg/mL |
Note: EUCAST has an Area of Technical Uncertainty (ATU) for certain zone diameters in disk diffusion testing, which may necessitate MIC testing for confirmation.[11][12][13] Breakpoints are subject to change and users should consult the latest CLSI M100 and EUCAST breakpoint tables.
Experimental Protocols
Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)
This protocol describes the preparation of ID-CAMHB, which is essential for accurate Cefiderocol MIC testing.[7]
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) powder
-
Chelex® 100 resin (sodium form, 200-400 mesh)
-
Reagent-grade water
-
Stock solutions of CaCl₂, MgCl₂, and ZnSO₄
-
Sterile flasks and stir bars
-
Autoclave
-
pH meter
Procedure:
-
Prepare CAMHB: Prepare CAMHB according to the manufacturer's instructions.
-
Chelation:
-
Add 10 g/L of Chelex® 100 resin to the prepared CAMHB.
-
Stir the mixture continuously for 6 hours at room temperature. A 6-hour chelation time has been shown to be optimal for iron reduction.[7]
-
-
Remove Chelex® 100: Allow the resin to settle, then carefully decant or filter the broth to remove all traces of the Chelex® 100.
-
Cation Re-adjustment: The chelation process removes other cations in addition to iron. It is critical to re-supplement the broth to the following final concentrations:
-
Calcium (Ca²⁺): 20-25 mg/L
-
Magnesium (Mg²⁺): 10-12.5 mg/L
-
Zinc (Zn²⁺): 0.5-1.0 mg/L
-
-
pH Adjustment and Sterilization:
-
Adjust the pH of the ID-CAMHB to 7.2-7.4.
-
Sterilize the final medium by autoclaving according to standard procedures.
-
-
Quality Control: Confirm the final iron concentration is ≤0.03 mg/L.
Broth Microdilution (BMD) Protocol for Cefiderocol MIC Testing
This protocol follows the general principles outlined by CLSI for broth microdilution.
Materials:
-
Prepared and quality-controlled ID-CAMHB
-
Cefiderocol stock solution
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Quality control strains (E. coli ATCC 25922 and P. aeruginosa ATCC 27853)
Procedure:
-
Prepare Cefiderocol Dilutions: Perform serial twofold dilutions of Cefiderocol in ID-CAMHB in the microtiter plates to achieve the desired final concentration range for testing.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in ID-CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the Cefiderocol dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of Cefiderocol that completely inhibits visible growth of the organism. Some isolates may exhibit "trailing," which is defined as multiple wells with tiny or faint growth. In such cases, the MIC should be read at 80% inhibition of growth compared to the growth control well.
Experimental Workflow
Caption: Cefiderocol MIC testing workflow.
References
- 1. Cefiderocol Antimicrobial Susceptibility Testing Considerations: the Achilles' Heel of the Trojan Horse? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]
- 4. tandfonline.com [tandfonline.com]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. gardp.org [gardp.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. EUCAST: Cefiderocol: EUCAST has evaluated (August 2022) commercially available tests and all have problems with accuracy, reproducibility, bias and/or for some, with skipped wells. [eucast.org]
- 10. Cefiderocol: EUCAST criteria for disc diffusion and broth microdilution for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Murine Pneumonia Model in Cefiderocol Evaluation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing a murine pneumonia model for the evaluation of Cefiderocol (B606585), a novel siderophore cephalosporin (B10832234). The protocols detailed below are based on established methodologies and aim to ensure reproducibility and translational relevance in preclinical studies.
Introduction
Cefiderocol is a parenteral siderophore cephalosporin with a unique "Trojan horse" mechanism of action, enabling it to actively transport across the outer membrane of Gram-negative bacteria by utilizing their iron transport systems.[1][2][3][4] This mechanism allows Cefiderocol to overcome common resistance mechanisms such as porin channel mutations and efflux pump overexpression.[2][4] Murine pneumonia models are crucial preclinical tools for evaluating the in vivo efficacy of novel antibiotics like Cefiderocol against clinically relevant pathogens.[5][6][7] These models allow for the characterization of pharmacokinetic/pharmacodynamic (PK/PD) relationships that are predictive of clinical success.[5][8][9]
Key Experimental Protocols
Protocol 1: Establishment of a Neutropenic Murine Pneumonia Model
This protocol describes the induction of neutropenia and subsequent bacterial challenge to establish a lung infection in mice. The use of neutropenic animals is a common approach to create a more susceptible host, allowing for a clearer assessment of the antimicrobial agent's direct effect.[10]
Materials:
-
Specific pathogen-free mice (e.g., ICR, 6-8 weeks old)
-
Sterile saline
-
Bacterial culture of the desired Gram-negative pathogen (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae, Stenotrophomonas maltophilia)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Micropipettes and sterile tips
-
Animal housing with appropriate biosafety containment
Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally to the mice. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[10] This renders the mice neutropenic, mimicking an immunocompromised state.
-
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain of interest to the mid-logarithmic growth phase.
-
Wash the bacterial cells with sterile saline and resuspend to the desired concentration (typically 10^7 to 10^8 CFU/mL). The exact inoculum can vary depending on the virulence of the strain.[7]
-
-
Induction of Pneumonia:
Protocol 2: Cefiderocol Administration and Sample Collection
This protocol outlines the administration of Cefiderocol and the collection of samples for PK/PD analysis.
Materials:
-
Cefiderocol for injection
-
Sterile vehicle for reconstitution (e.g., sterile water for injection)
-
Syringes and needles for subcutaneous or intravenous administration
-
Blood collection tubes (e.g., with anticoagulant)
-
Sterile instruments for tissue harvesting
-
Phosphate-buffered saline (PBS)
-
Tissue homogenizer
Procedure:
-
Cefiderocol Administration:
-
Reconstitute Cefiderocol to the desired concentration.
-
Administer Cefiderocol to the infected mice at predetermined time points post-infection (e.g., 2 hours). The route of administration is typically subcutaneous.[5]
-
Dosing regimens can be fractionated to evaluate the PK/PD driver of efficacy.
-
-
Pharmacokinetic (PK) Sampling:
-
Collect blood samples at various time points after Cefiderocol administration to determine plasma drug concentrations.
-
-
Pharmacodynamic (PD) Endpoint Assessment (24 hours post-treatment):
-
Euthanize the mice according to approved protocols.
-
Aseptically harvest the lungs.[11]
-
Homogenize the lungs in a known volume of sterile PBS.[11]
-
Perform serial dilutions of the lung homogenate and plate on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/lung).[11]
-
Data Presentation
The efficacy of Cefiderocol is typically evaluated based on the reduction in bacterial load in the lungs compared to untreated controls. The key PK/PD index for Cefiderocol, like other beta-lactams, is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[5][8][9][13]
Table 1: In Vivo Efficacy of Cefiderocol in Murine Pneumonia Models
| Bacterial Species | Cefiderocol Dose (mg/kg) | Mean %fT>MIC for 1-log10 Reduction | Reference |
| Enterobacteriaceae | Varies | 64.4% ± 22.5% | [5] |
| Pseudomonas aeruginosa | Varies | 70.3% ± 9.0% | [5] |
| Acinetobacter baumannii | Varies | 88.1% ± 3.4% | [5] |
| Stenotrophomonas maltophilia | 30 and 100 | 53.9% ± 18.1% | [5][14] |
Table 2: Pharmacokinetic Parameters of Cefiderocol in Neutropenic Murine Infection Models
| Parameter | Value |
| Central Volume (Vc) | 0.569 L/kg |
| Elimination Rate Constant (kel) | 1.6 h⁻¹ |
| Transfer Rate (k12) | 0.0214 h⁻¹ |
| Transfer Rate (k21) | 0.482 h⁻¹ |
| Absorption Rate Constant (ka) | 8.96 h⁻¹ |
| Data from a study by Ito et al. (2019)[5] |
Mandatory Visualizations
Cefiderocol's "Trojan Horse" Mechanism of Action
Caption: Cefiderocol's mechanism of action, bypassing bacterial defenses.
Experimental Workflow for Cefiderocol Evaluation in a Murine Pneumonia Model
Caption: Workflow for evaluating Cefiderocol in a murine pneumonia model.
Conclusion
The neutropenic murine pneumonia model is a robust and essential tool for the preclinical evaluation of Cefiderocol. By following standardized protocols, researchers can generate reliable and reproducible data on the in vivo efficacy and PK/PD parameters of this important antibiotic. This information is critical for informing clinical trial design and optimizing dosing regimens for patients with severe Gram-negative bacterial pneumonia. The Collaboration for Prevention and Treatment of MDR Bacterial Infections (COMBINE) consortium has been instrumental in developing standardized protocols to reduce inter-laboratory variability and improve the translation of preclinical findings to the clinic.[6][7][10][12][15]
References
- 1. An Overview of Cefiderocol’s Therapeutic Potential and Underlying Resistance Mechanisms | MDPI [mdpi.com]
- 2. Cefiderocol: Systematic Review of Mechanisms of Resistance, Heteroresistance and In Vivo Emergence of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of cefiderocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro antimicrobial activity and resistance mechanisms of cefiderocol against clinical carbapenem-resistant gram-negative bacteria [frontiersin.org]
- 5. In Vivo Pharmacodynamic Study of Cefiderocol, a Novel Parenteral Siderophore Cephalosporin, in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amr-accelerator.eu [amr-accelerator.eu]
- 7. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 8. In Vivo Pharmacodynamic Study of Cefiderocol, a Novel Parenteral Siderophore Cephalosporin, in Murine Thigh and Lung Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics/Pharmacodynamics and tolerability of cefiderocol in the clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. P-1221. Benchmark Efficacy for Humanized Cefiderocol Plasma and Pulmonary Epithelial Lining Fluid (ELF) Exposures Against Gram Negative Isolates in Standardized Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intrapulmonary Pharmacokinetic Modeling and Simulation of Cefiderocol, a Parenteral Siderophore Cephalosporin, in Patients With Pneumonia and Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Establishment of a diverse pheno-genotypic challenge set of Klebsiella pneumoniae and Pseudomonas aeruginosa suitable for use in the murine pneumonia model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Generation of Cefiderocol-Resistant Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro generation and characterization of bacterial strains resistant to Cefiderocol (B606585). This document is intended to guide researchers in establishing robust and reproducible models of Cefiderocol resistance, aiding in the study of resistance mechanisms and the development of novel therapeutic strategies.
Cefiderocol is a novel siderophore cephalosporin (B10832234) that employs a "Trojan horse" strategy to enter bacterial cells by hijacking iron uptake systems.[1][2] This unique mechanism of action allows it to bypass many common resistance mechanisms.[1][2] However, as with any antimicrobial agent, the emergence of resistance is a significant concern. Understanding the pathways to resistance is crucial for the continued efficacy of this important antibiotic.
Mechanisms of Cefiderocol Resistance
Resistance to Cefiderocol is often multifactorial, involving a combination of mechanisms that collectively reduce its efficacy.[3][4] Key mechanisms identified through in vitro studies and clinical observations include:
-
Mutations in Siderophore Receptors: Alterations in the genes encoding siderophore receptors, such as cirA and fiu in Enterobacterales and piuA and piuD in Pseudomonas aeruginosa, can impair Cefiderocol uptake, leading to reduced susceptibility.[3][5]
-
Expression of β-Lactamases: Certain β-lactamases, including specific variants of NDM, KPC, and AmpC enzymes, can hydrolyze Cefiderocol, contributing to resistance.[3][4] The presence of New Delhi metallo-β-lactamase (NDM) has been shown to facilitate the emergence of Cefiderocol resistance.[6]
-
Efflux Pump Overexpression: Increased activity of multidrug efflux pumps can actively transport Cefiderocol out of the bacterial cell, reducing its intracellular concentration.[1][5]
-
Target Site Modifications: Mutations in penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics, can reduce the binding affinity of Cefiderocol.[5]
-
Porin Loss: Deletions or mutations in outer membrane porins, such as OmpK35 and OmpK36 in Klebsiella pneumoniae, can decrease membrane permeability and contribute to resistance.[4]
Data Presentation: Quantitative Analysis of In Vitro Generated Resistance
The following tables summarize the changes in Minimum Inhibitory Concentrations (MICs) of Cefiderocol and other antibiotics against various bacterial strains following in vitro selection for Cefiderocol resistance through serial passage experiments.
Table 1: Cefiderocol MIC Changes in Stenotrophomonas maltophilia After Serial Passage [7][8][9]
| Parental Strain | Initial Cefiderocol MIC (mg/L) | Evolved Cefiderocol MIC (mg/L) | Fold Increase in MIC |
| Strain 1 | 0.03125 | 8 - 32 | 256 - 1024 |
| Strain 2 | 0.03125 | 8 - 32 | 256 - 1024 |
| Strain 3 | 0.125 | 8 - 32 | 64 - 256 |
Table 2: Cefiderocol MIC Changes in Various Gram-Negative Bacteria After In Vitro Resistance Development [10]
| Bacterial Species | Initial Cefiderocol MIC (mg/L) | Evolved Cefiderocol MIC (mg/L) | Fold Increase in MIC |
| Escherichia coli | 0.125 | 16 - 32 | 128 - 256 |
| Klebsiella pneumoniae | ≤0.064 | 8 - 16 | ≥125 - ≥250 |
| Pseudomonas aeruginosa | 0.5 | 4 - 16 | 8 - 32 |
| Acinetobacter baumannii complex | ≤0.064 | 8 - >32 | ≥125 - >500 |
Table 3: Cross-Resistance Profile of Cefiderocol-Resistant Stenotrophomonas maltophilia [7][8][9]
| Antibiotic | Parental Strain MIC (mg/L) | Evolved Strain MIC (mg/L) |
| Ceftazidime/avibactam | 4 | ≥256 |
| Trimethoprim/sulfamethoxazole | Not specified | 4-fold decrease in two strains |
Experimental Protocols
Protocol 1: In Vitro Generation of Cefiderocol-Resistant Strains by Serial Passage
This protocol describes a common method for selecting for antibiotic resistance in a controlled laboratory setting.
1. Materials:
- Bacterial isolate of interest (e.g., P. aeruginosa, K. pneumoniae, E. coli, S. maltophilia)
- Cation-adjusted Mueller-Hinton broth (CA-MHB)[6]
- Iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) for Cefiderocol susceptibility testing[1][2]
- Cefiderocol analytical powder
- Sterile 96-well microtiter plates
- Sterile culture tubes
- Incubator (37°C)
- Spectrophotometer or ELISA reader[11]
2. Procedure:
- Prepare Initial Culture: Inoculate a single colony of the parental bacterial strain into CA-MHB and incubate overnight at 37°C with shaking to obtain a stationary phase culture.
- Determine Initial MIC: Perform a baseline MIC test for Cefiderocol using the broth microdilution method in ID-CAMHB according to CLSI guidelines.[1][2]
- Serial Passage Setup: a. Prepare a series of sterile culture tubes or a 96-well plate with CA-MHB containing increasing concentrations of Cefiderocol. The initial concentration range should span from sub-MIC to supra-MIC values (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC). b. Inoculate each tube/well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
- Daily Passage: a. Incubate the cultures at 37°C for 18-24 hours. b. The following day, identify the highest concentration of Cefiderocol that permits bacterial growth (visual turbidity). c. Inoculate a fresh series of tubes/wells containing increasing concentrations of Cefiderocol with a 1:50 dilution from the culture that grew at the highest antibiotic concentration.[6] d. Repeat this process for a defined period (e.g., 21 days) or until a significant increase in the Cefiderocol MIC is observed.[7]
- Isolation of Resistant Strains: a. After the final passage, streak a sample from the culture growing at the highest Cefiderocol concentration onto drug-free agar (B569324) to obtain isolated colonies.
- Confirmation of Resistance: a. Perform a Cefiderocol MIC test on the isolated colonies using the broth microdilution method in ID-CAMHB to confirm the resistant phenotype. b. Assess the stability of the resistance by passaging the resistant isolate on drug-free medium for several days and re-testing the MIC.[7][8]
Protocol 2: Characterization of Cefiderocol-Resistant Strains
1. Antimicrobial Susceptibility Testing:
- Determine the MICs of the resistant strain and its parental counterpart to a panel of relevant antimicrobial agents to assess for cross-resistance or changes in susceptibility profiles.[7][9]
2. Whole Genome Sequencing (WGS):
- Extract genomic DNA from both the parental and the Cefiderocol-resistant strains.
- Perform WGS using a suitable platform (e.g., Illumina).
- Analyze the sequencing data to identify genetic mutations (single nucleotide polymorphisms, insertions, deletions) that have arisen in the resistant strain compared to the parent.[5][12] Focus on genes known to be involved in Cefiderocol resistance, including those encoding siderophore receptors, efflux pumps, PBPs, and β-lactamases.[4][13]
3. Gene Expression Analysis (RT-qPCR):
- To investigate changes in the expression of specific genes (e.g., efflux pumps, iron transporter genes), perform reverse transcription-quantitative PCR (RT-qPCR).
- Extract total RNA from mid-log phase cultures of both parental and resistant strains.[7]
- Synthesize cDNA and perform qPCR using primers specific for the target genes and a housekeeping gene for normalization.[7]
Visualizations
Caption: Workflow for in vitro generation of Cefiderocol resistance.
Caption: Signaling pathways and resistance mechanisms for Cefiderocol.
References
- 1. In vitro antimicrobial activity and resistance mechanisms of cefiderocol against clinical carbapenem-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro antimicrobial activity and resistance mechanisms of cefiderocol against clinical carbapenem-resistant gram-negative bacteria [frontiersin.org]
- 3. Cefiderocol: Systematic Review of Mechanisms of Resistance, Heteroresistance and In Vivo Emergence of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Evolution of cefiderocol resistance in Stenotrophomonas maltophilia using in vitro serial passage techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro resistance development gives insights into molecular resistance mechanisms against cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activity of cefiderocol against ESBL-producing and carbapenem-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Activity of Cefiderocol on Multiresistant Bacterial Strains and Genomic Analysis of Two Cefiderocol Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Cefiderocol in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for testing the synergistic activity of Cefiderocol (B606585) in combination with other antimicrobial agents against multi-drug resistant Gram-negative bacteria. The protocols for checkerboard assays and time-kill assays are outlined below, accompanied by data presentation in structured tables and visualizations of experimental workflows.
Introduction to Cefiderocol Combination Therapy
Cefiderocol is a novel siderophore cephalosporin (B10832234) with potent activity against a broad range of carbapenem-resistant Gram-negative bacteria.[1][2] Its unique mechanism of entry into the bacterial cell, by exploiting iron transport systems, allows it to bypass some common resistance mechanisms like porin channel mutations.[2] However, the emergence of resistance to Cefiderocol has been reported.[3][4] Combination therapy, pairing Cefiderocol with other antibiotics or β-lactamase inhibitors, is a promising strategy to enhance its efficacy, overcome resistance, and prevent the emergence of resistant strains.[3][4][5] In vitro and in vivo studies have demonstrated synergistic effects of Cefiderocol with various agents, including avibactam, sulbactam, tazobactam, ceftazidime-avibactam, ampicillin/sulbactam, meropenem (B701), tigecycline, and colistin.[5][6][7][8][9][10]
This document provides standardized protocols for evaluating the in vitro synergistic potential of Cefiderocol combinations using the checkerboard microdilution method and the time-kill assay.
In Vitro Synergy Testing Methods
Two primary methods are employed to assess the in vitro synergy of Cefiderocol in combination with other antimicrobials: the checkerboard assay and the time-kill assay.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.[11][12][13]
-
Preparation of Reagents and Materials:
-
Cefiderocol and the combination drug(s) stock solutions.
-
Iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) is the recommended medium for Cefiderocol susceptibility testing to mimic in vivo iron-limited conditions.[2][14][15]
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland, further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[12]
-
-
Plate Setup:
-
Two-fold serial dilutions of Cefiderocol are prepared horizontally, while two-fold serial dilutions of the combination drug are prepared vertically in the 96-well plate.[11][13][16]
-
The final plate contains a gradient of concentrations for both drugs, allowing for the testing of each drug alone and in various combinations.[13]
-
A row and a column should contain serial dilutions of each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).[13]
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[13]
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plates at 35-37°C for 18-24 hours under aerobic conditions.[12]
-
-
Data Analysis and Interpretation:
-
After incubation, determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FIC Index (FICI) using the following formulas[12][17][18]:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the FICI as follows[17][18]:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Caption: Workflow of the checkerboard assay for synergy testing.
Time-Kill Assay
The time-kill assay provides dynamic information about the rate of bacterial killing by antimicrobial agents over time. It is a robust method to confirm synergistic interactions observed in checkerboard assays.[19]
-
Preparation of Reagents and Materials:
-
Cefiderocol and the combination drug(s) stock solutions.
-
Iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).
-
Bacterial inoculum standardized to a starting concentration of approximately 5 x 10^5 to 1 x 10^7 CFU/mL.[20]
-
Sterile culture tubes or flasks.
-
Agar (B569324) plates for colony counting.
-
-
Assay Setup:
-
Prepare culture tubes with ID-CAMHB containing Cefiderocol and/or the combination drug at specific concentrations (e.g., 0.5x, 1x, 2x, or 4x the MIC).[21]
-
Include the following controls:
-
Growth control (no antibiotic).
-
Cefiderocol alone.
-
Combination drug alone.
-
Cefiderocol in combination with the other drug.
-
-
-
Inoculation, Sampling, and Incubation:
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate the tubes at 35-37°C with shaking.
-
Collect aliquots from each tube at predefined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[19]
-
Perform serial dilutions of the collected samples and plate them onto agar plates for viable colony counting (CFU/mL).
-
-
Data Analysis and Interpretation:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point (usually 24 hours).[5][6]
-
Indifference is defined as a < 2-log10 change in CFU/mL.
-
Antagonism is defined as a ≥ 2-log10 increase in CFU/mL between the combination and its most active single agent.
-
Caption: Workflow of the time-kill assay for synergy testing.
Quantitative Data Summary
The following tables summarize the results of Cefiderocol combination therapy testing from various studies.
Table 1: In Vitro Synergy of Cefiderocol with β-Lactamase Inhibitors against Carbapenemase-Producing Gram-Negative Isolates
| Combination Partner | Bacterial Species | Resistance Mechanism | MIC Fold Reduction of Cefiderocol | Synergy Rate (FICI ≤ 0.5) | Reference |
| Avibactam | K. pneumoniae | KPC | 4- to 256-fold | High | [22] |
| Vaborbactam | K. pneumoniae | KPC | 4- to 256-fold | High | [22] |
| Relebactam | K. pneumoniae | KPC | 4- to 256-fold | High | [22] |
| Tazobactam | K. pneumoniae | KPC-31, KPC-41, KPC-53, KPC-66 | 4- to 64-fold | Strain-dependent | [3][22] |
| Sulbactam | Carbapenem-resistant Enterobacterales, P. aeruginosa, A. baumannii | Various | Not specified | High | [5][6] |
| Avibactam | Metallo-β-lactamase producers | NDM, VIM | Not specified | Low | [3] |
Table 2: In Vitro Synergy of Cefiderocol with Other Antibiotics against Carbapenem-Resistant Acinetobacter baumannii
| Combination Partner | Synergy Rate (FICI ≤ 0.5) | Reference |
| Tigecycline | 90.9% in Cefiderocol-resistant isolates | [8][10] |
| Colistin | 47.7% in Cefiderocol-resistant isolates | [8][10] |
| Meropenem | 79.5% in Cefiderocol-resistant isolates | [8][10] |
| Ceftazidime-avibactam | 100% | [9] |
| Sulbactam-durlobactam | 95.2% | [9] |
| Amikacin | >50% | [9] |
| Doxycycline | >50% | [9] |
In Vivo Models for Combination Therapy
Animal infection models are crucial for evaluating the in vivo efficacy of Cefiderocol combination therapies and their potential to prevent the emergence of resistance.
Murine Thigh and Lung Infection Models
Neutropenic murine thigh and lung infection models are commonly used to assess the pharmacodynamics of antimicrobial agents against Gram-negative pathogens.[1]
-
Animal Model: Typically, specific-pathogen-free mice (e.g., ICR or C57BL/6) are rendered neutropenic by cyclophosphamide (B585) administration.[1]
-
Infection: A defined inoculum of the test organism (e.g., 10^6 - 10^7 CFU/thigh) is injected into the thigh muscle.[1]
-
Treatment: Human-simulated regimens of Cefiderocol and the combination drug are administered, often via subcutaneous or intravenous routes, starting a few hours post-infection.[7][23]
-
Outcome Measurement: At 24 or 72 hours post-treatment initiation, mice are euthanized, and the thighs are homogenized to determine the bacterial load (log10 CFU/thigh). Efficacy is measured by the reduction in bacterial count compared to untreated controls.[7]
Table 3: In Vivo Efficacy of Cefiderocol Combination Therapy in Murine Thigh Infection Model against A. baumannii
| Combination Therapy | Bacterial Load Reduction (log10 CFU/thigh) vs. Baseline | Resistance Prevention | Reference |
| Cefiderocol + Ceftazidime/avibactam | -3.75 ± 0.37 | Yes | [7] |
| Cefiderocol + Ampicillin/sulbactam | -3.55 ± 0.50 | Yes | [7] |
| Cefiderocol + Meropenem | -2.18 ± 1.75 | No | [7] |
Conclusion
The protocols and data presented in these application notes provide a framework for the systematic evaluation of Cefiderocol in combination therapy. The checkerboard and time-kill assays are fundamental in vitro tools for identifying synergistic interactions, while in vivo models are essential for confirming efficacy and assessing the potential to mitigate resistance. The promising results from various combination studies, particularly with β-lactamase inhibitors and other antibiotics against highly resistant pathogens, underscore the potential of this therapeutic strategy. Further research and clinical investigation are warranted to translate these findings into effective treatment regimens for patients with serious Gram-negative infections.[9]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Evaluating Antimicrobial Susceptibility Testing Methods for Cefiderocol: A Review and Expert Opinion on Current Practices and Future Directions [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Synergistic Activity of Cefiderocol in Combination with Avibactam, Sulbactam or Tazobactam against Carbapenem-Resistant Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. In vitro and in vivo efficacy of cefiderocol plus tigecycline, colistin, or meropenem against carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic cefiderocol-containing antibiotic combinations active against highly drug-resistant Acinetobacter baumannii patient isolates with diverse resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. emerypharma.com [emerypharma.com]
- 14. journals.asm.org [journals.asm.org]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Synergistic Activity of Cefiderocol in Combination with Piperacillin-Tazobactam, Fosfomycin, Ampicillin-Sulbactam, Imipenem-Relebactam and Ceftazidime-Avibactam against Carbapenem-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. office2.jmbfs.org [office2.jmbfs.org]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. Synergistic Effect of Clinically Available Beta-Lactamase Inhibitors Combined with Cefiderocol against Carbapenemase-Producing Gram-Negative Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 609. In vivo efficacy of human simulated exposures of cefiderocol (FDC) in combination with ceftazidime/avibactam (CZA) or meropenem (MEM) using in a 72 hour murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cefiderocol Broth Microdilution Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefiderocol is a novel siderophore cephalosporin (B10832234) antibiotic with a unique mechanism of action that allows it to actively transport into the periplasmic space of Gram-negative bacteria by utilizing their iron uptake systems.[1][2] This "Trojan horse" strategy makes it effective against many multidrug-resistant (MDR) pathogens. However, accurate in vitro susceptibility testing for Cefiderocol presents unique challenges. The reference method for determining the minimum inhibitory concentration (MIC) of Cefiderocol is broth microdilution (BMD) using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[3][4] Standard Mueller-Hinton broth contains variable iron concentrations that interfere with the siderophore-mediated uptake of Cefiderocol, leading to unreliable and falsely elevated MIC values.[5] Therefore, strict adherence to a standardized protocol using iron-depleted medium is crucial for obtaining accurate and reproducible results that correlate with in vivo efficacy.[1][2]
These application notes provide a detailed protocol for performing Cefiderocol susceptibility testing using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Key Considerations for Cefiderocol Susceptibility Testing
Accurate Cefiderocol susceptibility testing is highly dependent on the appropriate preparation and use of iron-depleted media. The presence of iron in the testing medium can lead to falsely resistant results. Therefore, the use of ID-CAMHB is mandatory for broth microdilution testing.[6][7] The CLSI has established a standardized method for preparing ID-CAMHB to ensure consistency and reproducibility.[3][5]
Furthermore, challenges in reading MIC endpoints, such as trailing (the presence of small buttons or light haze across a range of concentrations), have been reported.[3][8] Refined reading guidelines have been developed to improve the reproducibility of MIC determination in such cases.[3] The source of the Mueller-Hinton broth has also been identified as a variable that can impact Cefiderocol MIC results, with some studies recommending specific manufacturers for better consistency.[3][6]
Experimental Protocols
Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)
This protocol is based on the CLSI M100 guidelines for preparing ID-CAMHB.[3]
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) powder
-
Chelex® 100 resin (sodium form, 200-400 mesh)
-
Reagent-grade water
-
Stock solutions of CaCl₂, MgCl₂, and ZnCl₂
-
0.2 µm filter sterilization unit
-
pH meter
-
Sterile flasks and stir bars
Procedure:
-
Prepare CAMHB: Prepare CAMHB according to the manufacturer's instructions.
-
Iron Chelation:
-
Remove Chelex® Resin: Allow the resin to settle, then carefully decant the broth or filter it to remove all resin particles.
-
Cation Readjustment: Chelation removes essential cations in addition to iron. These must be added back to the broth to achieve the following final concentrations:[6]
-
Calcium (Ca²⁺): 20–25 mg/L
-
Magnesium (Mg²⁺): 10–12.5 mg/L
-
Zinc (Zn²⁺): 0.5–1.0 mg/L
-
-
pH Adjustment: Adjust the pH of the ID-CAMHB to 7.2–7.4 using sterile HCl or NaOH as needed.[9]
-
Sterilization: Filter-sterilize the final ID-CAMHB solution through a 0.2 µm filter.
-
Quality Control: The iron concentration of the final ID-CAMHB should be verified to be ≤0.03 µg/mL.[3]
Broth Microdilution (BMD) Protocol for Cefiderocol
Materials:
-
Prepared sterile ID-CAMHB
-
Cefiderocol stock solution
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile normal saline or broth for inoculum dilution
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Cefiderocol Dilutions:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Inoculation:
-
Dispense 50 µL of the appropriate Cefiderocol dilution in ID-CAMHB into each well of the 96-well plate.
-
Add 50 µL of the diluted bacterial inoculum to each well. The final volume in each well will be 100 µL.[3]
-
Include a growth control well containing 50 µL of ID-CAMHB and 50 µL of the bacterial inoculum.
-
Include a sterility control well containing 100 µL of ID-CAMHB only.[3]
-
-
Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.[9]
-
Reading and Interpreting Results:
-
The MIC is defined as the lowest concentration of Cefiderocol that completely inhibits visible growth of the organism as detected by the unaided eye.[8]
-
Trailing Endpoints: In cases of trailing (small buttons of growth or faint turbidity over a range of concentrations), the MIC should be read as the lowest concentration with at least 80% growth reduction compared to the growth control well.[3][8] The CLSI M100 document provides visual examples for interpreting trailing endpoints.[7]
-
Data Presentation
Quality Control (QC) Ranges for Cefiderocol
Adherence to quality control protocols is essential for ensuring the accuracy of Cefiderocol susceptibility testing. The following table summarizes the acceptable QC ranges for Cefiderocol using the broth microdilution method with ID-CAMHB.
| Quality Control Strain | Cefiderocol MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | 0.06 - 0.5 |
| Pseudomonas aeruginosa ATCC® 27853™ | 0.06 - 0.5 |
Source: CLSI M100[10]
MIC Interpretive Criteria for Cefiderocol
The following tables provide the MIC interpretive breakpoints for Cefiderocol according to CLSI and EUCAST guidelines. Note that breakpoints can differ between these organizations and may be updated periodically.[7][11]
Table 1: CLSI MIC Interpretive Criteria for Cefiderocol (µg/mL)
| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≤ 4 | 8 | ≥ 16 |
| Pseudomonas aeruginosa | ≤ 4 | 8 | ≥ 16 |
| Acinetobacter baumannii complex | ≤ 4 | 8 | ≥ 16 |
| Stenotrophomonas maltophilia | ≤ 2 | 4 | ≥ 8 |
Source: CLSI M100, 2025[3]
Table 2: EUCAST MIC Interpretive Criteria for Cefiderocol (µg/mL)
| Organism Group | Susceptible (S) | Resistant (R) |
| Enterobacterales | ≤ 2 | > 2 |
| Pseudomonas aeruginosa | ≤ 2 | > 2 |
| Acinetobacter spp. | PK/PD Breakpoint ≤ 2 | > 2 |
| Stenotrophomonas maltophilia | PK/PD Breakpoint ≤ 2 | > 2 |
Source: EUCAST Breakpoint Tables[12][13] Note: For Acinetobacter spp. and Stenotrophomonas maltophilia, EUCAST has established non-species-specific pharmacokinetic/pharmacodynamic (PK/PD) breakpoints.[12]
Visualizations
Experimental Workflow for Cefiderocol Broth Microdilution
Caption: Workflow for Cefiderocol Broth Microdilution Susceptibility Testing.
Logical Relationship of Critical Factors in Cefiderocol Testing
Caption: Critical factors influencing accurate Cefiderocol MIC determination.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 7. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]
- 8. Cefiderocol Antimicrobial Susceptibility Testing against Multidrug-Resistant Gram-Negative Bacilli: a Comparison of Disk Diffusion to Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmilabs.com [jmilabs.com]
- 10. dovepress.com [dovepress.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Cefiderocol Antimicrobial Susceptibility Testing Considerations: the Achilles' Heel of the Trojan Horse? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating Antimicrobial Susceptibility Testing Methods for Cefiderocol: A Review and Expert Opinion on Current Practices and Future Directions [mdpi.com]
Application Notes and Protocols for Cefiderocol Disk Diffusion Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing disk diffusion susceptibility testing for Cefiderocol, a novel siderophore cephalosporin. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
Cefiderocol employs a unique "Trojan horse" mechanism, utilizing bacterial iron transport systems to enter the periplasmic space of Gram-negative bacteria, thereby overcoming many common resistance mechanisms.[1] Accurate susceptibility testing is crucial for its effective clinical use. The disk diffusion method is a widely accessible and reliable technique for determining Cefiderocol susceptibility.[1]
It is important to note that the accuracy and reproducibility of Cefiderocol testing can be significantly influenced by factors such as the iron concentration in the medium, inoculum preparation, and may vary by the manufacturer of the disks and media.[2][3] Depending on the variance, this can lead to either false-resistant or false-susceptible results.[2][3]
Experimental Protocol: Cefiderocol Disk Diffusion Method
This protocol outlines the standardized procedure for determining the susceptibility of Gram-negative bacteria to Cefiderocol using the disk diffusion method.
Materials
-
Cefiderocol disks (30 µg)
-
Mueller-Hinton agar (B569324) (MHA) plates (4 mm depth)[1]
-
Bacterial inoculum equivalent to a 0.5 McFarland turbidity standard[1]
-
Sterile cotton swabs[1]
-
Incubator (35 ± 1°C)[1]
-
Calipers or a ruler for measuring zone diameters[1]
-
Quality control (QC) strains: Escherichia coli ATCC® 25922™ and Pseudomonas aeruginosa ATCC® 27853™[1][4]
Procedure
-
Inoculum Preparation:
-
Inoculation of the Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.[1]
-
Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.[1]
-
Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.[1]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[1]
-
-
Application of Cefiderocol Disks:
-
Aseptically apply a 30 µg Cefiderocol disk to the center of the inoculated MHA plate.[1]
-
Gently press the disk down to ensure complete contact with the agar surface.[1]
-
If testing multiple antibiotics on the same plate, ensure disks are spaced at least 24 mm from center to center to prevent overlapping zones of inhibition.[1]
-
-
Incubation:
-
Invert the plates and place them in an incubator set to 35 ± 1°C.
-
Incubate for 18-20 hours in ambient air.[1]
-
-
Reading and Interpreting Results:
-
After incubation, measure the diameter of the zone of complete inhibition to the nearest millimeter using calipers or a ruler.[1]
-
Read the plates from the back, against a dark background, with reflected light.[1]
-
Interpret the results based on the zone diameter interpretive criteria provided in the tables below.
-
Data Presentation: Interpretive Criteria and Quality Control
Accurate interpretation of the zone diameters is essential for categorizing an isolate as susceptible, intermediate, or resistant. The following tables summarize the interpretive criteria from CLSI and EUCAST.
Table 1: CLSI Interpretive Criteria for Cefiderocol Disk Diffusion (30 µg disk)
| Organism | Zone Diameter (mm) Susceptible | Zone Diameter (mm) Intermediate | Zone Diameter (mm) Resistant |
| Enterobacterales | ≥ 16 | 9 - 15 | ≤ 8 |
| Pseudomonas aeruginosa | ≥ 18 | 13 - 17 | ≤ 12 |
| Acinetobacter baumannii complex | ≥ 16 | - | ≤ 15 |
| Stenotrophomonas maltophilia | ≥ 17 | - | ≤ 16 |
Source: Based on CLSI guidelines. It's important to consult the most recent CLSI M100 document for the latest information.[1]
Table 2: EUCAST Interpretive Criteria for Cefiderocol Disk Diffusion (30 µg disk)
| Organism | Zone Diameter (mm) Susceptible | Area of Technical Uncertainty (ATU) | Zone Diameter (mm) Resistant |
| Enterobacterales | ≥ 22 | - | < 22 |
| Pseudomonas aeruginosa | ≥ 22 | - | < 22 |
| Acinetobacter baumannii complex | ≥ 17 | - | < 17 |
| Stenotrophomonas maltophilia | ≥ 20 | - | < 20 |
Source: Based on EUCAST guidelines. EUCAST notes that for some organism-agent combinations, there is an Area of Technical Uncertainty (ATU) where the interpretation is challenging.[5][6][7] Laboratories are advised to follow the latest EUCAST recommendations for handling results within the ATU.[5][8]
Table 3: Quality Control Ranges for Cefiderocol Disk Diffusion
| Quality Control Strain | CLSI Acceptable Zone Diameter Range (mm) | EUCAST Target Zone Diameter (mm) & Acceptable Range (mm) |
| E. coli ATCC® 25922™ | 25 - 31 | Target: 27, Range: 24 - 30 |
| P. aeruginosa ATCC® 27853™ | 22 - 31 | Target: 26, Range: 23 - 29 |
Source: Based on CLSI and EUCAST guidelines.[4][6][7]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the Cefiderocol disk diffusion susceptibility testing workflow.
Caption: Workflow for Cefiderocol Disk Diffusion Susceptibility Testing.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the "Trojan Horse" mechanism of Cefiderocol and the logical flow leading to the determination of bacterial susceptibility.
Caption: Cefiderocol's Mechanism and Susceptibility Determination Logic.
References
- 1. benchchem.com [benchchem.com]
- 2. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 3. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]
- 4. journals.asm.org [journals.asm.org]
- 5. EUCAST: Cefiderocol susceptibility testing [eucast.org]
- 6. Cefiderocol: EUCAST criteria for disc diffusion and broth microdilution for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EUCAST: Cefiderocol: EUCAST has evaluated (August 2022) commercially available tests and all have problems with accuracy, reproducibility, bias and/or for some, with skipped wells. [eucast.org]
Application Notes and Protocols for Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and use of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB). This specialized medium is crucial for the in vitro susceptibility testing of antimicrobial agents that exploit bacterial iron acquisition systems, most notably the siderophore cephalosporin, cefiderocol (B606585).
Introduction
Iron is an essential nutrient for bacterial growth and pathogenesis.[1][2] In the host, iron is tightly sequestered by proteins like transferrin and lactoferrin, creating an iron-limited environment.[1][2] Bacteria have evolved sophisticated iron uptake systems, including the secretion of high-affinity iron chelators called siderophores, to scavenge iron from the host.[1][2][3]
Certain antibiotics, such as cefiderocol, utilize a "Trojan horse" strategy by binding to siderophore receptors to gain entry into the bacterial cell.[4][5] The efficacy of these drugs is therefore dependent on the expression of these iron transport systems, which are induced under iron-depleted conditions.[6] Standard Mueller-Hinton Broth contains variable and often high concentrations of iron, which can repress the expression of these transporters and lead to falsely elevated minimum inhibitory concentrations (MICs).[7] ID-CAMHB is prepared to mimic the iron-limited conditions of the human body, ensuring the accurate determination of susceptibility to these novel antibiotics.[6][7]
Applications
The primary application of ID-CAMHB is for the broth microdilution (BMD) susceptibility testing of siderophore-conjugated antibiotics like cefiderocol against Gram-negative bacteria.[5][6][7] The Clinical and Laboratory Standards Institute (CLSI) has approved a method for preparing ID-CAMHB for this purpose.[5][7] This medium is essential for:
-
Antimicrobial Susceptibility Testing: Determining the MICs of siderophore antibiotics.
-
Drug Discovery and Development: Evaluating the in vitro potency of new siderophore-antibiotic conjugates.
-
Resistance Monitoring: Tracking the emergence of resistance to this class of antibiotics.
-
Research: Studying bacterial iron acquisition mechanisms and the impact of iron on antibiotic resistance.
Data Presentation
Quality Control Ranges for Cefiderocol in ID-CAMHB
The following table summarizes the CLSI-approved MIC quality control (QC) ranges for cefiderocol when tested in ID-CAMHB. Adherence to these ranges is critical for ensuring the accuracy and reproducibility of susceptibility testing results.
| Quality Control Strain | Cefiderocol MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | 0.06 - 0.5 |
| Pseudomonas aeruginosa ATCC® 27853™ | 0.06 - 0.5 |
Source:[8]
Composition of Cation-Adjusted Mueller-Hinton Broth (CAMHB)
ID-CAMHB is prepared from a basal Cation-Adjusted Mueller-Hinton Broth. The typical composition of CAMHB is provided below. The cation adjustment is crucial for the accurate testing of certain antibiotics against specific organisms, such as aminoglycosides against Pseudomonas aeruginosa.[9][10]
| Component | Concentration |
| Beef Extract | 3.0 g/L |
| Acid Digest of Casein | 17.5 g/L |
| Starch | 1.5 g/L |
| Calcium (Ca²⁺) | 20 - 25 mg/L |
| Magnesium (Mg²⁺) | 10 - 12.5 mg/L |
Experimental Protocols
Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)
This protocol is based on the CLSI-approved method for preparing ID-CAMHB using Chelex® 100 resin to chelate and remove iron.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) powder
-
Distilled or deionized water
-
Chelex® 100 resin (200-400 mesh, sodium form)
-
Sterile filtration unit (0.22 µm filter)
-
Sterile flasks and storage bottles
-
Autoclave
-
pH meter
-
Analytical balance
-
Stock solutions of CaCl₂ and MgCl₂ (for cation re-supplementation if starting from non-cation-adjusted MHB)
Protocol:
-
Prepare CAMHB: Prepare CAMHB according to the manufacturer's instructions. For example, suspend 22 g of CAMHB powder in 1 L of distilled water.[9] Heat with frequent agitation and boil for 1 minute to ensure complete dissolution.[10]
-
Chelation of Iron:
-
Add Chelex® 100 resin to the prepared CAMHB solution at a concentration of 10 g/L.
-
Stir the mixture at room temperature for a defined period. A 2-hour chelation time has been traditionally used, but recent studies suggest that extending the chelation time to 6 hours may provide more optimal iron reduction for some media sources.[6][12]
-
-
Removal of Chelex® Resin:
-
Allow the resin to settle.
-
Carefully decant the broth or use a coarse filter to remove the bulk of the resin.
-
-
Sterile Filtration: Sterilize the iron-depleted broth by passing it through a 0.22 µm filter into a sterile flask. This step also removes any remaining fine resin particles.
-
Cation Adjustment (Verification):
-
If starting with a commercial CAMHB, the calcium and magnesium concentrations should already be within the recommended range. It is good practice to verify these concentrations.
-
If preparing from a non-cation-adjusted Mueller-Hinton Broth, re-supplement with sterile stock solutions of CaCl₂ and MgCl₂ to achieve final concentrations of 20-25 mg/L of Ca²⁺ and 10-12.5 mg/L of Mg²⁺.[10][11]
-
-
pH Adjustment: Check the pH of the final ID-CAMHB and adjust to 7.2-7.4 if necessary, using sterile NaOH or HCl.
-
Quality Control:
-
The final iron concentration in the ID-CAMHB should be verified to be low (e.g., ≤0.03 µg/mL) to ensure proper induction of bacterial iron transport systems.[6]
-
Perform MIC testing with the QC strains E. coli ATCC® 25922™ and P. aeruginosa ATCC® 27853™ to ensure that cefiderocol MICs fall within the acceptable ranges (see table above).
-
-
Storage: Store the sterile ID-CAMHB at 2-8°C, protected from light.[9]
Broth Microdilution (BMD) Assay using ID-CAMHB
This protocol outlines the general procedure for performing a broth microdilution assay to determine the MIC of a siderophore antibiotic.
Materials:
-
Sterile ID-CAMHB
-
Siderophore antibiotic stock solution
-
96-well microtiter plates
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum dilution
-
Incubator (35 ± 2°C)
-
Plate reader or manual reading aid
Protocol:
-
Prepare Antibiotic Dilutions: Prepare a serial two-fold dilution of the siderophore antibiotic in ID-CAMHB directly in the 96-well microtiter plate.
-
Prepare Inoculum:
-
Prepare a bacterial suspension from 3-5 fresh colonies in a suitable broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in ID-CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculate Microtiter Plate: Add the diluted bacterial inoculum to each well containing the antibiotic dilutions and to a growth control well (containing no antibiotic).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[9]
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. For some organism-drug combinations, trailing endpoints may be observed. In such cases, the MIC should be read as the lowest concentration at which there is a significant reduction in growth (e.g., a small button or faint haze) compared to the growth control well.[7]
Visualizations
Bacterial Iron Uptake and the "Trojan Horse" Mechanism
Caption: Bacterial iron uptake and the "Trojan horse" mechanism of siderophore antibiotics.
ID-CAMHB Preparation Workflow
Caption: Workflow for the preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth.
Logical Relationship of Iron Levels and Antibiotic Efficacy
Caption: Impact of iron concentration on the efficacy of siderophore antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Harnessing microbial iron chelators to develop innovative therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Cefiderocol MIC quality control ranges in iron-depleted cation-adjusted Mueller-Hinton broth using a CLSI M23-A4 multi-laboratory study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 11. himedialabs.com [himedialabs.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Cefiderocol Susceptibility Testing: Technical Support Center
Welcome to the Technical Support Center for Cefiderocol Susceptibility Testing. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with determining bacterial susceptibility to Cefiderocol. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cefiderocol and why is its susceptibility testing unique?
Cefiderocol is a novel siderophore cephalosporin (B10832234) antibiotic.[1][2][3] Its unique mechanism of action involves utilizing the bacteria's own iron uptake systems to enter the periplasmic space, where it can then inhibit cell wall synthesis.[1][2][3][4] This "Trojan horse" strategy makes susceptibility testing particularly sensitive to the iron concentration of the testing medium.[1][4][5][6]
Q2: What are the primary methods for Cefiderocol susceptibility testing?
The two primary methods for Cefiderocol susceptibility testing are broth microdilution (BMD) and disk diffusion (DD).[1][3] BMD is considered the reference method but requires specialized iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[1][4][7][8] Disk diffusion is a more accessible method that can be performed on standard Mueller-Hinton agar (B569324) (MHA).[1][5][7] However, other methods like gradient strips are generally not recommended due to limited accuracy.[5]
Q3: Why is the iron concentration in the media so critical for Cefiderocol AST?
The in vitro activity of Cefiderocol is significantly impacted by the availability of free iron in the growth medium.[5][7] In iron-depleted conditions, bacteria increase the expression of their iron transport systems, which Cefiderocol hijacks to gain entry into the cell.[1][4][6] Conversely, in iron-rich environments, these transport systems are downregulated, leading to reduced uptake of Cefiderocol and potentially falsely resistant results.[6]
Q4: What are the main sources of variability in Cefiderocol susceptibility testing?
Variability in Cefiderocol susceptibility testing can arise from several factors:
-
Iron concentration in the media: This is the most significant factor, affecting both BMD and DD methods.[4][5][7]
-
Inoculum preparation: The density of the bacterial suspension can influence the test outcome.[7]
-
Manufacturer of media and disks: Different manufacturers may have slight variations in their products that can impact results.[7]
-
Interpretation of results: The presence of "trailing" endpoints in BMD and colonies within the zone of inhibition in DD can make interpretation subjective.[1][2][9]
-
Different interpretive criteria: The Clinical and Laboratory Standards Institute (CLSI), the U.S. Food and Drug Administration (FDA), and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have different breakpoints for interpreting results, which can lead to discrepancies in susceptibility categorization.[5][10][11]
Troubleshooting Guides
Issue 1: Discrepant results between Broth Microdilution (BMD) and Disk Diffusion (DD).
-
Possible Cause: Inaccurate preparation of iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) for BMD, leading to falsely elevated MICs.
-
Solution: Strictly adhere to the CLSI protocol for preparing ID-CAMHB. Ensure the final iron concentration is within the recommended range.
-
Possible Cause: Subjective interpretation of the inhibition zone in DD, especially when there are colonies within the zone.
-
Solution: Follow the specific reading guidelines provided by EUCAST and CLSI. For isolates with results falling into the Area of Technical Uncertainty (ATU), consider confirmatory testing with BMD.[12][13][14][15]
-
Possible Cause: Use of different interpretive breakpoints (CLSI vs. EUCAST vs. FDA).
-
Solution: Be consistent with the interpretive criteria used and clearly state which guidelines are being followed when reporting results.
Issue 2: Observing a "trailing" or "phantom" growth effect in Broth Microdilution (BMD).
-
Description: Faint, hazy growth or small buttons of growth are visible across a range of Cefiderocol concentrations, making it difficult to determine the true minimal inhibitory concentration (MIC).[16]
-
Possible Cause: This phenomenon is not fully understood but may be related to the interaction between Cefiderocol, the bacteria, and the specific test conditions.
-
Solution: Interpret the MIC as the lowest concentration of Cefiderocol that causes a significant reduction in growth compared to the growth control well. Refer to CLSI and EUCAST guidelines for specific instructions on reading endpoints in the presence of trailing.
Issue 3: Colonies are present within the zone of inhibition in Disk Diffusion (DD).
-
Description: Small colonies are observed growing within the otherwise clear zone of inhibition around the Cefiderocol disk.[1]
-
Possible Cause: This could be due to the presence of a resistant subpopulation or an artifact of the testing conditions.
-
Solution: The interpretation depends on the density of the colonies. EUCAST guidelines provide specific instructions on how to measure the zone diameter in the presence of inner colonies. If there is heavy growth throughout the zone, the result should be considered resistant.
Data Presentation
Table 1: Comparison of Cefiderocol Breakpoints (mg/L) from Different Regulatory Bodies
| Organism Group | CLSI | FDA | EUCAST |
| Enterobacterales | ≤4 (S), 8 (I), ≥16 (R) | ≤4 (S), 8 (I), ≥16 (R) | ≤2 (S), >2 (R) |
| Pseudomonas aeruginosa | ≤4 (S), 8 (I), ≥16 (R) | ≤1 (S), 2 (I), ≥4 (R) | ≤2 (S), >2 (R) |
| Acinetobacter baumannii complex | ≤4 (S), 8 (I), ≥16 (R) | ≤1 (S), 2 (I), ≥4 (R) | Not Defined |
| Stenotrophomonas maltophilia | ≤4 (S), 8 (I), ≥16 (R) | Not Defined | Not Defined |
(S=Susceptible, I=Intermediate, R=Resistant). Breakpoints are subject to change; refer to the latest guidelines from each organization.[17]
Table 2: Categorical Agreement (CA) Between Disk Diffusion and Broth Microdilution for Cefiderocol
| Study | Organism(s) | Disk Manufacturer | CA (%) with CLSI criteria | CA (%) with EUCAST criteria | CA (%) with FDA criteria |
| Morris et al. | CRE and non-fermenting GNB | HardyDisks | 87 | 65 | 74 |
| Morris et al. | CRE and non-fermenting GNB | MASTDISCS | 89 | 66 | 72 |
| Mushtaq et al. | Enterobacterales & P. aeruginosa | Not specified | - | - | - |
(CA can vary significantly depending on the breakpoints used and the specific isolates tested).[10]
Experimental Protocols
Protocol 1: Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB) for Broth Microdilution
This protocol is based on the method described by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) powder
-
Chelating resin (e.g., Chelex 100)
-
Reagent-grade water
-
Appropriate glassware and sterile filtration apparatus
Procedure:
-
Prepare CAMHB according to the manufacturer's instructions, but do not autoclave.
-
Add a chelating resin to the prepared broth at the recommended concentration to bind free iron.
-
Stir the broth with the resin for a specified period to allow for iron chelation.
-
Remove the resin by filtration.
-
Sterilize the resulting iron-depleted CAMHB by filtration.
-
Perform quality control to ensure the final iron concentration is ≤0.03 µg/mL.[4]
Protocol 2: Cefiderocol Disk Diffusion Testing
This protocol follows the general guidelines of CLSI and EUCAST.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Cefiderocol disks (30 µg)
-
Bacterial inoculum equivalent to a 0.5 McFarland standard
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare a bacterial inoculum adjusted to the turbidity of a 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of an MHA plate.
-
Allow the plate to dry for a few minutes.
-
Aseptically apply a Cefiderocol 30 µg disk to the center of the inoculated plate.
-
Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.
-
Measure the diameter of the zone of inhibition to the nearest millimeter.
-
Interpret the results based on the appropriate CLSI, EUCAST, or FDA zone diameter breakpoints.[14][15][18]
Visualizations
Caption: Cefiderocol's "Trojan Horse" mechanism of action.
Caption: Recommended workflow for Cefiderocol susceptibility testing.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]
- 8. preprints.org [preprints.org]
- 9. Issues with Cefiderocol Testing: Comparing Commercial Methods to Broth Microdilution in Iron-Depleted Medium-Analyses of the Performances, ATU, and Trailing Effect According to EUCAST Initial and Revised Interpretation Criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cefiderocol Antimicrobial Susceptibility Testing Considerations: the Achilles' Heel of the Trojan Horse? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EUCAST: Cefiderocol susceptibility testing [eucast.org]
- 13. researchgate.net [researchgate.net]
- 14. Cefiderocol: EUCAST criteria for disc diffusion and broth microdilution for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. journals.asm.org [journals.asm.org]
- 17. jmilabs.com [jmilabs.com]
- 18. academic.oup.com [academic.oup.com]
Optimizing Bioassay Conditions for Cefiderocol: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefiderocol. It addresses common issues encountered during bioassay optimization and antimicrobial susceptibility testing (AST).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues users may encounter during their experiments in a question-and-answer format.
General & Methodological Questions
Q1: What is Cefiderocol and why is its susceptibility testing unique?
Cefiderocol is a novel siderophore cephalosporin (B10832234) antibiotic.[1] Its structure includes a catechol moiety that chelates iron, mimicking natural siderophores.[2] This "Trojan horse" mechanism allows Cefiderocol to be actively transported across the outer membrane of Gram-negative bacteria using their own iron uptake systems.[3][4] This unique mode of action means that the availability of iron in the testing medium critically impacts the bioassay results.[5][6] Unlike most other β-lactams, Cefiderocol requires specific iron-depleted conditions for certain testing methods to accurately predict its in vivo efficacy.[6][7]
Q2: Which susceptibility testing method should I use: Broth Microdilution (BMD) or Disk Diffusion (DD)?
The choice depends on laboratory capacity and the specific need for quantitative MIC data.
-
Broth Microdilution (BMD): This is considered the gold standard reference method for determining the Minimum Inhibitory Concentration (MIC).[8] However, for Cefiderocol, it requires the use of specially prepared Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB).[5][6] This method is labor-intensive.[9]
-
Disk Diffusion (DD): This method is more accessible and does not require a special iron-depleted agar (B569324); standard Mueller-Hinton agar is used.[6][10] EUCAST recommends starting with disk diffusion as it is a robust method for predicting susceptibility and resistance for results outside the "Area of Technical Uncertainty" (ATU).[11][12]
For many laboratories, a practical approach is to use disk diffusion as a primary screening tool and confirm results that fall within the ATU or appear resistant with a reference BMD method.[8]
Q3: Why is iron-depleted medium necessary for the Broth Microdilution (BMD) assay?
Cefiderocol's efficacy relies on exploiting bacterial iron transporters, which are upregulated under the iron-depleted conditions found in vivo.[13] Standard Cation-Adjusted Mueller-Hinton Broth (CAMHB) contains iron concentrations that are too high, which suppresses the expression of these transporters.[7] This leads to reduced uptake of the drug and falsely elevated (less susceptible) MIC values that do not correlate with clinical efficacy.[7] Therefore, using ID-CAMHB with a final iron concentration of ≤0.03 μg/mL is crucial for the BMD method.[8][13]
Troubleshooting Specific Experimental Issues
Q4: My Cefiderocol MIC results are inconsistent or higher than expected. What are the common causes?
High variability or unexpectedly high MIC values are common challenges. Key factors to investigate include:
-
Improper Medium Preparation: For BMD, the most critical factor is the iron concentration in the CAMHB. Ensure the iron-depletion process is validated and the final iron concentration is ≤0.03 μg/mL.[13] Residual iron can significantly increase MIC values.[7]
-
Inoculum Effect: A higher-than-standardized bacterial inoculum can lead to increased MIC values.[9][14] Ensure the inoculum is prepared to the correct density (e.g., 0.5 McFarland standard).
-
Manufacturer Variability: The accuracy and reproducibility of Cefiderocol testing can be affected by the manufacturer of the media and disks used.[10]
-
Trailing Effect: For some isolates, particularly Acinetobacter baumannii, a "trailing effect" (reduced but persistent growth across a range of concentrations) can make the MIC endpoint difficult to read.[15][16] CLSI provides specific guidance on how to read endpoints in these situations.[10]
Q5: What is the "Area of Technical Uncertainty" (ATU) and how should I interpret results that fall within it?
The ATU is a range of disk diffusion zone diameters where the correlation between the disk result and the true MIC is not reliable enough to confidently categorize an isolate as susceptible or resistant.[9][16] Both EUCAST and CLSI have defined ATUs for Cefiderocol for certain organisms.[9][12] If a result falls within the ATU, EUCAST recommends that the isolate should be re-tested using a confirmatory MIC method like BMD.[12][17] If confirmatory testing is not possible, the isolate may need to be reported as resistant to be cautious.[9]
Q6: My quality control (QC) strain results are out of the acceptable range. What should I do?
Out-of-range QC results invalidate the testing run for clinical isolates. Do not report patient results until the issue is resolved.[18] Common troubleshooting steps include:
-
Check the QC Strain: Ensure the QC strain (e.g., E. coli ATCC 25922 or P. aeruginosa ATCC 27853) is a fresh, pure subculture from a reliable stock.
-
Verify Materials: Check the expiration dates and storage conditions of antibiotic disks, media, and reagents.
-
Review Technique: Re-evaluate every step of the protocol, including inoculum preparation, plate inoculation, disk application, and incubation conditions (temperature and duration).
-
Repeat the Test: If an obvious error is found, correct it and repeat the QC test. If no error is apparent, repeat the test immediately.[18]
-
Investigate Further: If the repeat test also fails, investigate more systemic issues such as media preparation, water quality, or incubator performance.
Data Presentation: Susceptibility Breakpoints and QC Ranges
Quantitative data from regulatory bodies are essential for accurate interpretation.
Table 1: Cefiderocol Interpretive Criteria (Breakpoints) for Enterobacterales This table provides a summary; users should always consult the latest versions of the respective guidelines.
| Organization | Method | Susceptible | Intermediate / ATU | Resistant |
| EUCAST | MIC (mg/L) | ≤ 2 | - | > 2 |
| Disk Diffusion (mm) | ≥ 22 | 21-23 (ATU) | < 22 | |
| CLSI | MIC (mg/L) | ≤ 4 | 8 | ≥ 16 |
| Disk Diffusion (mm) | ≥ 21 | 18-20 | ≤ 17 | |
| Data sourced from EUCAST and CLSI guidelines.[9][12][19] |
Table 2: Quality Control (QC) Ranges for Cefiderocol QC must be performed for each new batch of media or disks.
| QC Strain | Method | QC Range |
| E. coli ATCC® 25922™ | MIC (in ID-CAMHB) | 0.06 - 0.5 µg/mL |
| Disk Diffusion (30 µg disk) | 24 - 30 mm | |
| P. aeruginosa ATCC® 27853™ | MIC (in ID-CAMHB) | 0.06 - 0.5 µg/mL |
| Disk Diffusion (30 µg disk) | 23 - 29 mm | |
| Data sourced from CLSI and EUCAST guidelines.[12][20][21] |
Experimental Protocols
Detailed methodologies are critical for reproducible results.
Protocol 1: Cefiderocol Broth Microdilution (BMD) Method
This protocol is based on CLSI guidelines for determining the MIC of Cefiderocol.
-
Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB):
-
Prepare CAMHB according to the manufacturer's instructions.
-
To deplete iron, add Chelex-100 resin at a concentration of 1 g/L to the prepared CAMHB.
-
Stir the mixture at room temperature for 1 hour.
-
Filter the broth to remove the Chelex-100 resin.
-
Re-supplement the broth with cations by adding back calcium (to a final concentration of 20–25 mg/L) and magnesium (10–12.5 mg/L).
-
Crucially, verify that the final iron concentration is ≤0.03 μg/mL.[13]
-
Sterilize the final ID-CAMHB by filtration.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in ID-CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
-
Plate Inoculation and Incubation:
-
Dispense the standardized inoculum into microtiter plate wells that have been pre-filled with serial twofold dilutions of Cefiderocol in ID-CAMHB.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Interpretation of Results:
Protocol 2: Cefiderocol Disk Diffusion (DD) Method
This protocol follows standard EUCAST/CLSI disk diffusion procedures.
-
Medium: Use standard Mueller-Hinton Agar (MHA). The plates should be poured to a depth of 4.0 mm. Iron-depleted MHA is not required for disk diffusion.[10]
-
Inoculum Preparation:
-
Prepare an inoculum suspension matching a 0.5 McFarland standard as described in the BMD protocol.
-
-
Plate Inoculation:
-
Within 15 minutes of preparing the suspension, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes before applying disks.
-
-
Disk Application and Incubation:
-
Aseptically apply a Cefiderocol 30 µg disk to the surface of the agar.
-
Gently press the disk down to ensure complete contact with the agar.
-
Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition (including the disk) to the nearest millimeter.
-
Interpret the zone diameter according to the established breakpoints (see Table 1).
-
Mandatory Visualizations
Mechanism of Action & Experimental Workflows
References
- 1. Siderophore Cephalosporin Cefiderocol Utilizes Ferric Iron Transporter Systems for Antibacterial Activity against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Cefiderocol Antimicrobial Susceptibility Testing Considerations: the Achilles' Heel of the Trojan Horse? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]
- 11. EUCAST: Cefiderocol susceptibility testing [eucast.org]
- 12. Cefiderocol: EUCAST criteria for disc diffusion and broth microdilution for antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Comparison of Different Methods for Assaying the In Vitro Activity of Cefiderocol against Carbapenem-Resistant Pseudomonas aeruginosa Strains: Influence of Bacterial Inoculum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Issues with Cefiderocol Testing: Comparing Commercial Methods to Broth Microdilution in Iron-Depleted Medium—Analyses of the Performances, ATU, and Trailing Effect According to EUCAST Initial and Revised Interpretation Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EUCAST: Cefiderocol: EUCAST has evaluated (August 2022) commercially available tests and all have problems with accuracy, reproducibility, bias and/or for some, with skipped wells. [eucast.org]
- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. jmilabs.com [jmilabs.com]
- 20. shionogimedical.com [shionogimedical.com]
- 21. Cefiderocol MIC quality control ranges in iron-depleted cation-adjusted Mueller-Hinton broth using a CLSI M23-A4 multi-laboratory study design - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting discrepancies in Cefiderocol MIC results
Welcome to the technical support resource for Cefiderocol (B606585) Minimum Inhibitory Concentration (MIC) testing. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and ensure accurate and reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: My Cefiderocol MIC results are higher than expected. What are the potential causes?
A1: Elevated Cefiderocol MICs can stem from several factors. One of the most critical is the iron concentration in the testing medium. Broth microdilution (BMD) methods require the use of iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) to accurately determine Cefiderocol's in vitro activity.[1][2][3][4][5] Higher than recommended iron levels can lead to falsely elevated MICs.[5] Other potential causes include:
-
Inoculum Effect: A higher than specified bacterial inoculum can result in increased MIC values.[6]
-
Resistance Mechanisms: The presence of specific resistance mechanisms in the test isolate can elevate MICs. These can include metallo-β-lactamases (e.g., NDM), other β-lactamases (e.g., SHV, PER), porin mutations, and alterations in siderophore receptor proteins.[7][8][9] Often, a combination of these mechanisms is necessary to produce clinically significant resistance.[7]
-
Media Variability: The source of the Mueller-Hinton broth used to prepare ID-CAMHB can influence results.[10]
Q2: I'm observing "trailing" or hazy growth in my broth microdilution wells. How should I interpret the MIC?
A2: The "trailing effect," characterized by reduced but persistent growth across a range of concentrations, can complicate MIC determination, especially with organisms like Acinetobacter baumannii.[5][11] According to EUCAST guidance, the MIC should be read as the lowest concentration where there is a significant decrease in turbidity or where growth is reduced to a small button of <1mm.[9][12] It is crucial to apply refined reading guidelines to enhance reproducibility when trailing is observed.[10]
Q3: There's a discrepancy between my disk diffusion and broth microdilution results. Why is this happening?
A3: Discrepancies between disk diffusion (DD) and broth microdilution (BMD) are a known challenge in Cefiderocol susceptibility testing.[1][8][13] Key reasons for this include:
-
Different Media: DD is performed on standard Mueller-Hinton agar (B569324), which is not iron-depleted, while the reference BMD method requires iron-depleted CAMHB.[2][4][13]
-
Area of Technical Uncertainty (ATU): EUCAST has defined an ATU for DD results for some organisms.[6][14][15] If a result falls within this range, it is considered unreliable and should be confirmed with a reliable MIC method.[14][15][16][17]
-
Methodological Variability: The accuracy and reproducibility of both DD and BMD can be affected by the manufacturer of the disks and media.[1]
Q4: Can I use gradient strips for Cefiderocol MIC testing?
A4: The use of gradient strips for Cefiderocol MIC testing is generally not recommended for all organisms.[6] While a gradient strip test is available, its validation is limited, and it may not be reliable for pathogens other than P. aeruginosa, potentially leading to falsely susceptible results.[8] Both EUCAST and CLSI do not endorse gradient strip methods for routine Cefiderocol susceptibility testing.[6]
Q5: Why is iron-depleted medium so critical for Cefiderocol testing?
A5: Cefiderocol utilizes a "Trojan horse" strategy to enter bacterial cells. It chelates iron and is actively transported across the outer membrane through bacterial iron uptake systems.[4][17][18] In iron-depleted conditions, which mimic the environment in a human host during infection, bacteria upregulate these iron transport systems.[10] This leads to increased uptake of Cefiderocol and reflects its true in vivo potency. Standard Mueller-Hinton broth contains variable and often higher levels of iron, which can suppress the expression of these transporters, leading to reduced drug uptake and falsely elevated MIC values.[5][6]
Troubleshooting Guides
Issue 1: Inconsistent MIC Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Variability in ID-CAMHB Preparation | Ensure a standardized and validated protocol for preparing ID-CAMHB is strictly followed. The chelation time is a critical step.[3][10] Consider using a single, reliable source of Mueller-Hinton broth.[10] |
| Inoculum Preparation | Standardize the inoculum preparation to ensure a consistent final concentration in the wells. Use a spectrophotometer to adjust the turbidity of the bacterial suspension. |
| Incubation Conditions | Maintain consistent incubation temperature and duration as specified in the protocol (e.g., 35 ± 1°C for 18 ± 2 hours).[19] |
| Reading of Endpoints | Have a consistent and well-defined method for reading MIC endpoints, especially when trailing is observed.[9][10] Second-person review can help ensure consistency. |
Issue 2: Quality Control (QC) Strain MIC Out of Range
| Potential Cause | Troubleshooting Step |
| Improperly Prepared ID-CAMHB | Re-prepare the ID-CAMHB, paying close attention to the chelation process and cation supplementation.[3] |
| Incorrect QC Strain | Verify the identity and purity of the QC strain (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853).[14][15][19] |
| Degraded Cefiderocol | Ensure the Cefiderocol stock solution is stored correctly and has not expired. Prepare fresh stock solutions as needed. |
| Procedural Error | Review the entire experimental procedure for any deviations from the established protocol. |
Expected QC Ranges for Cefiderocol
| QC Strain | MIC Range (µg/mL) | Disk Diffusion Zone Diameter Range (mm) |
| E. coli ATCC 25922 | 0.06 - 0.5 | 24 - 30 |
| P. aeruginosa ATCC 27853 | 0.06 - 0.5 | 23 - 29 |
| Data based on CLSI and EUCAST guidelines.[19] |
Experimental Protocols
Broth Microdilution (BMD) for Cefiderocol MIC Testing
This protocol is based on CLSI and EUCAST recommendations.
1. Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)
-
Prepare cation-adjusted Mueller-Hinton broth (CAMHB) according to the manufacturer's instructions.
-
To deplete iron, add a chelating agent (e.g., Chelex-100) and stir for an extended period (a 6-hour chelation time has been shown to be optimal).[3][10]
-
Remove the chelating agent.
-
Re-supplement the broth with calcium, magnesium, and zinc to the recommended concentrations (Ca²⁺: 20-25 mg/L, Mg²⁺: 10-12.5 mg/L, Zn²⁺: 0.5-1.0 mg/L).[3]
-
The final iron concentration should be ≤0.03 µg/mL.[3][8][10]
-
Sterilize the final ID-CAMHB by filtration.
2. Inoculum Preparation
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.
-
Suspend the colonies in a suitable broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute the adjusted suspension in ID-CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
3. MIC Plate Preparation and Incubation
-
Perform serial two-fold dilutions of Cefiderocol in ID-CAMHB in a microtiter plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no inoculum).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[20][21]
4. Interpretation of Results
-
The MIC is the lowest concentration of Cefiderocol that completely inhibits visible growth.
-
For trailing endpoints, the MIC is read as the lowest concentration with a significant reduction in growth.[5]
Visual Guides
Caption: Troubleshooting workflow for discrepant Cefiderocol MIC results.
References
- 1. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Cefiderocol Antimicrobial Susceptibility Testing Considerations: the Achilles' Heel of the Trojan Horse? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cefiderocol: Systematic Review of Mechanisms of Resistance, Heteroresistance and In Vivo Emergence of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of cefiderocol resistance prevalence and resistance mechanisms in carbapenem-resistant Pseudomonas aeruginosa, Germany 2019–21 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Issues with Cefiderocol Testing: Comparing Commercial Methods to Broth Microdilution in Iron-Depleted Medium—Analyses of the Performances, ATU, and Trailing Effect According to EUCAST Initial and Revised Interpretation Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. antimicrobianos.com.ar [antimicrobianos.com.ar]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cefiderocol: EUCAST criteria for disc diffusion and broth microdilution for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EUCAST: Cefiderocol susceptibility testing [eucast.org]
- 17. Issues with Cefiderocol Testing: Comparing Commercial Methods to Broth Microdilution in Iron-Depleted Medium-Analyses of the Performances, ATU, and Trailing Effect According to EUCAST Initial and Revised Interpretation Criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. liofilchem.com [liofilchem.com]
- 19. academic.oup.com [academic.oup.com]
- 20. IVD Cefiderocol Susceptibility Testing [rapidmicrobiology.com]
- 21. liofilchem.net [liofilchem.net]
Technical Support Center: In Vivo Cefiderocol Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vivo models for Cefiderocol studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common in vivo models used for Cefiderocol studies, and what are their primary applications?
A1: The most frequently used in vivo models for Cefiderocol are the neutropenic murine thigh infection model and the murine lung infection model.[1][2]
-
Neutropenic Murine Thigh Infection Model: This model is a standard for evaluating the in vivo efficacy of antibiotics against localized deep-tissue infections.[1][3] It is particularly useful for dose-ranging studies and determining the pharmacokinetic/pharmacodynamic (PK/PD) parameters that best correlate with antibacterial efficacy.[1][2]
-
Murine Lung Infection Model: This model is employed to assess the efficacy of Cefiderocol in treating respiratory tract infections.[1][4] It is crucial for understanding drug penetration into the lungs and its effectiveness against pathogens causing pneumonia.[5]
Q2: Why is iron-depleted media essential for in vitro susceptibility testing of Cefiderocol to predict in vivo efficacy?
A2: Cefiderocol's unique mechanism of action involves utilizing the bacteria's iron uptake systems to enter the periplasmic space.[6][7] Therefore, the availability of iron significantly impacts its activity. Studies have shown that the minimum inhibitory concentrations (MICs) determined in iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) better reflect the in vivo efficacy of Cefiderocol compared to standard cation-adjusted Mueller-Hinton broth (CAMHB).[1][2][8] This is because the low-iron environment of ID-CAMHB mimics the iron-scarce conditions encountered by bacteria within a host during infection.
Q3: What is the primary PK/PD index that correlates with Cefiderocol efficacy in vivo?
A3: The primary PK/PD index that best correlates with Cefiderocol's efficacy is the cumulative percentage of a 24-hour period that the free drug concentration in plasma exceeds the MIC (%fT>MIC).[1][2] This is consistent with other β-lactam antibiotics.[4]
Q4: How do "humanized" exposures in animal models improve the clinical translation of Cefiderocol data?
A4: "Humanized" exposures involve administering Cefiderocol to animals in a manner that replicates the pharmacokinetic profile observed in humans, including parameters like Cmax, trough concentrations, and half-life.[3][4][9] This approach is crucial for several reasons:
-
It helps to more accurately predict the clinical efficacy of human dosing regimens.[4]
-
It allows for the evaluation of sustained antibacterial effects over longer periods, such as 72 hours.[10]
-
It aids in establishing clinically relevant MIC breakpoints.[3][9]
Troubleshooting Guide
Issue 1: Discrepancy between in vitro susceptibility and in vivo efficacy.
-
Question: My in vivo results with Cefiderocol are not aligning with the in vitro MICs. What could be the cause?
-
Answer:
-
Inappropriate in vitro testing conditions: Ensure that you are using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) for your MIC testing.[1][2] Standard Mueller-Hinton broth can yield misleadingly high MICs that do not correlate with in vivo activity.
-
High bacterial inoculum: A high inoculum in your in vivo model can lead to reduced efficacy, particularly for strains that produce certain carbapenemases like KPC.[11][12] Consider titrating your inoculum to a level that is clinically relevant but does not overwhelm the host's defenses or the drug's activity.
-
Host factors: The immune status of the animal model (e.g., neutropenic vs. immunocompetent) can influence outcomes.[4] Ensure the model is appropriate for your research question.
-
In vivo resistance development: Although infrequent, the emergence of resistance during treatment can occur.[13] It is advisable to determine the MIC of the pathogen isolated from the site of infection post-treatment to check for any increase.
-
Issue 2: High variability in %fT>MIC values required for efficacy.
-
Question: I am observing significant variability in the %fT>MIC targets required for a static or bactericidal effect between different bacterial strains. Why is this happening?
-
Answer:
-
Inter-strain and inter-species differences: The required %fT>MIC for Cefiderocol can vary between different bacterial species and even between individual strains of the same species.[1] For example, the mean %fT>MIC for a 1-log10 reduction in the lung infection model was reported to be 64.4% for Enterobacteriaceae, 70.3% for P. aeruginosa, 88.1% for A. baumannii, and 53.9% for S. maltophilia.[1][2]
-
Presence of resistance mechanisms: Carbapenem-resistant strains may require a higher %fT>MIC for a 1-log10 reduction compared to carbapenem-susceptible strains.[1] The presence of specific β-lactamases, such as NDM, can significantly increase the MIC and thus the required drug exposure.[11][12]
-
Infection site: The required %fT>MIC can differ slightly between infection sites, such as the thigh and the lung, although studies have shown these differences may not be statistically significant.[1][2]
-
Issue 3: Translating Cefiderocol PK/PD data from mice to humans.
-
Question: What are the key considerations when extrapolating Cefiderocol pharmacokinetic data from murine models to humans?
-
Answer:
-
Protein binding: Cefiderocol's plasma protein binding differs between species. In mice, the protein binding is approximately 38%, while in humans, it is around 58%.[14] This difference is critical as only the unbound (free) fraction of the drug is microbiologically active. Therefore, PK/PD targets should be based on free drug concentrations (%fT>MIC).
-
Metabolism and clearance: While Cefiderocol exhibits linear pharmacokinetics in both mice and humans, the clearance rates can differ.[1][14] It is essential to use humanized dosing regimens in animal models to mimic the human PK profile as closely as possible.[3][4][9]
-
Drug penetration to the infection site: While murine models provide valuable insights, drug penetration into specific tissues, such as the epithelial lining fluid (ELF) of the lungs, may not be identical between mice and humans.[5][15][16] Studies in human subjects are necessary to confirm adequate drug concentrations at the site of infection.[15]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Cefiderocol in Murine Thigh Infection Model
| Dose (mg/kg) | Cmax (µg/mL) | T1/2 (h) | AUC0-∞ (µg·h/mL) | CL/F (mL/h/kg) |
| 4 | 5.8 ± 0.6 | 0.35 ± 0.02 | 4.8 ± 0.3 | 841.7 ± 56.4 |
| 40 | 62.1 ± 7.2 | 0.44 ± 0.05 | 54.4 ± 4.5 | 741.9 ± 61.1 |
| 400 | 585.7 ± 53.4 | 0.60 ± 0.03 | 730.8 ± 58.7 | 551.0 ± 44.3 |
Data adapted from Nakamura R, et al. (2019).[1]
Table 2: Mean %fT>MIC of Cefiderocol for 1-log10 Reduction in Bacterial Count in Murine Infection Models
| Bacterial Species | Thigh Infection Model | Lung Infection Model |
| Enterobacteriaceae | 73.3% ± 23.3% | 64.4% ± 22.5% |
| Pseudomonas aeruginosa | 72.2% ± 21.4% | 70.3% ± 9.0% |
| Acinetobacter baumannii | Not Reported | 88.1% ± 3.4% |
| Stenotrophomonas maltophilia | Not Reported | 53.9% ± 18.1% |
Data adapted from Nakamura R, et al. (2019).[1][2]
Experimental Protocols
Protocol 1: Neutropenic Murine Thigh Infection Model
-
Animal Preparation:
-
Use specific-pathogen-free female mice (e.g., ICR mice), typically 4 weeks old.
-
Induce neutropenia by intraperitoneal injection of cyclophosphamide (B585) at 250 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This renders the mice neutropenic (neutrophil count <100/mm³).
-
-
Inoculum Preparation:
-
Culture the bacterial strain of interest overnight on appropriate agar (B569324) plates.
-
Prepare a bacterial suspension in saline or broth to a concentration of approximately 10^7 CFU/mL.
-
-
Infection:
-
Two hours before initiating antibiotic therapy, inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle of each mouse.
-
-
Cefiderocol Administration:
-
Administer Cefiderocol subcutaneously at various dosing regimens. For humanized exposure studies, a series of doses are administered over time to mimic the human PK profile.[5]
-
-
Sample Collection and Analysis:
-
At 24 hours post-infection, euthanize the mice.
-
Aseptically remove the entire thigh muscle.
-
Homogenize the thigh tissue in a fixed volume of saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial count (CFU/thigh).
-
Efficacy is determined by the change in log10 CFU/thigh compared to the bacterial count at the start of therapy (0-hour controls).[3]
-
Protocol 2: Murine Lung Infection Model
-
Animal Preparation:
-
Follow the same procedure for inducing neutropenia as in the thigh infection model.
-
Some protocols may include uranyl nitrate (B79036) administration on day -3 to induce predictable renal impairment, which can be relevant for studying drugs cleared by the kidneys.[5]
-
-
Inoculum Preparation:
-
Prepare the bacterial suspension as described for the thigh infection model.
-
-
Infection:
-
Anesthetize the mice (e.g., with isoflurane).
-
Instill 0.05 mL of the bacterial suspension intranasally.
-
-
Cefiderocol Administration:
-
Administer Cefiderocol subcutaneously according to the desired dosing schedule.
-
-
Sample Collection and Analysis:
-
At 24 hours post-infection, euthanize the mice.
-
Aseptically remove the lungs.
-
Homogenize the lung tissue in a fixed volume of saline.
-
Determine the bacterial count (CFU/lung) by plating serial dilutions of the lung homogenate.
-
Efficacy is measured as the change in log10 CFU/lung compared to 0-hour controls.[5]
-
Visualizations
Caption: Workflow for Murine Thigh and Lung Infection Models.
Caption: Key Challenges in Translating Cefiderocol Animal Data.
References
- 1. In Vivo Pharmacodynamic Study of Cefiderocol, a Novel Parenteral Siderophore Cephalosporin, in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Efficacy of Humanized Exposures of Cefiderocol (S-649266) against a Diverse Population of Gram-Negative Bacteria in a Murine Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Cefiderocol against Carbapenem-Resistant Gram-Negative Bacilli in Immunocompetent-Rat Respiratory Tract Infection Models Recreating Human Plasma Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-1221. Benchmark Efficacy for Humanized Cefiderocol Plasma and Pulmonary Epithelial Lining Fluid (ELF) Exposures Against Gram Negative Isolates in Standardized Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative In Vivo Antibacterial Activity of Human-Simulated Exposures of Cefiderocol and Ceftazidime against Stenotrophomonas maltophilia in the Murine Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. contagionlive.com [contagionlive.com]
- 8. Efficacy of Humanized Cefiderocol Exposure Is Unaltered by Host Iron Overload in the Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Humanized Exposures of Cefiderocol (S-649266) against a Diverse Population of Gram-Negative Bacteria in a Murine Thigh Infection Model | Semantic Scholar [semanticscholar.org]
- 10. Efficacy of Humanized Cefiderocol Exposures over 72 Hours against a Diverse Group of Gram-Negative Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cefiderocol: An Overview of Its in-vitro and in-vivo Activity and Underlying Resistant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cefiderocol: An Overview of Its in-vitro and in-vivo Activity and Underlying Resistant Mechanisms [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Clinical Pharmacokinetics and Pharmacodynamics of Cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Intrapulmonary Pharmacokinetic Modeling and Simulation of Cefiderocol, a Parenteral Siderophore Cephalosporin, in Patients With Pneumonia and Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cefiderocol Heteroresistance In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cefiderocol (B606585). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter related to cefiderocol heteroresistance in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is cefiderocol heteroresistance?
A1: Cefiderocol heteroresistance is a phenomenon where a bacterial population, which appears susceptible to cefiderocol by standard antimicrobial susceptibility testing (AST), contains a small subpopulation of resistant cells.[1] This minority resistant group can be selected for and proliferate under antibiotic pressure, potentially leading to therapeutic failure.[1] This phenomenon is often missed by conventional testing methods.[1][2]
Q2: Why are standard susceptibility tests sometimes unreliable for detecting cefiderocol resistance?
A2: Standard AST methods may fail to detect heteroresistance for several reasons:
-
Low Frequency of Resistant Subpopulations: The resistant subpopulation is often too small to be detected by the standard inoculum used in tests like broth microdilution (BMD) or disk diffusion.[2]
-
Dynamic Nature: Heteroresistance can be unstable. The resistant subpopulation can increase in the presence of cefiderocol and decrease upon its removal, making detection timing-dependent.[1][2]
-
Iron-Depleted Media Requirement: Cefiderocol's efficacy is highly dependent on iron-depleted conditions to facilitate its "Trojan horse" entry into bacteria.[3][4][5] Variability in iron concentration in standard laboratory media can lead to inconsistent and unreliable results.[5]
Q3: What are the known in vitro mechanisms of cefiderocol resistance and heteroresistance?
A3: Resistance to cefiderocol is typically multifactorial, involving a combination of mechanisms rather than a single factor.[6][7] Key mechanisms include:
-
β-Lactamase Hydrolysis: Certain β-lactamases, such as NDM, KPC, and AmpC variants, can hydrolyze cefiderocol.[6][8][9] Co-expression of multiple β-lactamases is a primary driver of resistance.[6][7]
-
Mutations in Siderophore Receptors: Alterations in genes encoding for iron transporters (e.g., cirA, fiu in Enterobacterales; piuA in P. aeruginosa) can impair cefiderocol uptake.[6][8][9][10]
-
Target Modification: Changes in penicillin-binding protein 3 (PBP3), the primary target of cefiderocol, can reduce binding affinity.[6][7]
-
Permeability Defects: Mutations in porin channels and overexpression of efflux pumps can also contribute to reduced susceptibility.[6][8][9]
Troubleshooting Guide
Problem 1: My MIC values for cefiderocol are inconsistent across experiments.
-
Possible Cause: Variation in the iron content of your Mueller-Hinton broth.
-
Troubleshooting Steps:
-
Use Iron-Depleted Media: Always perform broth microdilution (BMD) for cefiderocol using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) as recommended by the Clinical and Laboratory Standards Institute (CLSI).[3][11][12]
-
Standardize Inoculum: An inoculum effect has been described for cefiderocol, where higher bacterial densities can lead to higher MICs.[6] Ensure your inoculum is standardized precisely for every experiment, typically to 5 x 10^5 CFU/mL. Increasing the inoculum concentration has been shown to result in higher MIC values.[13]
-
Verify Strain Purity: Ensure your bacterial culture is pure and not contaminated, as this can affect growth and susceptibility results.
-
Problem 2: An isolate tests as susceptible by disk diffusion, but shows resistance in a broth-based assay or in vivo model.
-
Possible Cause: Undetected heteroresistance. The disk diffusion test may not have the sensitivity to detect a small resistant subpopulation.
-
Troubleshooting Steps:
-
Perform Population Analysis Profiling (PAP): This method is more sensitive for detecting heteroresistance. It involves plating a high-density bacterial culture on agar (B569324) plates containing varying concentrations of cefiderocol to quantify the resistant subpopulation.
-
Check for Trailing Growth: In BMD assays, observe for a "trailing effect," where there is reduced but persistent growth across a range of concentrations. The MIC should be read as the first well where growth is significantly reduced.[3]
-
Increase Inoculum: Experimentally increasing the bacterial inoculum in your susceptibility test may help select for and reveal the resistant subpopulation.[13]
-
Problem 3: How can I overcome or suppress cefiderocol heteroresistance in my in vitro experiments?
-
Solution: Investigate combination therapies. Synergistic combinations can often suppress the emergence of resistant subpopulations.
-
Experimental Approach:
-
Checkerboard Assays: Use a checkerboard (matrix) titration method to test cefiderocol in combination with other antibiotics to identify synergistic, additive, or antagonistic interactions.
-
Promising Combinations: Based on recent studies, consider testing cefiderocol in combination with:
-
β-lactamase inhibitors: Avibactam can reverse resistance mediated by some serine β-lactamases.[6] Combinations with ceftazidime-avibactam (CAZ-AVI) and sulbactam-durlobactam (SUL-DUR) have shown strong synergy against A. baumannii.[14][15][16]
-
Other Antibiotics: Amikacin, doxycycline, fosfomycin, and piperacillin-tazobactam (B1260346) have also demonstrated synergistic activity with cefiderocol against various carbapenem-resistant pathogens.[14][15][17]
-
-
Quantitative Data Summary
Table 1: Cefiderocol MIC Values and Susceptibility Rates for Various Gram-Negative Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| P. aeruginosa | 1 | 16 | 80.0% |
| A. baumannii | 4 | 16 | - |
| E. coli | 1 | 8 | 76.8% |
| K. pneumoniae | - | - | 93.3% |
| C. freundii | - | - | 100% |
| E. hormaechei | - | - | 92.2% |
Data compiled from a study on 370 clinical carbapenem-resistant Gram-negative bacteria isolates.[8][9]
Table 2: In Vitro Synergy of Cefiderocol Combinations against A. baumannii
| Combination Agent | Synergy Rate (%) | Additive Effect Rate (%) |
| Ceftazidime-avibactam | 100 | 0 |
| Sulbactam-durlobactam | 95.2 | 4.8 |
| Amikacin | 66.7 | 23.8 |
| Doxycycline | 61.9 | 19.0 |
| Sulbactam | 52.4 | 28.6 |
Data from a study testing combinations against 21 XDR and PDR A. baumannii isolates.[14][15]
Experimental Protocols
Protocol 1: Cefiderocol Broth Microdilution (BMD) Susceptibility Testing
-
Media Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB) and deplete it of iron according to CLSI guidelines to create ID-CAMHB.[3][11]
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend colonies in saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in ID-CAMHB to reach a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Plate Preparation: Prepare serial twofold dilutions of cefiderocol in ID-CAMHB in a 96-well microtiter plate. The typical concentration range is 0.03 to 32 µg/mL.[18] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Inoculate the prepared wells with the bacterial suspension. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of cefiderocol that completely inhibits visible growth. For organisms like A. baumannii that may show a "trailing" effect, the MIC should be recorded as the concentration at which a significant reduction in growth is observed.[3]
Protocol 2: Population Analysis Profile (PAP) for Heteroresistance Detection
-
Inoculum Preparation: Grow a bacterial culture overnight in broth. Concentrate the culture by centrifugation and resuspend the pellet in saline to create a high-density suspension (e.g., 10^9 to 10^10 CFU/mL).
-
Plating: Prepare a series of Mueller-Hinton agar plates containing twofold increasing concentrations of cefiderocol (e.g., 0.5x, 1x, 2x, 4x, 8x... the baseline MIC). Also include a drug-free control plate.
-
Inoculation: Plate 100 µL of the high-density suspension and serial dilutions onto each agar plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Analysis: Count the number of colonies on each plate. Calculate the frequency of resistant cells by dividing the CFU count on the antibiotic-containing plates by the CFU count on the drug-free plate. A resistant subpopulation is typically defined as growth at concentrations above the established MIC for the isolate.
Visualizations
References
- 1. Widespread cefiderocol heteroresistance in carbapenem-resistant Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cefiderocol Antimicrobial Susceptibility Testing Considerations: the Achilles' Heel of the Trojan Horse? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Cefiderocol: Systematic Review of Mechanisms of Resistance, Heteroresistance and In Vivo Emergence of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cefiderocol: systematic review of mechanisms of resistance, heteroresistance and in vivo emergence of resistance - White Rose Research Online [eprints.whiterose.ac.uk]
- 8. Frontiers | In vitro antimicrobial activity and resistance mechanisms of cefiderocol against clinical carbapenem-resistant gram-negative bacteria [frontiersin.org]
- 9. In vitro antimicrobial activity and resistance mechanisms of cefiderocol against clinical carbapenem-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Cefiderocol on Multiresistant Bacterial Strains and Genomic Analysis of Two Cefiderocol Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. academic.oup.com [academic.oup.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Synergistic Activity of Cefiderocol in Combination with Piperacillin-Tazobactam, Fosfomycin, Ampicillin-Sulbactam, Imipenem-Relebactam and Ceftazidime-Avibactam against Carbapenem-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of Different Methods for Assaying the In Vitro Activity of Cefiderocol against Carbapenem-Resistant Pseudomonas aeruginosa Strains: Influence of Bacterial Inoculum - PMC [pmc.ncbi.nlm.nih.gov]
Addressing experimental artifacts in Cefiderocol research
Welcome to the technical support center for researchers working with Cefiderocol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental artifacts and challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable Minimum Inhibitory Concentration (MIC) results for Cefiderocol?
A1: Variability in Cefiderocol MIC values is a well-documented issue and can be attributed to several factors:
-
Iron Concentration in Media : Cefiderocol's unique mechanism of action relies on bacterial iron uptake systems.[1][2][3] Its in vitro activity is significantly enhanced under iron-depleted conditions.[2] Conversely, high iron concentrations in the test medium can lead to elevated MIC values.[1][4]
-
Testing Method : The reference standard for Cefiderocol susceptibility testing is broth microdilution (BMD) using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[5] Commercial testing methods have shown variable accuracy, reproducibility, and bias.[6][7][8]
-
Inoculum Preparation : The accuracy and reproducibility of Cefiderocol testing can be impacted by the inoculum preparation.[9]
-
Manufacturer of Media and Disks : Variations between different manufacturers of media and diffusion disks can contribute to result discrepancies.[9]
-
Bacterial Factors : Differences in the expression of iron transporters and siderophores among bacterial strains can also lead to MIC variability.[5]
Q2: What is the "trailing effect" and how does it affect my Cefiderocol experiments?
A2: The "trailing effect" refers to the observation of reduced but persistent bacterial growth in wells of a broth microdilution series at concentrations above the true MIC. This phenomenon can complicate the determination of the MIC endpoint. It has been particularly noted when testing Acinetobacter baumannii against Cefiderocol.[7][8] Standardized criteria for addressing the trailing effect are needed to ensure accurate susceptibility testing.[7][8]
Q3: My disk diffusion (DD) results for Cefiderocol are ambiguous. What does the "Area of Technical Uncertainty" (ATU) mean?
A3: The Area of Technical Uncertainty (ATU) in disk diffusion testing refers to a range of inhibition zone diameters where the interpretation of susceptible or resistant is not definitive.[6] Isolates with zone diameters falling within the ATU require confirmatory testing with a more accurate method, such as the reference standard ID-CAMHB BMD.[5][6] EUCAST has provided recommendations for how to approach results that fall within the ATU, including potentially ignoring the ATU and interpreting based on the zone diameter breakpoints when alternative testing methods are unavailable.[6]
Q4: Can I use standard Mueller-Hinton Broth (MHB) for Cefiderocol susceptibility testing?
A4: No, for broth microdilution (BMD) testing of Cefiderocol, it is crucial to use iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[1][9] Standard MHB contains iron concentrations that can interfere with Cefiderocol's activity and lead to falsely elevated MICs.[1] However, for disk diffusion testing, standard Mueller-Hinton agar (B569324) (MHA) is recommended.[1][9]
Q5: Are there discrepancies in Cefiderocol breakpoints between different regulatory bodies?
A5: Yes, there can be differences in the breakpoints for Cefiderocol established by different organizations such as the Clinical and Laboratory Standards Institute (CLSI), the U.S. Food and Drug Administration (FDA), and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][10] These variations can lead to different interpretations of susceptibility for the same MIC value.[10] It is important to apply the breakpoints from the relevant regulatory body for clinical interpretations.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Higher-than-Expected Cefiderocol MIC Values
| Potential Cause | Troubleshooting Step |
| High Iron Content in Media | Ensure the use of iron-depleted cation-adjusted Mueller-Hinton Broth (ID-CAMHB) for broth microdilution as per CLSI guidelines.[1][9] Verify the quality and iron-depleted status of your media. |
| Incorrect Testing Method | The reference method is ID-CAMHB BMD.[5] If using commercial methods, be aware of their potential for variability and consider confirming results with the reference method, especially for unexpected resistance.[7][8] |
| Inoculum Preparation Error | Prepare the bacterial inoculum to the correct standardized density (e.g., 0.5 McFarland).[11] Inconsistent inoculum size can affect MIC results. |
| Spontaneous Mutations | Resistance to Cefiderocol can arise from mutations in genes related to iron transport.[1] If you observe a sudden increase in MICs for a previously susceptible isolate, consider investigating potential resistance mechanisms. |
Issue 2: Difficulty in Reading MIC Endpoints due to Trailing Growth
| Potential Cause | Troubleshooting Step |
| "Trailing Effect" | This is a known issue, particularly with A. baumannii.[7][8] It is important to read the MIC at the lowest concentration that shows a significant reduction in growth compared to the positive control. Follow established guidelines for reading endpoints and be consistent in your interpretation. |
| Contamination | Ensure the purity of your isolate and the sterility of your experimental setup to rule out contamination as a cause of trailing growth. |
Experimental Protocols
Key Experiment: Cefiderocol Broth Microdilution (BMD)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of Cefiderocol against a bacterial isolate.
Methodology:
-
Media Preparation: Prepare iron-depleted cation-adjusted Mueller-Hinton Broth (ID-CAMHB) according to CLSI standards. The final iron concentration should be minimal to accurately reflect Cefiderocol's in vivo activity.[1]
-
Inoculum Preparation: Culture the bacterial isolate on an appropriate agar plate. Prepare a bacterial suspension in a suitable broth or saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of Cefiderocol in ID-CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
Inoculation: Dilute the standardized bacterial suspension in ID-CAMHB and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Cefiderocol that completely inhibits visible growth of the organism.
Key Experiment: Cefiderocol Disk Diffusion (DD)
Objective: To qualitatively determine the susceptibility of a bacterial isolate to Cefiderocol.
Methodology:
-
Media Preparation: Use standard Mueller-Hinton Agar (MHA).[1][9]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Disk Application: Aseptically apply a Cefiderocol disk (30 µg) to the surface of the inoculated MHA plate.
-
Incubation: Invert the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. Interpret the result as susceptible, intermediate, or resistant based on established breakpoints from regulatory bodies like CLSI or EUCAST.[1] Note any results falling within the Area of Technical Uncertainty (ATU) for further investigation.[6]
Visualizations
Caption: Cefiderocol's "Trojan Horse" mechanism of action.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Siderophore Cephalosporin Cefiderocol Utilizes Ferric Iron Transporter Systems for Antibacterial Activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. EUCAST: Cefiderocol susceptibility testing [eucast.org]
- 7. Issues with Cefiderocol Testing: Comparing Commercial Methods to Broth Microdilution in Iron-Depleted Medium-Analyses of the Performances, ATU, and Trailing Effect According to EUCAST Initial and Revised Interpretation Criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Issues with Cefiderocol Testing: Comparing Commercial Methods to Broth Microdilution in Iron-Depleted Medium—Analyses of the Performances, ATU, and Trailing Effect According to EUCAST Initial and Revised Interpretation Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vitro Activity of Cefiderocol Against Multi-Drug-Resistant Gram-Negative Clinical Isolates in Romania [mdpi.com]
Technical Support Center: Improving Reproducibility of Cefiderocol Time-Kill Assays
Welcome to the technical support center for Cefiderocol (B606585) time-kill assays. This resource is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and accuracy of their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your in vitro studies of Cefiderocol.
Troubleshooting Guides
This section addresses specific issues that may arise during Cefiderocol time-kill assays in a question-and-answer format.
Question 1: Why am I observing inconsistent or non-reproducible killing curves with Cefiderocol?
Answer: Inconsistent results in Cefiderocol time-kill assays are often linked to variations in iron concentration in the culture medium. Cefiderocol's unique "Trojan horse" mechanism relies on binding to extracellular free iron to be actively transported into the bacterial cell.[1][2][3]
Troubleshooting Steps:
-
Standardize Your Media: Always use iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) for all Cefiderocol in vitro susceptibility testing, including time-kill assays.[1][2] The Clinical and Laboratory Standards Institute (CLSI) has described a method for preparing ID-CAMHB.[1][2]
-
Verify Iron Concentration: If preparing your own ID-CAMHB, confirm that the final iron concentration is sufficiently low (e.g., ≤0.03 mg/L).
-
Use Consistent Media Lots: Different batches of media, even from the same manufacturer, can have slight variations in cation and iron content. If possible, use a single, large lot of media for a series of related experiments.
-
Control for Water Source: Use high-purity, deionized water for media preparation to avoid introducing contaminating iron.
Question 2: My growth control is showing poor or no growth. What could be the issue?
Answer: A lack of growth in the absence of the antibiotic points to a fundamental problem with the experimental setup.
Troubleshooting Steps:
-
Inoculum Viability: Ensure your bacterial culture is in the logarithmic growth phase and has been properly stored and handled.
-
Media Preparation: Double-check that the ID-CAMHB was prepared correctly and that all necessary supplements (e.g., cations) were added back after iron depletion.
-
Incubation Conditions: Verify that the incubator temperature, atmospheric conditions (e.g., ambient air), and shaking speed are optimal for the specific bacterial strain being tested.
Question 3: I'm observing a "trailing" or "skipped-well" phenomenon in my MIC determination prior to the time-kill assay. How should I interpret this?
Answer: The trailing effect, characterized by reduced but persistent growth across a range of antibiotic concentrations, can complicate MIC determination, which is crucial for selecting appropriate concentrations for the time-kill assay. This has been noted particularly with Acinetobacter baumannii.[4][5]
Troubleshooting Steps:
-
Standardized Reading: Adhere to established guidelines from CLSI or EUCAST for reading MIC endpoints. This often involves reading for the lowest concentration with no visible growth or a significant reduction in growth.
-
Incubation Time: Ensure you are not over-incubating the MIC plates, as this can exacerbate trailing. Stick to the recommended 16-20 hours of incubation.
-
Inoculum Density: An inoculum that is too heavy can contribute to trailing. Ensure your starting bacterial suspension is standardized to a 0.5 McFarland standard.
Question 4: Why are my results different when using a commercial susceptibility testing method compared to the reference broth microdilution?
Answer: Commercial methods may have variations in their materials and methodologies that can lead to discrepancies when testing Cefiderocol.[3][4][5][6]
Troubleshooting Steps:
-
Method Validation: It is advisable to perform an internal validation of any commercial method against the reference iron-depleted broth microdilution (ID-BMD) to understand any systematic bias.[6]
-
Follow Manufacturer's Instructions: Strictly adhere to the manufacturer's protocol for the specific commercial test being used.
-
Consult Regulatory Guidance: Be aware of warnings or recommendations from bodies like the CLSI or EUCAST regarding the use of specific commercial tests for Cefiderocol.[7]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cefiderocol and why is it unique?
A1: Cefiderocol is a siderophore cephalosporin. It has a chemical structure that allows it to chelate iron.[8] This Cefiderocol-iron complex is then actively transported across the outer membrane of Gram-negative bacteria using the bacteria's own iron uptake systems, a strategy often called a "Trojan horse" mechanism.[1] Once in the periplasmic space, Cefiderocol acts like other β-lactam antibiotics by inhibiting cell wall synthesis, leading to bacterial cell death.[1][9] This active transport mechanism allows Cefiderocol to overcome resistance mechanisms such as porin channel mutations.[1]
Q2: Why is iron-depleted medium necessary for Cefiderocol time-kill assays?
A2: The in vitro activity of Cefiderocol is significantly enhanced under iron-depleted conditions.[8] High concentrations of free iron in the medium can compete with Cefiderocol for binding to bacterial iron transporters, reducing the amount of drug that enters the cell and leading to falsely elevated MICs and reduced killing activity.[8] Therefore, using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) is crucial for reproducible and clinically relevant results.[1][2]
Q3: What are typical Cefiderocol concentrations to use in a time-kill assay?
A3: The concentrations of Cefiderocol used in a time-kill assay should be based on the minimum inhibitory concentration (MIC) of the test organism. A common approach is to test a range of concentrations both above and below the MIC. For example, you might test 0.25x, 0.5x, 1x, 2x, 4x, and 8x the MIC.
Q4: How is bactericidal activity defined in a time-kill assay?
A4: Bactericidal activity is generally defined as a ≥3-log10 reduction in the colony-forming units per milliliter (CFU/mL) from the initial inoculum after a specific period, typically 24 hours. This represents a 99.9% killing of the bacteria.
Q5: Can Cefiderocol be used in combination with other antibiotics in time-kill assays?
A5: Yes, time-kill assays are an excellent method for assessing the synergistic, indifferent, or antagonistic effects of Cefiderocol in combination with other antimicrobial agents.[10][11] When testing combinations, it is important to include controls for each drug alone at the same concentrations used in the combination.
Quantitative Data
The following tables summarize the in vitro activity of Cefiderocol against various Gram-negative pathogens as reported in the literature. These values are typically determined using the reference iron-depleted broth microdilution method.
Table 1: Cefiderocol MIC50 and MIC90 Values for Key Gram-Negative Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Enterobacterales | 0.25 | 0.5 | [4][12] |
| Pseudomonas aeruginosa | 0.125 | 0.5 | [4][12] |
| Acinetobacter baumannii | 1-2 | 4-128* | [4][5][12] |
| Stenotrophomonas maltophilia | 0.25 | 0.25 | [4][12] |
*Note: A wide range of MIC90 values for A. baumannii has been reported, partly due to the "trailing effect" which can complicate interpretation.[4][5]
Experimental Protocols
Detailed Methodology for Cefiderocol Time-Kill Assay
This protocol outlines the steps for performing a reproducible Cefiderocol time-kill assay.
1. Materials:
-
Cefiderocol analytical standard
-
Test organism (Gram-negative bacterium)
-
Iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB)
-
Standard Mueller-Hinton agar (B569324) (MHA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Sterile flasks or tubes
-
Incubator with shaking capabilities
-
Micropipettes and sterile tips
-
Spiral plater or materials for manual plating
2. Procedure:
-
MIC Determination: First, determine the MIC of Cefiderocol for the test organism using the broth microdilution method in ID-CAMHB according to CLSI guidelines.
-
Inoculum Preparation:
-
From a fresh overnight culture on an MHA plate, select several colonies and inoculate into a flask of ID-CAMHB.
-
Incubate at 35-37°C with shaking until the culture reaches the logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh, pre-warmed ID-CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL. Verify the starting inoculum by plating a serial dilution onto MHA plates and performing a colony count after overnight incubation.
-
-
Preparation of Cefiderocol Concentrations:
-
Prepare a stock solution of Cefiderocol in a suitable solvent and sterilize by filtration.
-
From the stock solution, prepare working solutions in ID-CAMHB to achieve the desired final concentrations for the assay (e.g., 0.25x, 0.5x, 1x, 2x, 4x, and 8x MIC).
-
-
Time-Kill Assay Setup:
-
In sterile flasks or tubes, combine the diluted bacterial inoculum with the prepared Cefiderocol solutions.
-
Include a growth control flask containing the bacterial inoculum in ID-CAMHB without any antibiotic.
-
The final volume in each flask should be sufficient for sampling at all time points.
-
-
Incubation and Sampling:
-
Incubate all flasks at 35-37°C with continuous shaking (e.g., 150-200 rpm).
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of the appropriate dilutions onto MHA plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point for each Cefiderocol concentration and the growth control.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each Cefiderocol concentration and the growth control.
-
Determine the rate and extent of bacterial killing. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
Caption: Cefiderocol's "Trojan Horse" mechanism of action.
Caption: Standard workflow for a Cefiderocol time-kill assay.
Caption: Troubleshooting logic for common Cefiderocol assay issues.
References
- 1. journals.asm.org [journals.asm.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Issues with Cefiderocol Testing: Comparing Commercial Methods to Broth Microdilution in Iron-Depleted Medium-Analyses of the Performances, ATU, and Trailing Effect According to EUCAST Initial and Revised Interpretation Criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]
- 8. Siderophore Cephalosporin Cefiderocol Utilizes Ferric Iron Transporter Systems for Antibacterial Activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Treatment of critically ill patients with cefiderocol for infections caused by multidrug-resistant pathogens: review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cefiderocol: A Novel Agent for the Management of Multidrug-Resistant Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cefiderocol Pharmacokinetic Modeling
Welcome to the technical support center for pharmacokinetic (PK) modeling of Cefiderocol (B606585). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to Cefiderocol PK experiments and modeling.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a robust pharmacokinetic model for Cefiderocol?
The primary challenges in developing a robust PK model for Cefiderocol revolve around its unique distribution and elimination characteristics, as well as the significant variability observed in specific patient populations. Key challenges include:
-
High Inter-individual Variability: Critically ill patients often exhibit significant pharmacokinetic variability, which can impact the efficacy and safety of Cefiderocol.[1][2]
-
Renal Function Dependence: Cefiderocol is primarily eliminated by the kidneys.[3][4][5][6][7][8][9] Therefore, accurately characterizing the relationship between renal function and drug clearance is crucial. This is particularly challenging in patients with fluctuating renal function, augmented renal clearance (ARC), or those requiring renal replacement therapy (RRT).[3][4][9][10][11][12]
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Altered Physiology in Critically Ill Patients: Conditions such as sepsis and systemic inflammatory response can lead to a "hyperdynamic cardiovascular state," increasing the glomerular filtration rate and potentially leading to sub-therapeutic drug exposure.[4]
-
Impact of Extracorporeal Therapies: Therapies like hemodialysis and continuous renal replacement therapy (CRRT) can significantly remove Cefiderocol from the body, necessitating dose adjustments and careful monitoring.[3][4][5][6][12][13][14] Cytokine adsorber therapy may also reduce Cefiderocol concentrations.[14][15]
-
Protein Binding: Cefiderocol's binding to human plasma proteins, mainly albumin, is moderate (40-60%).[3][7] Changes in albumin levels, common in critically ill patients, can affect the unbound, active fraction of the drug.
Q2: How does renal impairment affect the pharmacokinetics of Cefiderocol and how should dosing be adjusted?
Renal impairment significantly impacts the pharmacokinetics of Cefiderocol by reducing its clearance and increasing its exposure (AUC).[3][4][5][6] The maximum plasma concentration (Cmax) is generally not affected by renal impairment.[5][6]
Troubleshooting Unexpected Results in Renally Impaired Patients:
-
Higher than expected trough concentrations: This could indicate a more severe degree of renal impairment than initially estimated or a rapid decline in renal function. Re-evaluate creatinine (B1669602) clearance (CrCl) and consider dose reduction.
-
Lower than expected concentrations in patients on hemodialysis: Cefiderocol is significantly removed by hemodialysis (approximately 60% in a 3-4 hour session).[3][4][5][6] Dosing should be administered after hemodialysis sessions.[3][12]
Dosing Recommendations in Renal Impairment:
The following table summarizes recommended dose adjustments based on creatinine clearance (CrCl).
| Creatinine Clearance (mL/min) | Recommended Cefiderocol Dose |
| ≥120 (Augmented Renal Clearance) | 2g every 6 hours[11][12] |
| 60 to <120 | 2g every 8 hours (No adjustment needed)[10][11] |
| 30 to <60 | 1.5g every 8 hours[11] |
| 15 to <30 | 1g every 8 hours[11] |
| <15 (End-Stage Renal Disease) | 0.75g every 12 hours[11] |
Q3: What is the effect of augmented renal clearance (ARC) on Cefiderocol pharmacokinetics?
Augmented renal clearance (ARC), a condition of enhanced renal drug elimination, can lead to sub-therapeutic concentrations of Cefiderocol.[4] This is a significant concern in critically ill patients who may have increased renal blood flow and glomerular filtration.
Troubleshooting Low Cefiderocol Concentrations in Patients with Normal Serum Creatinine:
-
Consider the possibility of ARC, especially in young, trauma, or septic patients.
-
Measure creatinine clearance directly (e.g., via 24-hour urine collection) rather than relying solely on estimation equations.
-
For patients with CrCl ≥120 mL/min, a more frequent dosing regimen of 2g every 6 hours is recommended to achieve therapeutic targets.[11][12]
Q4: Are there any significant drug-drug interactions to consider when modeling Cefiderocol pharmacokinetics?
In vitro studies suggested a potential for Cefiderocol to inhibit several drug transporters. However, clinical studies have shown that Cefiderocol does not have clinically significant drug-drug interactions with substrates of OAT1, OAT3, OCT1, OCT2, and MATE2-K.[3][16] A slight increase in the exposure of rosuvastatin (B1679574) (a substrate of OATP1B3) was observed, but it was not considered clinically significant.[3][16]
While Cefiderocol induces CYP3A4 in vitro, the clinical significance of this finding is still being evaluated.[3] It is recommended to monitor for potential reduced efficacy of co-administered CYP3A4 substrates.[3]
Troubleshooting Guides
Issue 1: High variability in observed Cefiderocol plasma concentrations.
High variability in plasma concentrations is a common challenge, particularly in critically ill patient populations.
Workflow for Investigating High Variability:
Caption: Troubleshooting workflow for high variability in Cefiderocol concentrations.
Possible Causes and Solutions:
-
Fluctuating Renal Function: In critically ill patients, renal function can change rapidly. Frequent monitoring of creatinine clearance is recommended.
-
Hypoalbuminemia: Low serum albumin can lead to a higher unbound fraction of Cefiderocol, potentially altering its distribution and clearance. Consider measuring and incorporating unbound Cefiderocol concentrations into the PK model.
-
Underlying Patient Condition: The presence of infection, particularly in patients with complicated urinary tract infections (cUTI), has been shown to increase Cefiderocol clearance by about 26%.[17][18] Population PK models should consider the disease state as a covariate.
Issue 2: Discrepancy between predicted and observed concentrations in patients on renal replacement therapy.
Pharmacokinetic modeling in patients undergoing renal replacement therapy (RRT) is complex due to the contribution of the extracorporeal circuit to drug clearance.
Logical Relationship for Cefiderocol Clearance in RRT:
Caption: Factors contributing to total Cefiderocol clearance in RRT patients.
Troubleshooting Steps:
-
Characterize the RRT Modality: The type of RRT (e.g., intermittent hemodialysis, CVVH, CVVHD, CVVHDF) and its operational parameters (e.g., effluent flow rate, dialysate flow rate) will significantly influence Cefiderocol clearance.[12][14]
-
Quantify RRT Clearance: If possible, measure Cefiderocol concentrations in the effluent or dialysate to directly quantify drug removal by the RRT circuit.
-
Incorporate RRT Parameters into the PK Model: The effluent flow rate has been identified as a significant variable for dosing optimization in patients on CVVH.[14]
Experimental Protocols
Protocol 1: Cefiderocol Concentration Measurement in Human Plasma using LC-MS/MS
This protocol is a generalized summary based on published methods.[1][19]
1. Sample Preparation (Protein Precipitation):
- To a small volume of plasma (e.g., 50 µL), add an internal standard solution.
- Precipitate proteins by adding a solvent such as acetonitrile (B52724) or methanol.
- Vortex the mixture thoroughly.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Separation:
- Column: A C18 reverse-phase column is commonly used.[1]
- Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Typically around 0.4-0.6 mL/min.
- Injection Volume: A small volume of the prepared supernatant (e.g., 5-10 µL).
3. Mass Spectrometric Detection:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Cefiderocol and the internal standard.
4. Quantification:
- A calibration curve is constructed using known concentrations of Cefiderocol spiked into blank plasma.
- The concentration of Cefiderocol in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Cefiderocol in Healthy Adults
| Parameter | Value (Geometric Mean, CV%) | Reference |
| Cmax (mg/L) | 111 - 115 | [12] |
| AUC0-inf (mg*h/L) | Varies with dose | [3] |
| Total Clearance (Cl) (L/h) | ~5.18 (17.2%) | [7] |
| Volume of Distribution (Vd) (L) | ~18.0 (18.1%) | [3] |
| Terminal Half-life (t1/2) (h) | 2 - 3 | [3][7][8][9] |
| Protein Binding (%) | 40 - 60 | [3][7] |
Table 2: Impact of Renal Impairment on Cefiderocol Exposure (AUC Ratio to Normal Renal Function)
| Renal Function Category | Creatinine Clearance (mL/min/1.73 m²) | AUC Ratio (90% CI) | Reference |
| Mild Impairment | 60 to <90 | 1.0 (0.8 - 1.3) | [3][5][6][7] |
| Moderate Impairment | 30 to <60 | 1.5 (1.2 - 1.9) | [3][5][6][7] |
| Severe Impairment | <30 | 2.5 (2.0 - 3.3) | [3][5][6][7] |
| End-Stage Renal Disease (ESRD) | Requiring Hemodialysis | 4.1 (3.3 - 5.2) | [3][5][6][7] |
References
- 1. Simple and accurate quantitative analysis of cefiderocol and ceftobiprole in human plasma using liquid chromatography-isotope dilution tandem mass spectrometry: interest for their therapeutic drug monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics/Pharmacodynamics and tolerability of cefiderocol in the clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Cefiderocol, a Siderophore Cephalosporin for Gram-Negative Bacterial Infections: Pharmacokinetics and Safety in Subjects With Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. seq.es [seq.es]
- 8. academic.oup.com [academic.oup.com]
- 9. Pharmacokinetic and Pharmacodynamic Profiles of Cefiderocol, a Novel Siderophore Cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population Pharmacokinetic and Pharmacokinetic/Pharmacodynamic Analyses of Cefiderocol, a Parenteral Siderophore Cephalosporin, in Patients with Pneumonia, Bloodstream Infection/Sepsis, or Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fetroja (cefiderocol) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. drugs.com [drugs.com]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. Cefiderocol in Critically Ill Patients with Multi-Drug Resistant Pathogens: Real-Life Data on Pharmacokinetics and Microbiological Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug-drug interaction of cefiderocol, a siderophore cephalosporin, via human drug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Population Pharmacokinetic Analysis of Cefiderocol, a Parenteral Siderophore Cephalosporin, in Healthy Subjects, Subjects with Various Degrees of Renal Function, and Patients with Complicated Urinary Tract Infection or Acute Uncomplicated Pyelonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fast and Sensitive Analysis of Cefiderocol in Human Plasma Microsamples by Liquid Chromatography-Isotope Dilution Tandem Mass Spectrometry for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Cefiderocol Stability in Experimental Setups: A Technical Support Guide
Welcome to the technical support center for Cefiderocol. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of Cefiderocol stability in various experimental settings. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Cefiderocol vials and reconstituted solutions?
A: Unused Cefiderocol vials should be refrigerated at 2-8°C (36-46°F) and protected from light by storing them in their carton until use.[1][2] Once reconstituted, the solution should ideally be used immediately, but can be stored at room temperature for up to 1 hour.[2][3][4] The diluted infusion solution is stable for up to 6 hours at room temperature or up to 24 hours if refrigerated at 2-8°C and protected from light.[1][2][4] If refrigerated, the infusion should be completed within 6 hours of returning to room temperature.[1][2][4]
Q2: My Cefiderocol solution appears discolored. Can I still use it?
A: No. Cefiderocol infusions should be clear and colorless.[2][3] Any discoloration or the presence of particulate matter indicates potential degradation or contamination, and the solution should be discarded.[2][3]
Q3: I'm observing lower than expected efficacy in my in vitro experiments. Could this be a stability issue?
A: Yes, reduced efficacy can be a sign of Cefiderocol degradation. The stability of Cefiderocol in solution is influenced by several factors including the diluent, concentration, temperature, and exposure to light.[5][6] For instance, at a high concentration of 62.5 mg/mL in normal saline (NS) or 5% dextrose in water (D5W), Cefiderocol is stable for 12 hours at room temperature, retaining over 90% of its initial concentration.[5][6][7][8] After 24 hours, the concentration may begin to fall below 90%.[5] It is crucial to adhere to recommended storage and handling procedures to ensure the compound's integrity.
Q4: What are the primary degradation pathways for Cefiderocol?
A: Cefiderocol, like other cephalosporins, can undergo hydrolysis of its β-lactam ring, which inactivates the antibiotic.[9] Forced degradation studies have shown that Cefiderocol can be degraded by acid, alkaline conditions, oxidation, heat, and photolysis.[5] These degradation processes can lead to the formation of various degradation products.[5]
Q5: How does iron content in my media affect Cefiderocol's activity and stability?
A: Cefiderocol's unique "Trojan horse" mechanism relies on its ability to chelate iron and utilize bacterial iron uptake systems to enter the cell.[9][10][11] Therefore, the iron concentration in your experimental medium is critical. For in vitro susceptibility testing, it is recommended to use iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) to mimic the iron-limited conditions in the human body and allow for the siderophore-mediated uptake of the drug.[10][12] Using standard Mueller-Hinton broth may lead to non-reproducible MIC results.[13]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent MIC results | Improper media preparation (iron content). | Ensure the use of iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) for susceptibility testing as recommended by CLSI and EUCAST.[10][13] |
| Degradation of Cefiderocol stock solution. | Prepare fresh stock solutions regularly and store them under recommended conditions. Verify the concentration and purity of your stock solution using a validated analytical method like HPLC. | |
| Loss of antibacterial activity over time in continuous infusion setups | Exceeding the stability window of the prepared solution. | For continuous infusions at room temperature, prepare fresh Cefiderocol solutions at least every 12 hours when using high concentrations (e.g., 62.5 mg/mL).[5][6][7][8] |
| Exposure to light. | Protect Cefiderocol solutions from light during storage and administration.[1][2][5] | |
| Visible particulates or color change in the solution | Chemical degradation or contamination. | Discard the solution immediately. Prepare a fresh solution using aseptic techniques and visually inspect for clarity and colorlessness before use.[2][3] |
| Unexpected peaks in HPLC analysis | Formation of degradation products. | In a stability study, two degradation products were detected during the stability assessment.[5][6][7][8] Forced degradation studies identified a total of 20 degradation products under various stress conditions.[5] Use a stability-indicating HPLC method to separate and identify these products. |
Quantitative Data Summary
Table 1: Physicochemical Stability of Cefiderocol (62.5 mg/mL) in Polypropylene Syringes at Room Temperature (20-25°C) [5]
| Time (hours) | Diluent | Light Exposure | Remaining Concentration (%) |
| 12 | Normal Saline (NS) | Exposed | >90% |
| 12 | Normal Saline (NS) | Protected | >90% |
| 12 | 5% Dextrose (D5W) | Exposed | >90% |
| 12 | 5% Dextrose (D5W) | Protected | >90% |
| 24 | Normal Saline (NS) | Exposed | 89.9% (in one case) |
| 24 | Normal Saline (NS) | Protected | >90% |
| 24 | 5% Dextrose (D5W) | Exposed | >90% |
| 24 | 5% Dextrose (D5W) | Protected | >90% |
| 48 | Normal Saline (NS) | Exposed | 82.9% - 89.4% |
| 48 | Normal Saline (NS) | Protected | 82.9% - 89.4% |
| 48 | 5% Dextrose (D5W) | Exposed | 82.9% - 89.4% |
| 48 | 5% Dextrose (D5W) | Protected | 82.9% - 89.4% |
Table 2: Manufacturer's Recommended Stability of Cefiderocol Infusion Solution (7.5 - 20 mg/mL) [5][6][8]
| Storage Condition | Duration |
| Room Temperature | 6 hours |
| Refrigerated (2-8°C) | 24 hours (protected from light) |
Experimental Protocols
Protocol 1: HPLC Method for Cefiderocol Stability Testing
This protocol is adapted from a validated method for determining Cefiderocol concentration.[5]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.[5]
-
Column: LiChrospher 100 RP-18 (5 µm particle size).[5]
2. Sample Preparation:
-
Dilute the Cefiderocol solution to a theoretical concentration of 62.5 µg/mL with ultrapure water.[5]
3. Chromatographic Conditions:
-
Detection Wavelength: 260 nm.[5]
-
The method should be validated for linearity, precision, and accuracy.
4. Forced Degradation Studies (for method validation): [5]
-
Acid Degradation: Not specified in detail in the provided text.
-
Alkaline Degradation: Not specified in detail in the provided text.
-
Oxidative Degradation: Dilute a 200 µg/mL Cefiderocol solution with 0.3% H₂O₂ (1:1), store at 35°C for 1 hour, and then dilute with ultrapure water.[5]
-
Heat Degradation: Expose a 50 µg/mL Cefiderocol solution to 80°C for 2 hours.[5]
-
Photolytic Degradation: Expose a 50 µg/mL Cefiderocol solution to a UV source at 254 nm for 30 minutes.[5]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on CLSI guidelines with modifications for Cefiderocol.[10]
1. Media Preparation:
-
Use iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[10] This is crucial to mimic in vivo iron-limited conditions.
2. Cefiderocol Dilution:
-
Prepare serial dilutions of Cefiderocol in ID-CAMHB in a microtiter plate.
3. Inoculation:
-
Inoculate the wells with a standardized bacterial suspension.
4. Incubation:
-
Incubate the plates at 35°C for 16-20 hours.[9]
5. MIC Determination:
-
The MIC is the lowest concentration of Cefiderocol that completely inhibits visible bacterial growth.[9]
Visualizations
Caption: Troubleshooting logic for Cefiderocol stability issues.
Caption: Cefiderocol's mechanism of action via iron transport systems.
Caption: Experimental workflow for assessing Cefiderocol stability.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. globalrph.com [globalrph.com]
- 3. drugs.com [drugs.com]
- 4. drugs.com [drugs.com]
- 5. Physicochemical stability of cefiderocol, a novel siderophore cephalosporin, in syringes at 62.5 mg/mL for continuous administration in intensive care units - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Physicochemical stability of cefiderocol, a novel siderophore cephalosporin, in syringes at 62.5 mg/mL for continuous administration in intensive care units | Semantic Scholar [semanticscholar.org]
- 8. Physicochemical stability of cefiderocol, a novel siderophore cephalosporin, in syringes at 62.5 mg/mL for continuous administration in intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cefiderocol: A Novel Agent for the Management of Multidrug-Resistant Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Cefiderocol Assays and Iron Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the effects of iron concentration in Cefiderocol (B606585) assays.
Frequently Asked Questions (FAQs)
Q1: Why is iron concentration a critical factor in Cefiderocol antimicrobial susceptibility testing?
A1: Cefiderocol's unique mechanism of action relies on its ability to chelate iron and actively transport into the bacterial periplasmic space using the bacteria's own iron uptake systems.[1][2][3] This "Trojan horse" strategy allows the drug to bypass some common resistance mechanisms.[2][4] The expression of these bacterial iron transporters is upregulated under iron-depleted conditions.[5][6][7] Therefore, the concentration of free iron in the testing medium directly impacts the drug's uptake and, consequently, its apparent antimicrobial activity.
Q2: What is the recommended medium for Cefiderocol susceptibility testing?
A2: The standard recommended medium for Cefiderocol broth microdilution (BMD) is iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[1][2][8][9] This medium is specifically treated to reduce the iron concentration to a level that mimics the iron-limited environment in the human body during an infection, ensuring the expression of the bacterial iron transporters necessary for Cefiderocol uptake.[9]
Q3: What are the consequences of using standard cation-adjusted Mueller-Hinton broth (CAMHB) for Cefiderocol testing?
A3: Standard CAMHB has variable and often high concentrations of iron, which can lead to falsely elevated Minimum Inhibitory Concentration (MIC) values for Cefiderocol.[2] In an iron-rich environment, bacteria downregulate their iron transport systems, leading to reduced uptake of Cefiderocol and diminished in vitro activity. This can result in misclassification of a susceptible isolate as resistant.
Q4: Are there alternative methods to broth microdilution for Cefiderocol susceptibility testing?
A4: Yes, disk diffusion (DD) on standard Mueller-Hinton agar (B569324) (MHA) is an alternative method.[1][2] It is believed that iron is sufficiently bound within the agar matrix, creating an environment that does not interfere with the test.[2][10] However, commercial methods like specific panels and test strips are also available, though some studies have reported variable performance and discrepancies compared to the gold standard ID-BMD.[8][11][12][13]
Troubleshooting Guide
Issue 1: Higher than expected Cefiderocol MIC values.
-
Possible Cause: The iron concentration in the test medium is too high.
-
Troubleshooting Steps:
-
Verify Medium: Ensure you are using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) for broth microdilution as recommended by CLSI and EUCAST.[1][2]
-
Check Media Preparation: If preparing ID-CAMHB in-house, verify the chelation process was performed correctly and for a sufficient duration (e.g., extending chelation time to 6 hours may be optimal).[3][9]
-
Confirm Iron Levels: If possible, measure the iron concentration of your prepared ID-CAMHB to ensure it is at or below the recommended level (≤0.03 µg/mL).[7][9]
-
Commercial Panel Check: If using a commercial BMD panel, be aware that some have shown issues with interpretability and reproducibility.[8] Compare results with a reference method if discrepancies are suspected.
-
Issue 2: Poor reproducibility of Cefiderocol MIC results.
-
Possible Cause: Inconsistent iron levels between media batches or variations in the testing procedure.
-
Troubleshooting Steps:
-
Standardize Media Source: The source of Mueller-Hinton broth can be a variable in Cefiderocol MIC determinations.[3][9] Using a consistent and reliable source is recommended.
-
Inoculum Preparation: Ensure a standardized and accurate inoculum preparation, as variations can affect MIC results. Using an automated nephelometer or performing colony counts is advised.[7]
-
Reading Endpoints: Difficulties in determining MIC endpoints have been reported. Adhere to revised reading guidance to improve reproducibility.[9]
-
Trailing Effect: Be aware of the "trailing effect," especially with certain species like Acinetobacter baumannii, which can complicate MIC readings.[11][12] Standardized criteria for interpreting trailing are important.
-
Issue 3: Discrepancies between broth microdilution and disk diffusion results.
-
Possible Cause: Inherent differences in the methodologies and media.
-
Troubleshooting Steps:
-
Methodological Limitations: Recognize that different testing methods can produce variable results.[11][12][13]
-
Area of Technical Uncertainty (ATU): For disk diffusion, be mindful of results falling within the ATU, which can lead to uncertain susceptibility evaluation.[13]
-
Confirmation: If results are inconsistent or unexpected, consider re-testing with the reference broth microdilution method using ID-CAMHB.
-
Data Presentation
Table 1: Impact of Iron Concentration on Cefiderocol MICs
| Medium | Iron Concentration | Effect on Cefiderocol MIC | Reference |
| Iron-Depleted CAMHB (ID-CAMHB) | ≤0.03 µg/mL | Provides accurate MICs predictive of in vivo activity | [2][9] |
| Standard CAMHB | >0.03 µg/mL | Can lead to falsely elevated MIC values | [2] |
| Mueller-Hinton Agar (MHA) | ~0.5 µg/mL (iron is bound) | Generally does not interfere with disk diffusion results | [2][10] |
| Tryptic Soy Broth (TSB) with Chelators | Variable (dependent on chelator) | Shows potential as an alternative medium for some species | [14] |
Table 2: Cefiderocol MIC Breakpoints (EUCAST & CLSI)
| Organism | EUCAST (mg/L) | CLSI (mg/L) |
| Enterobacterales | S ≤2, R >2 | S ≤4, I=8, R ≥16 |
| Pseudomonas aeruginosa | S ≤2, R >2 | S ≤4, I=8, R ≥16 |
| Acinetobacter baumannii | S ≤2, R >2 | S ≤4, I=8, R ≥16 |
| Stenotrophomonas maltophilia | S ≤1, R >1 | Not Defined |
| Note: Breakpoints are subject to change and should be verified with the latest guidelines from EUCAST and CLSI. |
Experimental Protocols
Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)
This protocol is a general guideline based on described methods.
-
Chelation:
-
Resin Removal:
-
Allow the resin to settle.
-
Carefully decant or filter the broth to remove all resin particles.
-
-
Cation Re-supplementation:
-
After iron depletion, the concentrations of essential cations like calcium and magnesium will also be reduced.
-
Re-supplement the broth with appropriate concentrations of calcium and magnesium to meet the standards for CAMHB.
-
-
Sterilization and Quality Control:
-
Sterilize the final ID-CAMHB by filtration.
-
Perform quality control by measuring the final iron concentration to ensure it is ≤0.03 µg/mL.[7] It is also crucial to verify the concentrations of calcium and magnesium.
-
Visualizations
Caption: Cefiderocol's "Trojan Horse" mechanism of bacterial entry.
Caption: Troubleshooting workflow for high Cefiderocol MIC results.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Siderophore Cephalosporin Cefiderocol Utilizes Ferric Iron Transporter Systems for Antibacterial Activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Potential of Inaccurate Cefiderocol Susceptibility Results: a CLSI AST Subcommittee Advisory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Cefiderocol Antimicrobial Susceptibility Testing Considerations: the Achilles' Heel of the Trojan Horse? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Issues with Cefiderocol Testing: Comparing Commercial Methods to Broth Microdilution in Iron-Depleted Medium-Analyses of the Performances, ATU, and Trailing Effect According to EUCAST Initial and Revised Interpretation Criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Issues with Cefiderocol Testing: Comparing Commercial Methods to Broth Microdilution in Iron-Depleted Medium—Analyses of the Performances, ATU, and Trailing Effect According to EUCAST Initial and Revised Interpretation Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alternative iron-depleted media for cefiderocol susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
Cefiderocol Susceptibility Testing: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the "trailing effect" during Cefiderocol susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is the trailing effect in Cefiderocol susceptibility testing?
A1: The trailing effect, also known as the trailing endpoint, is a phenomenon observed during broth microdilution (BMD) susceptibility testing. It is characterized by reduced but persistent, hazy growth of bacteria across a range of Cefiderocol concentrations.[1][2] This can make it difficult to determine the precise Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[1][2] This effect is particularly noted with certain organisms like Acinetobacter baumannii.[1][2][3][4]
Q2: Why is Cefiderocol susceptibility testing prone to variability?
A2: Cefiderocol's unique mechanism of action, which utilizes bacterial iron transport systems for cell entry, makes susceptibility testing sensitive to the iron content in the test medium.[5][6][7] Inaccurate results can arise from variations in iron concentration, inoculum preparation, and differences between media or disk manufacturers.[7][8] Broth dilution testing requires the use of iron-depleted, cation-adjusted Mueller-Hinton broth (ID-CAMHB) to mimic in vivo conditions where iron is scarce, thereby ensuring the expression of the iron transporters Cefiderocol uses.[9][10][11][12]
Q3: How do I correctly read an MIC when trailing is observed?
A3: According to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), trailing growth should be ignored. The MIC should be recorded as the lowest drug concentration where a significant reduction in growth is observed compared to the positive control well.[1] This is often defined as the first well with a bacterial button of ≤1 mm, or where the growth is reduced to a light haze or faint turbidity.[11][13] For Acinetobacter species, where trailing can occur in up to 30% of isolates, the MIC is read as the first well where growth is significantly reduced.[1]
Q4: Are there specific organisms that are more likely to exhibit the trailing effect with Cefiderocol?
A4: Yes, the trailing effect is most prominently reported for Acinetobacter baumannii.[1][2][4] It has also been observed with other Gram-negative bacilli, including some isolates of Pseudomonas aeruginosa, Proteus mirabilis, and Klebsiella pneumoniae.[4]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| Hazy, faint growth across multiple wells, making the MIC endpoint unclear. | Trailing Effect: This is a known characteristic for certain bug-drug combinations, especially A. baumannii with Cefiderocol.[1][3][4] | Follow CLSI/EUCAST guidelines: Ignore the faint, trailing growth. The MIC is the lowest concentration showing a significant reduction in growth (e.g., ≥80% inhibition) compared to the growth control.[1][2] |
| Inconsistent or non-reproducible MIC results between experiments. | Improper Media Preparation: The iron concentration in the Mueller-Hinton broth is critical. Standard CAMHB contains too much iron, which suppresses the expression of iron transporters needed for Cefiderocol uptake.[6] | Strictly adhere to the CLSI protocol for preparing iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB). Ensure the final iron concentration is ≤0.03 µg/mL.[7][9][12] Consider using media from recommended manufacturers (e.g., BD-BBL or Difco) to enhance reproducibility.[12] |
| Incorrect Inoculum Density: Minor variations in the inoculum preparation can lead to significant differences in Cefiderocol MIC values.[7] | Prepare the bacterial inoculum precisely to a 0.5 McFarland standard. Ensure the final concentration in the wells is approximately 5 x 10^5 CFU/mL. | |
| MIC values are higher than expected or differ from reference lab results. | Media Manufacturer Variability: Different brands of Mueller-Hinton broth can yield variable MIC results due to differences in basal iron content and other components.[9] | Verify your lot of ID-CAMHB with quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853).[14] If discrepancies persist, consider testing with media from a different manufacturer known to have good performance.[12] |
| Incorrect Reading of Endpoint: Reading complete inhibition (100%) as the endpoint instead of significant inhibition can falsely elevate the MIC when trailing is present. | Re-examine the plate and determine the MIC based on the first well showing a significant decrease in turbidity or a button size of ≤1 mm.[11][13] | |
| No growth or very poor growth in the positive control well. | Poor Bacterial Viability: The isolate may not be viable or may grow poorly in ID-CAMHB. | Ensure the isolate is fresh (subcultured from a non-selective agar (B569324) plate). Confirm the viability of the inoculum before starting the assay. Note that some organisms may naturally show less robust growth in iron-depleted media compared to standard broth.[15] |
Experimental Protocols
Broth Microdilution (BMD) for Cefiderocol MIC Determination (Reference Method)
This protocol is based on CLSI and EUCAST guidelines for Cefiderocol testing.
-
Media Preparation:
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.
-
Deplete the iron from the CAMHB by following the CLSI-approved chelation method. This typically involves adding a chelating agent, incubating for a specified time (a 6-hour chelation time may be optimal), and then adding back essential cations (Ca²⁺, Mg²⁺, Zn²⁺) to the required concentrations.[12]
-
The final iron concentration must be ≤0.03 µg/mL.[7] It is recommended to verify the iron concentration of each new batch of prepared ID-CAMHB.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies from a fresh (18-24 hour) non-selective agar plate.
-
Suspend the colonies in saline or sterile water to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Within 15 minutes, dilute this suspension in ID-CAMHB to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL in each well of the microdilution plate.
-
-
Plate Inoculation:
-
Dispense the standardized inoculum into the wells of a microdilution plate containing serial twofold dilutions of Cefiderocol. The final volume in each well is typically 100 µL.
-
Include a growth control well (no Cefiderocol) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plates at 35 ± 1°C in ambient air for 16-20 hours.[16]
-
-
MIC Interpretation:
-
Following incubation, read the plates from the bottom using a reading device or by eye with reflected light.
-
The MIC is the lowest concentration of Cefiderocol that causes a significant reduction in growth compared to the growth control.
-
For trailing endpoints: Characterized by faint, hazy growth over several wells, the MIC should be read as the first well where growth is markedly reduced (e.g., a button size ≤1 mm or faint turbidity).[1][13] Do not read the MIC as the point of 100% or complete inhibition.
-
Visual Guides
Troubleshooting Workflow for Cefiderocol Trailing Effect
The following diagram outlines the decision-making process when encountering potential trailing during Cefiderocol susceptibility testing.
Caption: A flowchart for troubleshooting the trailing effect in Cefiderocol MIC testing.
Logical Relationship of Factors Affecting Cefiderocol Testing
This diagram illustrates the key experimental factors and their relationship to achieving an accurate Cefiderocol MIC result.
Caption: Relationship between experimental variables and Cefiderocol MIC accuracy.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Cefiderocol Antimicrobial Susceptibility Testing against Multidrug-Resistant Gram-Negative Bacilli: a Comparison of Disk Diffusion to Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Issues with Cefiderocol Testing: Comparing Commercial Methods to Broth Microdilution in Iron-Depleted Medium—Analyses of the Performances, ATU, and Trailing Effect According to EUCAST Initial and Revised Interpretation Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Cefiderocol Antimicrobial Susceptibility Testing Considerations: the Achilles' Heel of the Trojan Horse? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]
- 9. journals.asm.org [journals.asm.org]
- 10. shionogimedical.com [shionogimedical.com]
- 11. antimicrobianos.com.ar [antimicrobianos.com.ar]
- 12. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 13. journals.asm.org [journals.asm.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Cefiderocol: EUCAST criteria for disc diffusion and broth microdilution for antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IVD Cefiderocol Susceptibility Testing [rapidmicrobiology.com]
Cefiderocol Antimicrobial Susceptibility Testing: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the Area of Technical Uncertainty (ATU) in Cefiderocol antimicrobial susceptibility testing (AST).
Frequently Asked Questions (FAQs)
Q1: What is the Area of Technical Uncertainty (ATU) in Cefiderocol testing?
A1: The Area of Technical Uncertainty (ATU) for Cefiderocol refers to a range of Minimum Inhibitory Concentration (MIC) or disk diffusion zone diameter results where the correlation between the in vitro test result and clinical outcome is less certain.[1][2][3] For isolates that fall within this range, susceptibility or resistance cannot be reliably predicted by the initial test alone, and further investigation is recommended.[3][4] This uncertainty arises from the unique mechanism of action of Cefiderocol and the specific challenges associated with its in vitro testing.[5]
Q2: Why is Cefiderocol susceptibility testing challenging?
A2: Cefiderocol's unique "Trojan horse" mechanism, utilizing bacterial iron uptake systems to enter the cell, makes its susceptibility testing sensitive to the iron content of the testing medium.[5] In broth microdilution (BMD), iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) is required to mimic in vivo conditions where iron is limited.[6][7] Inconsistencies in the preparation of this specialized medium can lead to unreliable results.[6] Furthermore, some commercial testing methods have shown issues with accuracy, reproducibility, and bias.[2]
Q3: What are the current recommendations from EUCAST and CLSI for Cefiderocol testing?
A3: Both the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) acknowledge the challenges with Cefiderocol AST.
-
EUCAST recommends disk diffusion as the primary method for routine testing.[2][8] For isolates with results falling within the ATU, EUCAST suggests that if a reference method (like MIC testing) is not available, the ATU should be ignored and the result interpreted based on the established zone diameter breakpoints.[2] However, they also warn that commercially available MIC determination tests have shown problems with accuracy and reproducibility.[8]
-
CLSI also provides guidelines for both disk diffusion and broth microdilution methods.[7][9] For disk diffusion, CLSI specifies that for certain organisms, zone diameters below a certain threshold should not be interpreted without performing an MIC test.[9] CLSI emphasizes the critical importance of using iron-depleted CAMHB for broth microdilution.[6][7]
Q4: What should I do if my Cefiderocol test result falls within the ATU?
A4: If a disk diffusion result falls within the ATU, the recommended course of action is to perform a confirmatory test using a reference method, which is typically broth microdilution with iron-depleted CAMHB.[3][10] This will provide a more accurate determination of the Minimum Inhibitory Concentration (MIC) and help in making a more informed decision about the isolate's susceptibility.
Troubleshooting Guides
This section addresses specific issues that may be encountered during Cefiderocol susceptibility testing experiments.
Problem 1: Inconsistent or non-reproducible MIC results in broth microdilution.
-
Possible Cause 1: Improper preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB). The iron concentration in the broth is critical for accurate Cefiderocol MICs.
-
Troubleshooting Steps:
-
Ensure that the chelation process to remove iron is performed for the recommended duration (e.g., a longer 6-hour chelation time may be necessary).[6]
-
Verify that cations (calcium, magnesium, and zinc) are added back to the correct concentrations after chelation.[6]
-
Use a reliable source of Mueller-Hinton broth powder, as different brands can affect reproducibility.[6]
-
-
-
Possible Cause 2: Variation in inoculum size. The number of bacteria in the initial inoculum can influence the final MIC value, especially for organisms like Acinetobacter baumannii.
-
Troubleshooting Steps:
-
Strictly adhere to the standardized procedure for preparing the 0.5 McFarland inoculum.
-
Ensure the final inoculum concentration in the wells is within the recommended range (e.g., 2 to 8 x 10^5 CFU/mL).
-
Perform viable counts of the inoculum to confirm its density, particularly when investigating discrepant results.
-
-
Problem 2: Difficulty in reading disk diffusion zone diameters.
-
Possible Cause 1: Presence of inner colonies or "trailing" growth. This can make it difficult to determine the precise edge of the zone of inhibition.
-
Troubleshooting Steps:
-
Read the zone of complete inhibition, ignoring pinpoint colonies at the zone edge.
-
For trailing endpoints in broth microdilution, the MIC should be read as the lowest concentration with a significant reduction in growth.[5]
-
Refer to EUCAST and CLSI reading guides for photographic examples of how to interpret such growth patterns.[5]
-
-
-
Possible Cause 2: Use of inappropriate agar (B569324) medium. The type and quality of Mueller-Hinton agar can impact zone sizes.
Quantitative Data
The following tables summarize the Area of Technical Uncertainty (ATU) ranges for Cefiderocol disk diffusion testing as defined by EUCAST and CLSI.
| Table 1: EUCAST Disk Diffusion (30 µg disk) Area of Technical Uncertainty (ATU) | |
| Organism | Zone Diameter (mm) ATU |
| Enterobacterales | 21–23[12] |
| Pseudomonas aeruginosa | 20–21[12] |
| Acinetobacter spp. | No ATU defined; however, a zone diameter of ≥17 mm is considered to correspond to an MIC ≤2 mg/L.[4][12] |
| Stenotrophomonas maltophilia | No ATU defined; however, a zone diameter of ≥20 mm is considered to correspond to an MIC ≤2 mg/L.[3] |
| Table 2: CLSI Disk Diffusion (30 µg disk) Interpretive Criteria and Area of Technical Uncertainty (ATU) Implication | |||
| Organism | Susceptible (mm) | Intermediate (mm) | Resistant (mm) |
| Enterobacterales | ≥ 16 | 9 - 15 | ≤ 8 |
| Pseudomonas aeruginosa | ≥ 18 | 13 - 17 | ≤ 12 |
| Acinetobacter baumannii complex | ≥ 15 | 11 - 14 | ≤ 10 |
| Note: For Acinetobacter baumannii complex, zone diameters ≤14 mm should not be interpreted without performing an MIC test, implying an area of uncertainty.[9] |
Experimental Protocols
Detailed Methodology for Cefiderocol Disk Diffusion Susceptibility Testing (Kirby-Bauer)
This protocol is based on established guidelines from CLSI and EUCAST.[1][11][13]
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.
-
Suspend the colonies in sterile broth or saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This must be used within 15 minutes of preparation.[1]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the entire surface of a Mueller-Hinton agar plate (4 mm depth) evenly in three directions to ensure confluent growth. Allow the surface to dry for 3-5 minutes.[1]
-
-
Application of Cefiderocol Disk:
-
Aseptically apply a 30 µg Cefiderocol disk to the center of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar surface. Do not move the disk once it has been placed.[11]
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 1°C in ambient air for 18-20 hours.[1]
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm) using calipers or a ruler.
-
Interpret the results based on the zone diameter breakpoints provided by EUCAST or CLSI (see Tables 1 and 2).
-
Detailed Methodology for Cefiderocol Broth Microdilution (BMD) Susceptibility Testing
This protocol is based on CLSI guidelines for Cefiderocol testing.[6][7]
-
Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB):
-
Prepare cation-adjusted Mueller-Hinton broth according to the manufacturer's instructions.
-
Deplete iron from the broth using a chelating agent. A longer chelation time (e.g., 6 hours) may be necessary to achieve an optimal iron concentration of ≤0.03 µg/mL.[6]
-
After chelation, supplement the broth with the appropriate concentrations of calcium, magnesium, and zinc.[6]
-
-
Inoculum Preparation:
-
Prepare an inoculum of the test organism in sterile saline or broth, adjusted to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the prepared ID-CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microdilution panel.
-
-
Inoculation of Microdilution Panel:
-
Use a commercial or in-house prepared microdilution panel containing serial twofold dilutions of Cefiderocol in ID-CAMHB.
-
Inoculate each well with the prepared bacterial suspension.
-
-
Incubation:
-
Incubate the microdilution panels at 35 ± 1°C in ambient air for 16-20 hours.
-
-
Reading and Interpretation:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of Cefiderocol that completely inhibits visible growth of the organism.
-
For organisms exhibiting a "trailing" effect (reduced growth over a range of concentrations), the MIC is read as the lowest concentration with a significant reduction in growth compared to the positive control well.[5]
-
Interpret the MIC value based on the breakpoints established by EUCAST or CLSI.
-
Visualizations
Caption: Cefiderocol's "Trojan Horse" mechanism of action.
Caption: Recommended workflow for Cefiderocol susceptibility testing.
References
- 1. benchchem.com [benchchem.com]
- 2. EUCAST: Cefiderocol susceptibility testing [eucast.org]
- 3. Cefiderocol: EUCAST criteria for disc diffusion and broth microdilution for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acinetobacter baumannii and Cefiderocol, between Cidality and Adaptability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cefiderocol Antimicrobial Susceptibility Testing Considerations: the Achilles' Heel of the Trojan Horse? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 7. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]
- 8. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 9. researchgate.net [researchgate.net]
- 10. shionogimedical.com [shionogimedical.com]
- 11. Real-world performance of susceptibility testing for cefiderocol: insights from a prospective multicentre study on Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. IVD Cefiderocol Susceptibility Testing [rapidmicrobiology.com]
Validation & Comparative
Cefiderocol vs. Meropenem for Nosocomial Pneumonia: A Comparative Guide
An objective comparison of Cefiderocol (B606585) and high-dose, extended-infusion meropenem (B701) in the treatment of Gram-negative nosocomial pneumonia, supported by clinical trial data and mechanistic insights.
Nosocomial pneumonia, including hospital-acquired pneumonia (HAP), ventilator-associated pneumonia (VAP), and healthcare-associated pneumonia (HCAP), presents a significant clinical challenge, largely driven by the rise of multidrug-resistant (MDR) Gram-negative pathogens. This guide provides a detailed comparison of two potent antibiotics, Cefiderocol and Meropenem, based on the pivotal APEKS-NP clinical trial and their distinct mechanisms of action.
Mechanisms of Action
Both Cefiderocol and Meropenem disrupt bacterial cell wall synthesis, but their methods of penetrating the formidable outer membrane of Gram-negative bacteria differ significantly.
Cefiderocol: A novel siderophore cephalosporin, Cefiderocol employs a "Trojan horse" strategy to gain entry into bacterial cells.[1][2] It chelates iron and is actively transported across the outer membrane via the bacteria's own iron uptake systems.[1][3] This unique mechanism allows it to bypass common resistance pathways like porin channel mutations and efflux pumps.[1][4] Once in the periplasmic space, it dissociates from iron and inhibits peptidoglycan synthesis by binding to penicillin-binding proteins (PBPs), primarily PBP3, leading to cell death.[1][3][4] Its structure also provides stability against a wide range of β-lactamases, including carbapenemases.[3][5]
Meropenem: As a broad-spectrum carbapenem (B1253116) antibiotic, meropenem inhibits bacterial cell wall synthesis by binding to and inactivating essential PBPs.[6][7][8] This action disrupts the final transpeptidation step of peptidoglycan synthesis, compromising the structural integrity of the cell wall and leading to cell lysis.[7][9] Meropenem is known for its stability against many β-lactamases, although resistance can emerge through the production of carbapenemases (like metallo-β-lactamases) or mutations in PBPs.[6][9]
Head-to-Head Clinical Trial: The APEKS-NP Study
The most definitive comparison of Cefiderocol and Meropenem for nosocomial pneumonia comes from the APEKS-NP trial, a Phase 3, randomized, double-blind, non-inferiority study.[10][11]
Experimental Protocol
-
Objective: To compare the efficacy and safety of Cefiderocol versus high-dose, extended-infusion meropenem in adults with Gram-negative nosocomial pneumonia (HAP, VAP, or HCAP).[12]
-
Design: A multicenter, randomized, double-blind, parallel-group, non-inferiority trial conducted across 76 centers in 17 countries.[10][11]
-
Patient Population: 300 adult patients (≥18 years old) with a diagnosis of HAP, VAP, or HCAP caused by suspected Gram-negative bacteria were randomized.[13][14] Key baseline characteristics included that approximately 60% of patients were mechanically ventilated and nearly 70% were in the ICU at randomization.[10][13]
-
Treatment Arms:
-
Duration: Treatment was administered for 7 to 14 days.[11][15]
-
Concomitant Therapy: All patients in both arms also received open-label intravenous linezolid (B1675486) (600 mg every 12 hours) for at least 5 days to ensure coverage for Gram-positive pathogens, including MRSA.[10][13]
-
Primary Endpoint: All-cause mortality at Day 14 in the modified intention-to-treat (mITT) population. Non-inferiority was established if the upper bound of the 95% CI for the treatment difference was less than 12.5%.[10][11]
-
Secondary Endpoints: Included clinical cure and microbiological eradication rates at the Test of Cure (TOC) visit, and all-cause mortality at Day 28.[15][16]
Efficacy Data
Cefiderocol was found to be non-inferior to high-dose, extended-infusion meropenem in the APEKS-NP trial.[10][17] The primary and key secondary efficacy outcomes are summarized below.
| Efficacy Endpoint | Cefiderocol | Meropenem | Adjusted Treatment Difference (95% CI) |
| All-Cause Mortality at Day 14 (Primary) | 12.4% (18/145) | 11.6% (17/146) | 0.8% (-6.6 to 8.2) |
| All-Cause Mortality at Day 28 | 21.0% | 20.5% | 0.5% (-8.7 to 9.8) |
| Clinical Cure at Test of Cure (TOC) | 64.8% | 66.7% | -2.0% (-12.5 to 8.5) |
| Microbiological Eradication at TOC | 47.6% | 48.0% | -1.4% (-13.5 to 10.7) |
| (Data sourced from the APEKS-NP trial publications)[10][13][15][16][18] |
Safety and Tolerability
The overall incidence of treatment-emergent adverse events (TEAEs) was comparable between the two treatment groups, with no unexpected safety signals observed for Cefiderocol.[13][15]
| Safety Parameter | Cefiderocol (n=148) | Meropenem (n=150) |
| Any Treatment-Emergent Adverse Event (TEAE) | 87.8% (130) | 86.0% (129) |
| Treatment-Emergent Serious Adverse Event (SAE) | 36.5% (54) | 30.0% (45) |
| Drug-Related TEAEs | 9.5% (14) | 11.3% (17) |
| Discontinuation due to Drug-Related TEAEs | 1.4% (2) | 1.3% (2) |
| TEAEs Leading to Death | 26.4% (39) | 23.3% (35) |
| Most Common TEAEs | Urinary Tract Infection (16%) | Hypokalaemia (15%) |
| (Data sourced from the APEKS-NP trial publications)[10][11][18] |
Conclusion
The APEKS-NP trial demonstrated that Cefiderocol is non-inferior to high-dose, extended-infusion meropenem for the primary endpoint of all-cause mortality at Day 14 in patients with Gram-negative nosocomial pneumonia.[10][13][17] Both drugs exhibited comparable clinical and microbiological outcomes and similar safety profiles.[15][16]
For drug development professionals and researchers, these findings position Cefiderocol as a valuable therapeutic option, particularly given its novel mechanism of action that allows it to overcome many common resistance mechanisms in Gram-negative bacteria.[1][14] Its efficacy against MDR pathogens, including carbapenem-resistant strains, suggests it will play a crucial role in treating these challenging infections.[17][19]
References
- 1. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of cefiderocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urology-textbook.com [urology-textbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. What is the mechanism of Meropenem? [synapse.patsnap.com]
- 9. Meropenem - Wikipedia [en.wikipedia.org]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. Cefiderocol versus high-dose, extended-infusion meropenem for the treatment of Gram-negative nosocomial pneumonia (APEKS-NP): a randomised, double-blind, phase 3, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Cefiderocol noninferior to high-dose meropenem in phase 3 trial for nosocomial pneumonia [healio.com]
- 14. shea-online.org [shea-online.org]
- 15. contagionlive.com [contagionlive.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Cefiderocol versus high-dose, extended-infusion meropenem for the treatment of Gram-negative nosocomial pneumonia (APEKS-NP): a randomised, double-blind, phase 3, non-inferiority trial | Medicines Awareness Service [medicinesresources.nhs.uk]
- 18. Shionogi Reports Positive Results from Cefiderocol Phase III Study in Adults with Pneumonia Caused by Gram-negative Pathogens | News | Shionogi Inc. - A Discovery-Based Pharmaceutical Company [shionogi.com]
- 19. Cefiderocol for the Treatment of Multidrug-Resistant Gram-Negative Bacteria: A Systematic Review of Currently Available Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Cefiderocol vs. Imipenem-Cilastatin: A Comparative Analysis for the Treatment of Complicated Urinary Tract Infections
In the landscape of antimicrobial therapeutics, the emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge. This guide provides a detailed comparison of cefiderocol (B606585) and imipenem-cilastatin, two prominent antibiotics utilized in the management of complicated urinary tract infections (cUTIs), with a focus on presenting objective, data-driven insights for researchers, scientists, and drug development professionals. The primary data for this comparison is drawn from the pivotal APEKS-cUTI trial, a phase 2, multicenter, double-blind, randomized, non-inferiority study.
Efficacy in Complicated UTIs
The APEKS-cUTI trial demonstrated that cefiderocol was non-inferior to imipenem-cilastatin in treating cUTIs caused by Gram-negative uropathogens.[1] In fact, a post-hoc analysis indicated the superiority of cefiderocol for both the primary composite endpoint of clinical and microbiological response, as well as the secondary endpoint of microbiological eradication.[2]
Table 1: Clinical and Microbiological Response Rates at Test of Cure (TOC)
| Outcome | Cefiderocol (n=252) | Imipenem-Cilastatin (n=119) | Adjusted Treatment Difference (95% CI) | p-value |
| Composite Clinical and Microbiological Response | 183 (73%) | 65 (55%) | 18.58% (8.23 to 28.92) | 0.0004 |
| Clinical Response | 89.7% | 84.9% | - | - |
| Microbiological Eradication | 72.6% | 54.6% | - | - |
Data sourced from the APEKS-cUTI trial.[1][3]
The primary endpoint of the APEKS-cUTI trial was a composite of clinical and microbiological response at the test of cure (TOC) visit, which occurred 7 days after the end of treatment.[4] Cefiderocol met this endpoint in 72.6% of patients, a significantly higher rate than the 54.6% observed in the imipenem-cilastatin arm.[5]
Safety and Tolerability
Both treatments were generally well-tolerated. However, cefiderocol was associated with a numerically lower incidence of adverse events compared to imipenem-cilastatin.[4]
Table 2: Overview of Adverse Events
| Adverse Event Profile | Cefiderocol (n=300) | Imipenem-Cilastatin (n=148) |
| Any Adverse Event | 122 (41%) | 76 (51%) |
| Most Common (Gastrointestinal Disorders) | 35 (12%) | 27 (18%) |
| Serious Adverse Events | 14 (4.7%) | 12 (8.1%) |
Data sourced from the APEKS-cUTI trial.[1][5]
The most frequently reported adverse events for both drugs were gastrointestinal disorders, including diarrhea, constipation, nausea, vomiting, and abdominal pain.[1]
Mechanisms of Action
Cefiderocol and imipenem-cilastatin employ distinct mechanisms to exert their antibacterial effects.
Cefiderocol: A Siderophore Cephalosporin
Cefiderocol utilizes a "Trojan horse" strategy to penetrate the outer membrane of Gram-negative bacteria.[6][7] It chelates iron and is actively transported into the periplasmic space via bacterial iron transport channels.[6][8] Once inside, it inhibits peptidoglycan synthesis by binding to penicillin-binding proteins (PBPs), primarily PBP3, leading to cell death.[8][9] This unique mechanism of entry allows cefiderocol to bypass common resistance mechanisms such as porin channel mutations and efflux pumps.[6]
Mechanism of action for Cefiderocol.
Imipenem-Cilastatin: A Carbapenem (B1253116) with a Protective Partner
Imipenem (B608078) is a broad-spectrum carbapenem antibiotic that inhibits bacterial cell wall synthesis by binding to PBPs.[10][11] However, it is rapidly degraded by the renal enzyme dehydropeptidase-I (DHP-I).[12] Cilastatin is a DHP-I inhibitor that is co-administered with imipenem to prevent its breakdown, thereby increasing its half-life and efficacy.[10][12][13]
Mechanism of action for Imipenem-Cilastatin.
Experimental Protocols: The APEKS-cUTI Trial
The APEKS-cUTI trial was a pivotal study that provided the core data for this comparison.
Study Design: A multicenter, double-blind, parallel-group, non-inferiority trial conducted at 67 hospitals in 15 countries.[1]
Patient Population: Adults (≥18 years) hospitalized with a clinical diagnosis of cUTI with or without pyelonephritis, or acute uncomplicated pyelonephritis.[1] Patients were excluded if they had more than two uropathogens, a fungal UTI, or pathogens known to be carbapenem-resistant.[1]
Randomization and Treatment: Patients were randomly assigned in a 2:1 ratio to receive either:
-
Cefiderocol: 2 g administered as a 1-hour intravenous infusion every 8 hours.[4]
-
Imipenem-Cilastatin: 1 g each administered as a 1-hour intravenous infusion every 8 hours.[4] The treatment duration was 7 to 14 days, and no oral step-down therapy was permitted.[4]
Endpoints:
-
Primary Endpoint: A composite of clinical and microbiological response at the test of cure (TOC) visit (7 ± 2 days after the end of treatment).[4][14]
-
Key Secondary Endpoint: Clinical response at TOC in the microbiological intent-to-treat (MITT) population.[4]
APEKS-cUTI trial workflow.
Conclusion
The evidence from the APEKS-cUTI trial suggests that cefiderocol is a highly effective and well-tolerated treatment for complicated urinary tract infections, demonstrating superiority over imipenem-cilastatin in achieving a composite clinical and microbiological cure. Its novel mechanism of action, which allows it to overcome common bacterial resistance mechanisms, positions it as a valuable therapeutic option in an era of increasing antimicrobial resistance. For researchers and drug development professionals, the success of cefiderocol underscores the potential of innovative approaches, such as the siderophore-antibiotic conjugate strategy, to address the urgent need for new treatments for infections caused by multidrug-resistant Gram-negative pathogens.
References
- 1. Cefiderocol versus imipenem-cilastatin for the treatment of complicated urinary tract infections caused by Gram-negative uropathogens: a phase 2, randomised, double-blind, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathogen-focused Clinical Development to Address Unmet Medical Need: Cefiderocol Targeting Carbapenem Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structured patient interview to assess clinical outcomes in complicated urinary tract infections in the APEKS-cUTI study: pilot investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Shionogi Announces Positive Top-Line Results For Cefiderocol Pivotal cUTI Clinical Trial [prnewswire.com]
- 6. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imipenem/cilastatin - Wikipedia [en.wikipedia.org]
- 11. Imipenem-Cilastatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of Imipenem? [synapse.patsnap.com]
- 13. m.youtube.com [m.youtube.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Navigating the Correlation: A Guide to Validating Cefiderocol MIC Results with Clinical Outcomes
For Researchers, Scientists, and Drug Development Professionals
Cefiderocol (B606585), a novel siderophore cephalosporin, has emerged as a critical therapeutic option against multidrug-resistant (MDR) Gram-negative bacteria. Its unique mechanism of action, utilizing the bacteria's iron uptake systems to enter the cell, allows it to circumvent many common resistance mechanisms. However, the successful clinical application of cefiderocol hinges on the accurate determination of its in vitro activity, measured by the minimum inhibitory concentration (MIC), and a clear understanding of how these MIC values translate to patient outcomes. This guide provides a comprehensive comparison of cefiderocol MIC results with clinical data, alongside detailed experimental protocols for accurate susceptibility testing.
Understanding Cefiderocol Susceptibility: A Comparative Overview
The interpretation of cefiderocol MICs is guided by clinical breakpoints established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI), the U.S. Food and Drug Administration (FDA), and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). It is crucial to note that these breakpoints can differ, potentially impacting the reported susceptibility rates for various pathogens.
Cefiderocol MIC Breakpoints for Common Gram-Negative Pathogens
| Organism | CLSI (mg/L) | FDA (mg/L) | EUCAST (mg/L) |
| Enterobacterales | ≤4 (S), 8 (I), ≥16 (R) | ≤2 (S), 4 (I), ≥8 (R) | ≤2 (S), >2 (R) |
| Pseudomonas aeruginosa | ≤4 (S), 8 (I), ≥16 (R) | ≤1 (S), 2 (I), ≥4 (R) | ≤2 (S), >2 (R) |
| Acinetobacter baumannii | ≤4 (S), 8 (I), ≥16 (R) | ≤2 (S), 4 (I), ≥8 (R) | - |
| S = Susceptible, I = Intermediate, R = Resistant. Breakpoints are subject to updates. |
Correlation of Cefiderocol MICs with Clinical and Microbiological Outcomes
Several studies have investigated the relationship between cefiderocol MICs and patient outcomes. The data presented below is a synthesis of findings from clinical trials and real-world studies, providing a quantitative look at the efficacy of cefiderocol at different MIC levels.
Clinical and Microbiological Outcomes of Cefiderocol Treatment by MIC
| Pathogen | MIC (mg/L) | Clinical Cure/Success Rate (%) | Microbiological Eradication Rate (%) | All-Cause Mortality Rate (%) |
| P. aeruginosa | ≤1 | 69%[1][2] | - | 23%[1][2] |
| 2-4 | 69%[1][2] | - | 33%[1][2] | |
| ≥8 | 100%[1][2] | - | 0%[1][2] | |
| Carbapenem-Resistant A. baumannii | - | 65.6%[1] | - | 18.8%[1] |
| Carbapenem-Resistant Enterobacterales | - | 70.8%[1] | - | 16.7%[1] |
| Data is compiled from various studies and patient populations and should be interpreted with caution. |
A multi-center retrospective study involving 112 patients with carbapenem-resistant Gram-negative infections reported an overall clinical success rate of 68.8% and a mortality rate of 16.1%.[3][4] For specific pathogens, the clinical success rates were 68.9% for MDR P. aeruginosa, 65.6% for carbapenem-resistant A. baumannii, and 70.8% for carbapenem-resistant Enterobacterales.[1]
Comparative Efficacy of Cefiderocol
Direct comparative clinical data for cefiderocol against other antibiotics, stratified by specific and matching MICs for the infecting pathogens, remains limited. However, clinical trials have compared cefiderocol to other standard-of-care antibiotics, providing valuable insights into its relative efficacy.
Cefiderocol vs. Meropenem for Nosocomial Pneumonia
In a phase 3 clinical trial for nosocomial pneumonia, cefiderocol demonstrated non-inferiority to high-dose, extended-infusion meropenem.[5][6]
| Outcome | Cefiderocol | Meropenem |
| Day 14 All-Cause Mortality | 12.4% | 11.6% |
| Day 28 All-Cause Mortality | 21.0% | 20.5% |
| Clinical Cure Rate (at Test of Cure) | 64.8% | 66.7% |
| Microbiological Eradication Rate (at Test of Cure) | 47.6% | 48.0% |
Experimental Protocols for Cefiderocol MIC Testing
Accurate determination of cefiderocol MICs is paramount for guiding clinical decisions. The reference method is broth microdilution (BMD) performed in iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB). The unique iron-dependent uptake mechanism of cefiderocol necessitates this specific medium to ensure clinically relevant and reproducible results.[7]
Broth Microdilution (BMD) Protocol for Cefiderocol
1. Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB):
-
Prepare cation-adjusted Mueller-Hinton broth (CAMHB) according to the manufacturer's instructions.
-
To deplete iron, add an iron-chelating agent (e.g., Chelex 100) to the CAMHB. The specific concentration and incubation time for chelation should follow established laboratory protocols to achieve an iron concentration of ≤0.03 µg/mL.
-
Sterilize the ID-CAMHB by autoclaving.
-
Aseptically supplement the sterile ID-CAMHB with the appropriate concentrations of calcium and magnesium.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on non-selective agar, select 3-5 morphologically similar colonies.
-
Suspend the colonies in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in sterile saline or broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Microdilution Plate Preparation and Inoculation:
-
Prepare serial two-fold dilutions of cefiderocol in ID-CAMHB in a 96-well microtiter plate. The final volume in each well is typically 100 µL.
-
Include a growth control well (ID-CAMHB without antibiotic) and a sterility control well (uninoculated ID-CAMHB).
-
Inoculate each well (except the sterility control) with 10 µL of the standardized bacterial suspension.
4. Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of cefiderocol that completely inhibits visible growth of the organism as detected by the unaided eye. A slight haze or a small button of growth at the bottom of the well may be observed and should be interpreted according to CLSI or EUCAST guidelines for reading endpoints for cefiderocol.
Visualizing the Workflow and Data Interpretation
To further clarify the process of validating cefiderocol MICs and interpreting the results in a clinical context, the following diagrams illustrate the key workflows and logical relationships.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Cefiderocol Treatment for Patients with Multidrug- and Carbapenem-Resistant Pseudomonas aeruginosa Infections in the Compassionate Use Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. New Perspectives on Antimicrobial Agents: Cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. contagionlive.com [contagionlive.com]
- 7. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
Navigating the Challenge of Gram-Negative Resistance: A Comparative Guide to Cefiderocol and Other β-Lactams
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant organisms. This guide provides an objective comparison of cefiderocol (B606585), a novel siderophore cephalosporin, with other β-lactam antibiotics, focusing on the critical issue of cross-resistance in carbapenem-resistant Gram-negative bacteria. Supported by experimental data, this document aims to illuminate the performance of cefiderocol in the current landscape of antimicrobial resistance.
Cefiderocol employs a unique "Trojan horse" strategy to enter bacterial cells. By chelating iron, it is actively transported across the outer membrane of Gram-negative bacteria via their own iron uptake systems.[1] This mechanism allows it to bypass common resistance pathways such as porin channel mutations and efflux pumps, which often render other β-lactams ineffective.[2][3] Furthermore, its structure confers stability against a wide array of β-lactamases, including both serine- and metallo-β-lactamases.[2][4]
However, the emergence of resistance to cefiderocol, including cross-resistance with other β-lactams, is a growing concern. Resistance can arise from a combination of mechanisms, including the production of certain β-lactamase variants (such as specific NDM, KPC, and AmpC types), mutations in siderophore receptors, and target modifications (PBP-3).[1][5] Notably, cross-resistance has been observed with agents like ceftazidime/avibactam and ceftolozane/tazobactam, often linked to specific mutations in KPC and AmpC enzymes.[1][6]
Quantitative Performance Data
The following tables summarize the in vitro activity of cefiderocol in comparison to other β-lactams against carbapenem-resistant Gram-negative isolates from various studies. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Table 1: Comparative In Vitro Activity of Cefiderocol and Other β-Lactams against Carbapenem-Resistant Enterobacterales
| Antimicrobial Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible |
| Cefiderocol | 1 | 4 | 83.3 - 98.1% |
| Meropenem | >64 | >64 | 0% |
| Ceftazidime-avibactam | 1 | 8 | 71.6 - 94.3% |
| Imipenem-relebactam | 1 | 4 | ~78% |
| Meropenem-vaborbactam | 0.5 | 4 | ~90% |
Note: Susceptibility breakpoints may vary by agency (e.g., CLSI, EUCAST). Data compiled from multiple sources.[7][8][9][10]
Table 2: Comparative In Vitro Activity of Cefiderocol and Other β-Lactams against Carbapenem-Resistant Pseudomonas aeruginosa
| Antimicrobial Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible |
| Cefiderocol | 0.12 - 1 | 0.5 - 16 | 75 - 99.8% |
| Meropenem | >8 | >8 | <10% |
| Ceftazidime-avibactam | 4 | 16 | 35.6 - 91.0% |
| Ceftolozane-tazobactam | 2 | 16 | ~54% |
| Imipenem-relebactam | 2 | 8 | ~80% |
Note: Susceptibility breakpoints may vary by agency (e.g., CLSI, EUCAST). Data compiled from multiple sources.[11][12][13][14][15]
Table 3: Comparative In Vitro Activity of Cefiderocol and Other β-Lactams against Carbapenem-Resistant Acinetobacter baumannii
| Antimicrobial Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible |
| Cefiderocol | 0.5 - 4 | 4 - 128 | 62.7 - 81.8% |
| Meropenem | >64 | >64 | 0% |
| Ceftazidime-avibactam | >32 | >32 | <5% |
| Imipenem-relebactam | 8 | 32 | ~30% |
| Colistin | 1 | 2 | >90% |
Note: Susceptibility breakpoints may vary by agency (e.g., CLSI, EUCAST). Data compiled from multiple sources.[2][16][17][18]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antimicrobial susceptibility and resistance mechanisms. Below are summaries of key experimental protocols cited in the comparison of cefiderocol and other β-lactams.
Broth Microdilution (BMD) for Cefiderocol Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Medium Preparation: Cation-Adjusted Mueller-Hinton Broth (CAMHB) must be depleted of iron to accurately assess cefiderocol's activity, as its uptake is dependent on iron concentrations. This is achieved by chelation, followed by the re-addition of specific cations (calcium, magnesium, and zinc) to standard concentrations. The final iron concentration should be ≤0.03 µg/mL.[19][20][21]
-
Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared from fresh bacterial colonies.
-
Assay Procedure: Serial twofold dilutions of cefiderocol are prepared in iron-depleted CAMHB in a 96-well microtiter plate. Each well is then inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of cefiderocol that completely inhibits visible bacterial growth.[7][22]
Efflux Pump Inhibition Assay
This assay is used to determine the contribution of efflux pumps to antibiotic resistance.
-
Principle: An efflux pump inhibitor (EPI), such as Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP), is used to block the activity of bacterial efflux pumps. A significant reduction in the MIC of an antibiotic in the presence of the EPI suggests that efflux is a mechanism of resistance.[19][23]
-
Procedure:
-
The MIC of the antibiotic (e.g., cefiderocol) is determined for the test isolate using the standard broth microdilution method.
-
A parallel MIC determination is performed in the presence of a sub-inhibitory concentration of the EPI (e.g., 25-50 µg/mL of CCCP).
-
A four-fold or greater reduction in the MIC in the presence of the EPI is considered indicative of significant efflux pump activity.[19][24][25]
-
Multiplex PCR for Detection of Carbapenemase Genes
This molecular technique is used to rapidly identify the presence of genes encoding for carbapenem-hydrolyzing β-lactamases.
-
DNA Extraction: Bacterial DNA is extracted from cultured isolates.
-
Primer Design: Specific primers targeting common carbapenemase genes (e.g., blaKPC, blaNDM, blaOXA-48-like, blaVIM, and blaIMP) are used.[8][26]
-
PCR Amplification: The extracted DNA is subjected to PCR amplification using a master mix containing the primers, DNA polymerase, and other necessary reagents. The cycling conditions typically involve an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.[26][27]
-
Detection: The amplified PCR products are visualized using gel electrophoresis. The presence of a band of a specific size indicates the presence of the corresponding carbapenemase gene.[26][28]
Visualizing Mechanisms and Workflows
To further elucidate the complex interactions and processes involved, the following diagrams have been generated using Graphviz.
Caption: Cefiderocol's "Trojan Horse" Mechanism of Action.
Caption: Experimental Workflow for Cross-Resistance Assessment.
Caption: Mechanisms of Cefiderocol and Cross-Resistance.
References
- 1. EUCAST: Cefiderocol susceptibility testing [eucast.org]
- 2. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 3. Cefiderocol: EUCAST criteria for disc diffusion and broth microdilution for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular detection of carbapenemase genes using multiplex-PCR [bio-protocol.org]
- 5. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Detection of carbapenemases blaOXA48-blaKPC-blaNDM-blaVIM and extended-spectrum-β-lactamase blaOXA1-blaSHV-blaTEM genes in Gram-negative bacterial isolates from ICU burns patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Cefiderocol against the Carbapenemase-Producing Enterobacter cloacae Complex and Characterization of Reduced Susceptibility Associated with Metallo-β-Lactamase VIM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. shionogimedical.com [shionogimedical.com]
- 12. In vitro activity of cefiderocol against Pseudomonas aeruginosa demonstrating evolved resistance to novel β-lactam/β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Different Methods for Assaying the In Vitro Activity of Cefiderocol against Carbapenem-Resistant Pseudomonas aeruginosa Strains: Influence of Bacterial Inoculum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gardp.org [gardp.org]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 20. In Vitro Activity of the Siderophore Cephalosporin, Cefiderocol, against a Recent Collection of Clinically Relevant Gram-Negative Bacilli from North America and Europe, Including Carbapenem-Nonsusceptible Isolates (SIDERO-WT-2014 Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Cefiderocol Antimicrobial Susceptibility Testing Considerations: the Achilles' Heel of the Trojan Horse? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. brieflands.com [brieflands.com]
- 24. Repurposing approved drugs as potential efflux pump inhibitors in multidrug-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. brieflands.com [brieflands.com]
- 27. Development and Validation of a Novel Multiplex Real-Time PCR Assay for Rapid Detection of Carbapenemase Genes in Carbapenem-Resistant Enterobacterales Isolates and Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Rapid Detection of blaKPC, blaNDM, blaOXA-48-like and blaIMP Carbapenemases in Enterobacterales Using Recombinase Polymerase Amplification Combined With Lateral Flow Strip [frontiersin.org]
Cefiderocol: A Trojan Horse Against Multidrug-Resistant Gram-Negative Bacteria - An In Vitro and In Vivo Efficacy Comparison
A comprehensive analysis of the novel siderophore cephalosporin (B10832234), Cefiderocol (B606585), reveals a potent "Trojan horse" mechanism that effectively combats multidrug-resistant Gram-negative bacteria. This guide provides a detailed comparison of its in vitro activity and in vivo efficacy, supported by experimental data and protocols, for researchers, scientists, and drug development professionals.
Cefiderocol distinguishes itself from other β-lactam antibiotics through its unique mechanism of action. By chelating iron, it actively transports itself across the outer membrane of Gram-negative bacteria using their own iron uptake systems, much like a Trojan horse. This allows Cefiderocol to bypass common resistance mechanisms, such as porin channel mutations, and achieve high concentrations in the periplasmic space where it can effectively inhibit cell wall synthesis.[1][2] This guide delves into the comparative efficacy of Cefiderocol against challenging pathogens and outlines the experimental frameworks used to evaluate its performance.
Mechanism of Action: A Targeted Delivery System
Cefiderocol's innovative design as a siderophore cephalosporin underpins its potent activity against a broad spectrum of Gram-negative bacilli, including carbapenem-resistant strains of Enterobacteriaceae, Pseudomonas aeruginosa, Acinetobacter baumannii, and Stenotrophomonas maltophilia.[3][4]
In Vitro Susceptibility: Comparative Analysis
In vitro studies consistently demonstrate Cefiderocol's potent activity against a wide range of multidrug-resistant (MDR) Gram-negative isolates. The following tables summarize the minimum inhibitory concentration (MIC) data for Cefiderocol and its comparators against key pathogens.
Table 1: Comparative In Vitro Activity of Cefiderocol and Comparator Agents against Carbapenem-Resistant Klebsiella pneumoniae
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| Cefiderocol | 2 | 8 | 80% [5] |
| Ceftazidime-avibactam | - | - | 26.2%[5] |
| Ceftazidime-avibactam/aztreonam (B1666516) | - | - | 72% (synergy)[5] |
| Colistin | - | - | 89.3% (intermediate)[5] |
Table 2: Comparative In Vitro Activity of Cefiderocol and Comparator Agents against Acinetobacter baumannii
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Non-Susceptibility Rate (%) |
| Cefiderocol | 0.5 [6] | >64 [6] | 21.23% [6][7] |
| Colistin | 0.5[6] | 8[6] | 12.38%[6][7] |
| Tigecycline | 2[6] | 4[6] | - |
| Minocycline | 4[6] | - | - |
Table 3: In Vitro Activity of Cefiderocol against Metallo-β-Lactamase (MBL)-Producing Gram-Negative Bacteria
| Organism Group | Cefiderocol MIC Range (µg/mL) | Cefiderocol MIC₉₀ (µg/mL) | % Susceptible (≤4 µg/mL) |
| NDM-producing Enterobacterales | - | - | 84%[8] |
| VIM-producing Enterobacterales | - | 4[8] | - |
| VIM-producing P. aeruginosa | - | 1[8] | 100% |
| IMP-producing P. aeruginosa | - | 4[8] | - |
| MBL-producing A. baumannii complex | - | - | 60%[9] |
Experimental Protocols: In Vitro and In Vivo Methodologies
The robust correlation between Cefiderocol's in vitro activity and in vivo efficacy is established through standardized experimental protocols.
In Vitro Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of Cefiderocol and comparator agents against bacterial isolates.
Methodology: Broth Microdilution
-
Medium Preparation: For Cefiderocol, iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) is used to mimic the iron-limited conditions of a host during infection.[10] For other antibiotics, standard cation-adjusted Mueller-Hinton broth (CAMHB) is utilized.[6][7]
-
Antibiotic Dilution: Twofold serial dilutions of the antibiotics are prepared in 96-well microtiter plates.[6][7]
-
Inoculum Preparation: Bacterial isolates are cultured and diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[10]
In Vivo Efficacy Testing: Murine Infection Models
Objective: To evaluate the in vivo efficacy of Cefiderocol in treating infections caused by multidrug-resistant Gram-negative bacteria.
Common Models:
-
Neutropenic Thigh Infection Model: Used to assess bactericidal activity in a localized infection.[1][11]
-
Lung Infection Model: Simulates respiratory tract infections.[1][11][12]
-
Urinary Tract Infection (UTI) Model: Evaluates efficacy in treating UTIs.[13]
In Vivo Efficacy: Correlation with In Vitro Data
The in vivo efficacy of Cefiderocol shows a strong correlation with its in vitro activity, particularly when MICs are determined in iron-depleted media.[1][10][11] This underscores the importance of the siderophore-mediated uptake mechanism in the drug's therapeutic effect.
Table 4: In Vivo Efficacy of Cefiderocol in Murine Infection Models
| Infection Model | Pathogen | Cefiderocol Efficacy | Comparator Efficacy |
| Urinary Tract Infection [13] | K. pneumoniae (KPC-2) | ≥ 3-log₁₀ CFU reduction (100 mg/kg) | CZA: ≥ 3-log₁₀ CFU reduction; C/T, MEM, FEP: Less effective |
| Urinary Tract Infection [13] | P. aeruginosa (IMP-1) | ≥ 3-log₁₀ CFU reduction (100 mg/kg) | CZA, C/T, MEM, FEP: No bactericidal efficacy |
| Respiratory Tract Infection [14][15] | Carbapenem-Resistant P. aeruginosa, A. baumannii, K. pneumoniae | > 3-log₁₀ reduction in viable cells in the lungs | Ceftazidime: Potent only against susceptible isolate |
| Neutropenic Lung Infection [16] | Trimethoprim-sulfamethoxazole-resistant S. maltophilia | Significant, dose-dependent reduction in lung viable bacteria | - |
The pharmacokinetic/pharmacodynamic (PK/PD) parameter that best correlates with Cefiderocol's efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC).[1][11] For a 1-log₁₀ reduction in bacterial load in thigh infection models, the mean %fT>MIC required was found to be 73.3% for Enterobacteriaceae and 77.2% for P. aeruginosa.[11]
Clinical Efficacy: Translating Preclinical Success
Clinical trials have further substantiated the promising preclinical data for Cefiderocol. In the APEKS-cUTI trial, Cefiderocol demonstrated superior microbiological eradication rates compared to imipenem-cilastatin for complicated urinary tract infections (72.6% vs. 54.6%).[17] The APEKS-NP trial showed Cefiderocol to be non-inferior to meropenem (B701) for nosocomial pneumonia.[17] Real-world evidence from the PROVE study reported a clinical cure rate of 64.8% in a cohort of critically ill patients in the US.[18]
Conclusion
Cefiderocol presents a significant advancement in the fight against antimicrobial resistance. Its unique "Trojan horse" mechanism of action allows it to effectively target and eliminate multidrug-resistant Gram-negative bacteria that are often refractory to other antibiotics. The strong correlation between its in vitro potency, particularly in iron-depleted conditions, and its in vivo efficacy in various animal models, which has been further supported by clinical trial data, solidifies its position as a valuable therapeutic option. The comprehensive data presented in this guide underscores the importance of continued research and strategic use of Cefiderocol to preserve its efficacy against the most challenging bacterial pathogens.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pharmacokinetics/Pharmacodynamics and tolerability of cefiderocol in the clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Pharmacodynamic Profiles of Cefiderocol, a Novel Siderophore Cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In vitro activity of cefiderocol against comparators (ceftazidime-avibactam, ceftazidime-avibactam/ aztreonam combination, and colistin) against clinical isolates of meropenem-resistant Klebsiella pneumoniae from India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of In Vitro Cefiderocol Susceptibility and Comparators against an Epidemiologically Diverse Collection of Acinetobacter baumannii Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of In Vitro Cefiderocol Susceptibility and Comparators against an Epidemiologically Diverse Collection of Acinetobacter baumannii Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1252. In Vitro Activity of Cefiderocol Against Metallo-β-Lactamase-Producing Gram-Negative Bacteria Collected in North America and Europe Between 2014 and 2017: SIDERO-WT-2014–2016 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of cefiderocol against MBL-producing Gram-negative bacteria collected in North America and Europe in five consecutive annual multinational SIDERO-WT surveillance studies (2014-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. In Vivo Pharmacodynamic Study of Cefiderocol, a Novel Parenteral Siderophore Cephalosporin, in Murine Thigh and Lung Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Activity and In Vivo Efficacy of Cefiderocol against Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Efficacy of Cefiderocol against Carbapenem-Resistant Gram-Negative Bacilli in Murine Urinary Tract Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of Cefiderocol against Carbapenem-Resistant Gram-Negative Bacilli in Immunocompetent-Rat Respiratory Tract Infection Models Recreating Human Plasma Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. From Clinical Trials to Real-World Experiences: Evidence About Cefiderocol Use and Potential Role in Empirical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effectiveness and Safety of Cefiderocol in Clinical Practice for Treatment of Patients with Gram-Negative Bacterial Infections: US Interim Results of the PROVE Study - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Showdown: Cefiderocol vs. Colistin for Multidrug-Resistant Gram-Negative Infections
In the ongoing battle against multidrug-resistant (MDR) Gram-negative bacteria, clinicians and researchers are continually evaluating the efficacy and safety of novel antimicrobial agents against established last-resort options. This guide provides a detailed, evidence-based comparison of Cefiderocol (B606585), a novel siderophore cephalosporin, and colistin (B93849), a polymyxin (B74138) antibiotic that has been a stalwart in treating carbapenem-resistant infections. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their head-to-head performance based on available clinical and in-vitro data.
Executive Summary
Cefiderocol, with its unique "Trojan horse" mechanism, offers a promising alternative to colistin for treating severe infections caused by carbapenem-resistant Gram-negative pathogens. Clinical data, primarily from observational studies and meta-analyses, suggest that Cefiderocol may be associated with lower mortality rates, particularly in patients with bloodstream infections, and a more favorable safety profile, especially concerning nephrotoxicity, when compared to colistin-based regimens. However, the landmark CREDIBLE-CR trial, which compared Cefiderocol to the best available therapy (often including colistin), reported a higher all-cause mortality in a subset of patients with Acinetobacter spp. infections treated with Cefiderocol, highlighting the need for careful patient selection and further research. In-vitro studies demonstrate Cefiderocol's potent activity against a broad range of carbapenem-resistant isolates.
Data Presentation: Clinical and Microbiological Outcomes
The following tables summarize the key quantitative data from comparative studies of Cefiderocol and colistin-based therapies.
Table 1: Clinical Outcomes in Patients with Carbapenem-Resistant Acinetobacter baumannii (CRAB) Infections
| Outcome | Cefiderocol-based Regimen | Colistin-based Regimen | Relative Risk (RR) [95% CI] | P-value | Citation(s) |
| All-Cause Mortality | Lower | Higher | 0.71 [0.54–0.92] | 0.01 | [1][2][3] |
| 30-Day Mortality | Lower | Higher | 0.64 [0.43–0.95] | 0.03 | [1][2][3] |
| 14-Day Mortality | No Significant Difference | No Significant Difference | 0.30 [0.07–1.27] | 0.10 | [1][3] |
| 28-Day Mortality | No Significant Difference | No Significant Difference | 0.84 [0.61–1.14] | 0.26 | [1][3] |
| Clinical Cure Rate | 59.8% | 50% | Not Statistically Significant | - | [1] |
| Microbiological Cure Rate | 37.3% | 30.2% | Not Statistically Significant | - | [1] |
Table 2: Subgroup Analysis of All-Cause Mortality in CRAB Infections
| Infection Type | Cefiderocol-based Regimen | Colistin-based Regimen | Finding | Citation(s) |
| Bloodstream Infection (BSI) | Lower Mortality | Higher Mortality | Cefiderocol associated with lower all-cause mortality. | [1][2] |
| Ventilator-Associated Pneumonia (VAP) | No Significant Difference | No Significant Difference | Efficacy not found to be superior to colistin-based regimen. | [1][2] |
Table 3: Adverse Events
| Adverse Event | Cefiderocol-based Regimen | Colistin-based Regimen | Relative Risk (RR) [95% CI] | P-value | Citation(s) |
| Acute Kidney Injury (AKI) | Lower Incidence | Higher Incidence | 0.71 [0.44–1.14] | 0.16 (Not Statistically Significant) | [1] |
Table 4: In-Vitro Susceptibility of Meropenem-Resistant Klebsiella pneumoniae
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate | Citation(s) |
| Cefiderocol | 2 | 8 | 80% | [4][5] |
| Colistin | - | - | 89.3% (Intermediate) | [4][5] |
Mechanisms of Action
The distinct mechanisms of action of Cefiderocol and colistin underpin their differing efficacy and safety profiles.
Cefiderocol: The Trojan Horse Approach
Cefiderocol employs a novel "Trojan horse" strategy to penetrate the outer membrane of Gram-negative bacteria.[5] It functions as a siderophore, chelating iron and utilizing the bacteria's own iron uptake systems to gain entry into the periplasmic space.[1][6][7] This bypasses common resistance mechanisms like porin channel mutations and efflux pumps.[5][7] Once in the periplasmic space, Cefiderocol inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), primarily PBP3, leading to cell death.[6][7]
Colistin: Direct Membrane Disruption
Colistin, a polycationic peptide, directly targets the outer membrane of Gram-negative bacteria.[8][9] It interacts electrostatically with the negatively charged lipid A component of lipopolysaccharides (LPS).[4][8] This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to membrane destabilization and increased permeability.[9][10] The subsequent disruption of the outer and inner membranes results in the leakage of intracellular contents and ultimately, bacterial cell death.[8][11]
Experimental Protocols
The findings presented in this guide are based on a variety of study designs, including randomized controlled trials (RCTs), retrospective cohort studies, and in-vitro surveillance studies.
Clinical Study Design: The CREDIBLE-CR Trial
A pivotal study in the comparison of these agents is the CREDIBLE-CR trial, a Phase 3, randomized, open-label, multicenter study.[2][12][13][14]
-
Patient Population: Hospitalized adults with serious infections caused by carbapenem-resistant Gram-negative bacteria, including nosocomial pneumonia, bloodstream infections/sepsis, or complicated urinary tract infections.[2][14]
-
Intervention and Comparator: Patients were randomized in a 2:1 ratio to receive either Cefiderocol or the best available therapy (BAT).[2][14] The BAT was determined by the investigator and could consist of up to three drugs.[14] Colistin-based regimens were a frequent component of the BAT arm.[15]
-
Dosing:
-
Cefiderocol: 2g administered every 8 hours as a 3-hour intravenous infusion.[14] A dosage of 2g every 6 hours was used for patients with augmented renal clearance.[13]
-
Best Available Therapy (including Colistin): Dosing was at the discretion of the investigator based on local guidelines and patient characteristics.
-
-
Primary Endpoints:
-
Key Outcomes: The study provided descriptive evidence of the efficacy and safety of Cefiderocol. While clinical and microbiological efficacy were similar to BAT, a numerical imbalance in all-cause mortality was observed, particularly in patients with Acinetobacter spp. infections.[12][13]
Microbiological Testing
-
Susceptibility Testing for Cefiderocol: Due to its mechanism of action, Cefiderocol susceptibility testing requires specific methodologies. Broth microdilution (BMD) using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) is the reference method.[16][17][18] Disk diffusion on standard Mueller-Hinton agar (B569324) is also used.[17][19][20]
-
Susceptibility Testing for Colistin: Broth microdilution is the standard method for determining colistin susceptibility.[19][20]
Conclusion
Cefiderocol represents a significant advancement in the therapeutic arsenal (B13267) against MDR Gram-negative infections. Head-to-head comparisons with colistin-based regimens suggest potential advantages for Cefiderocol in terms of mortality in specific patient populations and a better safety profile. However, the signal of increased mortality in patients with Acinetobacter spp. infections in the CREDIBLE-CR trial warrants cautious interpretation and further investigation. The choice between Cefiderocol and colistin should be guided by the specific pathogen, site of infection, local susceptibility patterns, and patient-specific factors. Continued research, including further randomized controlled trials, is crucial to delineate the optimal role of Cefiderocol in the management of these challenging infections.
References
- 1. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing A Pathogen-Focused Study To Address The High Unmet Medical Need Represented By Carbapenem-Resistant Gram-Negative Pathogens – The International, Multicenter, Randomized, Open-Label, Phase 3 CREDIBLE-CR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of cefiderocol and colistin-based regimens for the treatment of severe infections caused by carbapenem-resistant Acinetobacter baumannii: a systematic review with meta-analysis and trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Cefiderocol, a new antibiotic against multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Colistin - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Colistin Sulfate? [synapse.patsnap.com]
- 11. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of cefiderocol or best available therapy for the treatment of serious infections caused by carbapenem-resistant Gram-negative bacteria (CREDIBLE-CR): a randomised, open-label, multicentre, pathogen-focused, descriptive, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dason.medicine.duke.edu [dason.medicine.duke.edu]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
- 18. mdpi.com [mdpi.com]
- 19. Cefiderocol Versus Colistin for the Treatment of Carbapenem-Resistant Acinetobacter baumannii Complex Bloodstream Infections: A Retrospective, Propensity-Score Adjusted, Monocentric Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cefiderocol-Based versus Colistin-Based Regimens for Severe Carbapenem-Resistant Acinetobacter baumannii Infections: A Propensity Score-Weighted, Retrospective Cohort Study during the First Two Years of the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Cefiderocol Susceptibility Testing: A Comparative Guide to Novel Methods
For researchers, scientists, and drug development professionals, accurately determining the susceptibility of bacterial isolates to the novel siderophore cephalosporin, Cefiderocol (B606585), is paramount. This guide provides an objective comparison of current susceptibility testing methods, supported by experimental data, to aid in the selection of the most appropriate validation strategies.
Cefiderocol's unique mechanism of action, which involves hijacking bacterial iron uptake systems, necessitates specialized testing conditions, making traditional antimicrobial susceptibility testing (AST) methods unreliable.[1] The gold standard and reference method is broth microdilution (BMD) using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[2][3] However, the preparation of ID-CAMHB is laborious and not easily adaptable for routine clinical laboratory use.[2][4][5] This has spurred the development and evaluation of several alternative methods.
Performance Comparison of Cefiderocol Susceptibility Testing Methods
The performance of various commercial and laboratory-developed tests is typically evaluated against the reference BMD method. Key performance indicators include categorical agreement (CA), essential agreement (EA), major errors (ME), and very major errors (VME). The following table summarizes the performance of commonly evaluated methods based on available studies.
| Method | Principle | Organism(s) | Categorical Agreement (CA) | Essential Agreement (EA) | Very Major Errors (VME) | Major Errors (ME) | Key Considerations |
| Broth Microdilution (BMD) with ID-CAMHB | Serial two-fold dilutions of an antimicrobial agent in iron-depleted broth to determine the Minimum Inhibitory Concentration (MIC). | All relevant Gram-negative bacilli | Reference Standard | Reference Standard | Reference Standard | Reference Standard | Cumbersome and time-consuming for routine use.[2][3][5] |
| Disk Diffusion (DD) | A paper disk impregnated with a specific concentration of Cefiderocol is placed on an agar (B569324) plate inoculated with the test organism. The diameter of the zone of inhibition is measured. | Enterobacterales, P. aeruginosa | 75% - 91%[1][4][6] | N/A | 0% - 20%[4][6] | 0% - 19%[4][6] | A practical screening tool.[2] Performance can be variable, especially for A. baumannii.[4][6] |
| UMIC® (Bruker) | Commercial BMD panel with pre-prepared dilutions of Cefiderocol in ID-CAMHB. | P. aeruginosa, Enterobacterales | High concordance with reference BMD.[2][7] | 87%[2] | 2.8%[2] | 1.6%[2] | Offers a more convenient alternative to in-house BMD. |
| ComASP® (Liofilchem) | Commercial compact BMD panel. | Enterobacterales, P. aeruginosa, Acinetobacter spp., S. maltophilia | Generally good for susceptible isolates, but performance varies for resistant isolates.[3][8] | 29.6% - 86.8%[5] | Unacceptable rates observed in some studies.[5] | N/A | Performance can be species-dependent.[5] |
| Sensititre™ (Thermo Fisher) | Lyophilized BMD panels. | Gram-negative bacilli | 75% - 90% (CA)[4][6] | N/A | N/A | N/A | An alternative to manual BMD. |
| MIC Test Strip (MTS) / E-test | A plastic strip with a predefined gradient of antimicrobial agent is placed on an inoculated agar plate. The MIC is read where the elliptical zone of inhibition intersects the strip. | P. aeruginosa | Poor performance for Enterobacterales (VME rate of 94.9%).[2] 100% concordance for P. aeruginosa in one study.[7] | N/A | High rates reported for some organisms.[2] | N/A | Not recommended for all organisms; reliability can be limited.[2] |
Note: Performance metrics can vary significantly based on the specific bacterial isolates tested, the interpretive criteria applied (CLSI, EUCAST, or FDA), and the study design.
Experimental Protocols: A General Framework
Validating a novel Cefiderocol susceptibility testing method involves a rigorous comparison against the reference BMD method. The following is a generalized protocol:
-
Isolate Selection: A panel of well-characterized clinical and reference bacterial isolates should be used. This panel should include organisms with varying susceptibility profiles to Cefiderocol, including susceptible, resistant, and borderline strains. Shionogi, in collaboration with institutions, has developed verification panels of clinical isolates for this purpose.[9]
-
Reference Method: Broth Microdilution (BMD) in ID-CAMHB:
-
Medium Preparation: Prepare iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) according to established protocols (e.g., CLSI guidelines).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Assay Setup: Perform serial two-fold dilutions of Cefiderocol in ID-CAMHB in microtiter plates.
-
Incubation: Incubate the plates at 35°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Cefiderocol that completely inhibits visible bacterial growth.
-
-
Evaluation of the Novel Method:
-
Perform the novel susceptibility test (e.g., disk diffusion, commercial BMD panel) according to the manufacturer's instructions or a standardized laboratory protocol.
-
Ensure all critical parameters, such as inoculum density, incubation time, and temperature, are strictly controlled.
-
-
Data Analysis:
-
Categorical Agreement (CA): The percentage of isolates for which the interpretation (Susceptible, Intermediate, Resistant) of the novel method matches the reference method.
-
Essential Agreement (EA): The percentage of MIC values from the novel method that are within ±1 two-fold dilution of the reference MIC.
-
Error Rates:
-
Very Major Error (VME): The novel method reports a susceptible result when the reference method indicates resistance.
-
Major Error (ME): The novel method reports a resistant result when the reference method indicates susceptibility.
-
-
Workflow for Validating a Novel Cefiderocol Susceptibility Testing Method
Caption: Workflow for the validation of a novel Cefiderocol AST method.
Conclusion
The validation of Cefiderocol susceptibility testing methods is a critical and ongoing area of research. While the reference BMD method with ID-CAMHB remains the gold standard, its complexity has driven the adoption of more practical alternatives. Disk diffusion serves as a valuable screening tool, and commercial BMD panels offer a more streamlined workflow. However, the performance of these methods can vary, and it is crucial for laboratories to perform their own verification and validation studies. As new methods and technologies emerge, continued evaluation and comparison will be essential to ensure the accurate and reliable determination of Cefiderocol susceptibility, ultimately guiding appropriate patient treatment and antimicrobial stewardship efforts.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Evaluating Antimicrobial Susceptibility Testing Methods for Cefiderocol: A Review and Expert Opinion on Current Practices and Future Directions [mdpi.com]
- 3. Real-world performance of susceptibility testing for cefiderocol: insights from a prospective multicentre study on Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Commercially available tests for determining cefiderocol susceptibility display variable performance in the Achromobacter genus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Different Methods for Assaying the In Vitro Activity of Cefiderocol against Carbapenem-Resistant Pseudomonas aeruginosa Strains: Influence of Bacterial Inoculum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
Cefiderocol's Efficacy Against NDM-Producing Enterobacterales: A Comparative Analysis
A detailed guide for researchers and drug development professionals on the in vitro activity of Cefiderocol (B606585) against New Delhi metallo-β-lactamase (NDM)-producing Enterobacterales, with comparisons to other antimicrobial agents.
The emergence and global spread of carbapenem-resistant Enterobacterales (CRE) that produce New Delhi metallo-β-lactamase (NDM) pose a significant threat to public health. These pathogens are often resistant to multiple classes of antibiotics, leaving clinicians with limited treatment options. Cefiderocol, a novel siderophore cephalosporin, has emerged as a promising agent against these difficult-to-treat infections. This guide provides a comprehensive comparison of Cefiderocol's activity against NDM-producing Enterobacterales with that of other relevant antibiotics, supported by experimental data and detailed methodologies.
Mechanism of Action: A "Trojan Horse" Strategy
Cefiderocol employs a unique "Trojan horse" mechanism to enter bacterial cells. It chelates iron, a crucial nutrient for bacterial growth, and is actively transported across the outer membrane of Gram-negative bacteria via their own iron uptake systems.[1][2] This active transport allows Cefiderocol to achieve higher concentrations in the periplasmic space, bypassing resistance mechanisms such as porin channel mutations and efflux pumps.[1][3] Once in the periplasm, it inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs), primarily PBP3.[4]
dot
Comparative In Vitro Activity
Numerous studies have evaluated the in vitro efficacy of Cefiderocol against NDM-producing Enterobacterales. While generally potent, its activity can be variable and is influenced by the co-expression of other resistance mechanisms. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, comparing Cefiderocol to other antibiotics.
Table 1: MIC Distribution of Cefiderocol and Comparator Agents against NDM-producing Klebsiella pneumoniae
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) | Reference(s) |
| Cefiderocol | ≤0.03 - >128 | 1 - 8 | 4 - >64 | 39.3 - 87.5 | [5][6][7][8][9][10][11][12] |
| Ceftazidime-avibactam | - | - | - | 9.8 (resistance) | [13] |
| Meropenem | ≥4 | - | - | 0 | [8][14] |
| Colistin | - | - | - | >50 | [13][14] |
| Tigecycline | - | - | - | >50 | [11][13][14] |
| Amikacin | - | - | - | >50 | [13][14] |
| Fosfomycin | - | - | - | >50 | [13][14] |
Table 2: MIC Distribution of Cefiderocol and Comparator Agents against NDM-producing Escherichia coli
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) | Reference(s) |
| Cefiderocol | 0.25 - 16 | 4 | 8 | 39.3 - 89 | [2][5][6][7][9][15] |
| Meropenem | ≥4 | - | - | 0 | [14] |
| Colistin | - | - | - | - | [14] |
| Tigecycline | - | - | - | - | [14] |
Note: Susceptibility breakpoints vary by institution and guideline (e.g., CLSI vs. EUCAST), which can affect reported susceptibility rates.[6][12]
Mechanisms of Resistance to Cefiderocol
Despite its novel mechanism, resistance to Cefiderocol in NDM-producing Enterobacterales has been reported and is often multifactorial.[14][16]
-
Hydrolysis by β-lactamases: While Cefiderocol is stable against many β-lactamases, certain enzymes, particularly NDM-type metallo-β-lactamases, can hydrolyze the drug.[5][17] The presence of other β-lactamases, such as some extended-spectrum β-lactamases (ESBLs) and AmpC variants, can also contribute to reduced susceptibility.[6][17]
-
Mutations in Siderophore Receptors: Alterations in the genes encoding for iron transporters, such as cirA and fiu, can impair Cefiderocol uptake, leading to increased MICs.[14][16][18] The functional loss of the CirA iron transporter has been shown to cause high-level resistance.[19]
-
Porin Mutations and Efflux Pumps: Although Cefiderocol's primary entry is through iron transporters, mutations in porin channels and overexpression of efflux pumps can further contribute to resistance.[16]
-
Target (PBP3) Modifications: Insertions or mutations in the ftsI gene, which encodes for PBP3, can reduce the binding affinity of Cefiderocol, contributing to resistance.[5][20]
dot
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro activity of Cefiderocol and comparator agents is typically determined by broth microdilution following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
dot
Materials:
-
Bacterial isolates of NDM-producing Enterobacterales
-
Cefiderocol and comparator antimicrobial agents
-
Iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or equivalent for standardizing inoculum
Procedure:
-
Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared in a suitable broth or saline. This is further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Plate Preparation: Serial twofold dilutions of each antimicrobial agent are prepared in ID-CAMHB in the wells of a 96-well microtiter plate. The use of iron-depleted medium is crucial for testing Cefiderocol to mimic the iron-limited conditions in the human body and enable its siderophore-mediated uptake.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Conclusion
Cefiderocol demonstrates potent in vitro activity against a significant proportion of NDM-producing Enterobacterales, offering a valuable therapeutic option for infections caused by these multidrug-resistant pathogens. However, the emergence of resistance, often through a combination of mechanisms including enzymatic hydrolysis, impaired uptake, and target site modifications, underscores the importance of ongoing surveillance and susceptibility testing. For researchers and drug development professionals, understanding these complex interactions is crucial for optimizing the use of Cefiderocol and developing next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Cefiderocol: A Novel Agent for the Management of Multidrug-Resistant Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Cefiderocol on Multiresistant Bacterial Strains and Genomic Analysis of Two Cefiderocol Resistant Strains [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Cefiderocol for the Treatment of Multidrug-Resistant Gram-Negative Bacteria: A Systematic Review of Currently Available Evidence [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Activity of Cefiderocol Compared to Other Antimicrobials against a Collection of Metallo-Beta-Lactamase-Producing Gram-Negative Bacilli from Southern Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of cefiderocol against clinically important carbapenem non-susceptible Gram-negative bacteria from Saudi Arabia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Activity of Cefiderocol on Multiresistant Bacterial Strains and Genomic Analysis of Two Cefiderocol Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Cefiderocol Against Multi-Drug-Resistant Gram-Negative Clinical Isolates in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. In vitro Activity of Cefiderocol and Ceftazidime-Avibactam, Against Carbapenemase-Producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Susceptibility to new antibiotics and genetic characterisation of carbapenemase-producing Enterobacterales: low activity of cefiderocol against NDM-producing isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of Cefiderocol Resistance in Carbapenemase-Producing Enterobacterales: Insights from Comparative Genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cefiderocol: Systematic Review of Mechanisms of Resistance, Heteroresistance and In Vivo Emergence of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. In Vitro Evolution of Cefiderocol Resistance in an NDM-Producing Klebsiella pneumoniae Due to Functional Loss of CirA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An NDM-Producing Escherichia coli Clinical Isolate Exhibiting Resistance to Cefiderocol and the Combination of Ceftazidime-Avibactam and Aztreonam: Another Step Toward Pan-β-Lactam Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefiderocol's In Vitro Activity: A Comparative Analysis Across Different Growth Media
A critical evaluation of how growth media composition, particularly iron content, influences the susceptibility testing of the novel siderophore cephalosporin, Cefiderocol (B606585). This guide provides researchers, scientists, and drug development professionals with a comparative overview of Cefiderocol's performance in various media, supported by experimental data and detailed protocols.
Cefiderocol, a first-in-class siderophore cephalosporin, employs a unique "Trojan horse" mechanism to enter bacterial cells by utilizing their iron uptake systems.[1] This distinct mode of action necessitates specific conditions for in vitro susceptibility testing, as the iron concentration in the growth medium directly impacts the drug's apparent activity.[2][3] Standardized testing methodologies are therefore crucial for the accurate determination of Minimum Inhibitory Concentrations (MICs) and for ensuring the reliable prediction of clinical efficacy.[4][5]
This guide compares the activity of Cefiderocol in different growth media, highlighting the critical role of iron depletion for accurate susceptibility assessment. We present a synthesis of data from multiple studies, detailing the experimental protocols and providing a clear visual representation of the testing workflow.
Comparative Performance of Cefiderocol in Various Media
The in vitro activity of Cefiderocol is significantly enhanced under iron-depleted conditions.[3] This is because the drug's primary mechanism of entry into Gram-negative bacteria relies on its ability to chelate ferric iron and be actively transported into the periplasmic space via bacterial iron transporters.[1][3] Consequently, the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend the use of iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) for broth microdilution (BMD), the reference method for Cefiderocol susceptibility testing.[2][6]
Studies have consistently demonstrated variability in Cefiderocol MIC values when tested in different growth media, including different brands of Mueller-Hinton agar (B569324) (MHA) and broth (MHB).[4][7] The use of standard, non-iron-depleted media can lead to falsely elevated MIC values and misclassification of susceptible isolates as resistant.
Quantitative Data Summary
The following table summarizes the comparative performance of Cefiderocol susceptibility testing methods across different media, as reported in recent studies. This data highlights the discrepancies that can arise from using non-standardized media and methods.
| Testing Method | Growth Medium | Bacterial Species | Key Findings | Reference |
| Broth Microdilution (BMD) | Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB) vs. standard CAMHB | Carbapenemase-producing Enterobacterales | MICs were significantly lower in ID-CAMHB. Iron levels in standard broth were 24µg/dl compared to <1.3µg/dl in ID-CAMHB. | [6] |
| Broth Microdilution (BMD) | ID-CAMHB prepared from four different MHB sources (BD-BBL, BD-Difco, Oxoid, Merck) | E. coli, K. pneumoniae, P. aeruginosa, A. baumannii | Different sources of MHB for preparing ID-CAMHB resulted in reproducible but different modal MIC values. ID-CAMHB from BD-BBL and BD-Difco showed the best correlation. | [4][5] |
| Disk Diffusion (DD) | Columbia with blood agar, MacConkey agar, and chromogenic agars from three manufacturers | K. pneumoniae MBL isolates | Variability in inhibition zone diameters was observed between media. Columbia with blood agar provided the most consistent results. | [2] |
| Disk Diffusion (DD) | Mueller-Hinton Agar (MHA) from three different brands (Remel, Hardy, BBL) | Multidrug-resistant clinical isolates | Frequent discrepancies in AST interpretations were observed between MHA brands, particularly for non-susceptible isolates. Categorical agreement ≥ 90% was only achieved with BBL agar using CLSI breakpoints. | [7] |
| Disk Diffusion (DD) and E-test | Commercial MH-agar plates vs. in-house iron-depleted MH-agar (ID-MH-agar) | Carbapenem-resistant A. baumannii | DD and E-test on ID-MH-agar plates showed higher categorical and essential agreement with the reference BMD method compared to commercial MH-agar plates. | [8] |
| Commercial Susceptibility Tests | ComASP® Cefiderocol panel, MIC Test Strips (MTS) | Gram-negative strains | ComASP® showed 97% categorical agreement but only 66% essential agreement with ID-BMD for Enterobacterales. MTS for P. aeruginosa had 100% categorical agreement but only 44% essential agreement, often underestimating MICs. | [9][10] |
Experimental Protocols
Accurate and reproducible Cefiderocol susceptibility testing relies on meticulous adherence to standardized protocols. The following are detailed methodologies for the key experiments cited in the comparative data.
Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)
This protocol is based on the method described by the Clinical and Laboratory Standards Institute (CLSI) and further refined in subsequent studies.[4][6]
-
Chelation of Iron:
-
Prepare cation-adjusted Mueller-Hinton broth (CAMHB) according to the manufacturer's instructions.
-
Add Chelex-100 resin (Bio-Rad) at a concentration of 2.5 g/L to the CAMHB.
-
Stir the mixture continuously for an extended period (e.g., 6 hours) at room temperature to allow for the chelation of iron cations.[5]
-
Remove the Chelex-100 resin by filtration.
-
-
Cation Re-supplementation:
-
After iron depletion, re-supplement the broth with essential cations to the recommended concentrations (e.g., Ca²⁺ and Mg²⁺).
-
-
Quality Control:
-
Verify the final iron concentration in the prepared ID-CAMHB using methods like automated spectrophotometry to ensure it is below the recommended threshold (e.g., <1.3 µg/dl).[6]
-
Perform quality control testing with reference bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) to ensure the medium supports appropriate growth and yields expected MIC values for Cefiderocol.
-
Broth Microdilution (BMD) for Cefiderocol MIC Determination
This is the reference method for Cefiderocol susceptibility testing.[1][5]
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture (18-24 hours) on non-selective agar.
-
Dilute the suspension in sterile saline or ID-CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation and Inoculation:
-
Use sterile 96-well microtiter plates.
-
Dispense serial two-fold dilutions of Cefiderocol in ID-CAMHB into the wells.
-
Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
MIC Reading:
-
The MIC is defined as the lowest concentration of Cefiderocol that completely inhibits visible bacterial growth. Trailing endpoints (reduced growth over a range of concentrations) can occur, and standardized reading guidelines should be followed to ensure consistency.[5]
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in comparing the in vitro activity of Cefiderocol across different growth media.
Figure 1. Workflow for comparing Cefiderocol activity in different growth media.
Conclusion
The unique iron-dependent uptake mechanism of Cefiderocol underscores the critical importance of using standardized, iron-depleted media for in vitro susceptibility testing. The data clearly indicates that the choice of growth medium can significantly impact the measured activity of Cefiderocol, potentially leading to inaccurate results and inappropriate clinical decisions. For reliable and reproducible assessment of Cefiderocol's in vitro potency, the use of iron-depleted cation-adjusted Mueller-Hinton broth for broth microdilution is strongly recommended. Further research and standardization efforts are necessary to harmonize results across different testing platforms and ensure the optimal clinical use of this important new antibiotic.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. mdpi.com [mdpi.com]
- 3. Siderophore Cephalosporin Cefiderocol Utilizes Ferric Iron Transporter Systems for Antibacterial Activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The impact of commercially available media on cefiderocol susceptibility testing by broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. antimicrobianos.com.ar [antimicrobianos.com.ar]
- 7. journals.asm.org [journals.asm.org]
- 8. preprints.org [preprints.org]
- 9. Issues with Cefiderocol Testing: Comparing Commercial Methods to Broth Microdilution in Iron-Depleted Medium—Analyses of the Performances, ATU, and Trailing Effect According to EUCAST Initial and Revised Interpretation Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Issues with Cefiderocol Testing: Comparing Commercial Methods to Broth Microdilution in Iron-Depleted Medium-Analyses of the Performances, ATU, and Trailing Effect According to EUCAST Initial and Revised Interpretation Criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefiderocol Efficacy: A Comparative Analysis in Immunocompetent and Neutropenic Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the novel siderophore cephalosporin, cefiderocol (B606585), in immunocompetent and neutropenic animal models of bacterial infection. The data presented herein is collated from various preclinical studies to offer an objective overview of the drug's performance under different host immune conditions.
Executive Summary
Cefiderocol, a first-in-class siderophore cephalosporin, employs a "Trojan horse" strategy to effectively combat multidrug-resistant (MDR) Gram-negative bacteria.[1][2] By chelating iron, it gains entry into the bacterial periplasmic space via iron transporter channels.[1][3] This unique mechanism allows it to bypass some common resistance mechanisms, such as porin channel mutations.[2][4] Preclinical studies in both immunocompetent and neutropenic animal models have demonstrated its potent in vivo activity. This guide will delve into the quantitative efficacy data and the experimental methodologies used in these pivotal studies.
Data Presentation: Quantitative Efficacy of Cefiderocol
The following tables summarize the in vivo efficacy of cefiderocol against various Gram-negative pathogens in both neutropenic and immunocompetent animal models.
Table 1: Efficacy of Cefiderocol in Neutropenic Murine Thigh Infection Models
| Pathogen | Cefiderocol MIC (µg/mL) | Dosing Regimen (mg/kg) | Change in Bacterial Burden (log10 CFU/thigh) at 24h | Reference |
| Pseudomonas aeruginosa (n=8 isolates) | 0.063 - 0.5 | 4.2 - 166.7 q8h | +3.4 to -3.1 | [5] |
| Enterobacteriaceae, A. baumannii, P. aeruginosa (n=67 isolates) | ≤ 4 | Humanized Exposures | Stasis or ≥1 log reduction in 77-88% of isolates | [6] |
| Enterobacteriaceae, A. baumannii, P. aeruginosa (n=28 isolates) | ≥ 8 | Humanized Exposures | Stasis or ≥1 log reduction in only 8% of isolates | [6] |
| A. baumannii, P. aeruginosa, Enterobacteriaceae (n=11 isolates) | 0.5 - 8 | Humanized Exposures | Sustained kill observed at 72h in 9 isolates | [7] |
Table 2: Efficacy of Cefiderocol in Immunocompetent Rat Respiratory Tract Infection Models
| Pathogen | Cefiderocol MIC (µg/mL) | Dosing Regimen | Change in Bacterial Burden (log10 CFU/lung) after 4 days | Reference |
| Multidrug-resistant P. aeruginosa | 2 | Humanized exposure (2g q8h, 3h infusion) | >3 log10 reduction | [8][9] |
| Multidrug-resistant A. baumannii (2 isolates) | 4, 8 | Humanized exposure (2g q8h, 3h infusion) | >3 log10 reduction | [8][9] |
| Carbapenem-resistant K. pneumoniae (2 isolates) | 2, 4 | Humanized exposure (2g q8h, 3h infusion) | >3 log10 reduction | [8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and critical evaluation.
Neutropenic Murine Thigh Infection Model
This model is frequently utilized to assess the efficacy of antimicrobial agents in an immunocompromised host.
-
Animal Model: Specific pathogen-free female ICR (CD-1) mice are commonly used.
-
Induction of Neutropenia: Neutropenia is induced by intraperitoneal injections of cyclophosphamide. A typical regimen involves administering 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[5]
-
Infection: Mice are inoculated intramuscularly in the thigh with a bacterial suspension (e.g., 10^6 to 10^7 CFU/thigh) of the test organism.[6]
-
Drug Administration: Cefiderocol is typically administered subcutaneously or via a humanized exposure regimen to mimic human plasma pharmacokinetics.[5][6] Dosing can be fractionated to determine the pharmacodynamic driver of efficacy.
-
Efficacy Assessment: At specified time points (e.g., 24, 48, 72 hours) post-treatment initiation, mice are euthanized, and the thighs are homogenized. The bacterial burden is quantified by plating serial dilutions of the homogenate on appropriate agar (B569324) media. The change in log10 CFU/thigh from the start of therapy is the primary efficacy endpoint.[5][6]
Immunocompetent Rat Respiratory Tract Infection Model
This model is employed to evaluate antibiotic efficacy in a host with a competent immune system, specifically in the context of lung infections.
-
Animal Model: Male Sprague-Dawley rats are often used.
-
Infection: Rats are anesthetized, and a bacterial suspension is instilled intratracheally to establish a lung infection.[8][9]
-
Drug Administration: Cefiderocol is administered intravenously to recreate human plasma pharmacokinetic profiles. This often involves continuous or intermittent infusions via a cannulated vein to mimic human dosing regimens (e.g., 2g every 8 hours as a 3-hour infusion).[8][9]
-
Efficacy Assessment: After a defined treatment period (e.g., 4 days), the rats are euthanized, and the lungs are aseptically removed and homogenized. Bacterial counts are determined by plating serial dilutions of the lung homogenates. The reduction in log10 CFU/lung compared to untreated controls is the primary measure of efficacy.[8][9]
Visualizations
Cefiderocol's "Trojan Horse" Mechanism of Action
The following diagram illustrates the unique mechanism by which cefiderocol penetrates the outer membrane of Gram-negative bacteria.
References
- 1. Cefiderocol: A Novel Agent for the Management of Multidrug-Resistant Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Siderophore Cephalosporin Cefiderocol Utilizes Ferric Iron Transporter Systems for Antibacterial Activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of cefiderocol, a novel siderophore cephalosporin, in a Pseudomonas aeruginosa neutropenic murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of Humanized Exposures of Cefiderocol (S-649266) against a Diverse Population of Gram-Negative Bacteria in a Murine Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Humanized Cefiderocol Exposures over 72 Hours against a Diverse Group of Gram-Negative Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Cefiderocol against Carbapenem-Resistant Gram-Negative Bacilli in Immunocompetent-Rat Respiratory Tract Infection Models Recreating Human Plasma Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Cefiderocol against Carbapenem-Resistant Gram-Negative Bacilli in Immunocompetent-Rat Respiratory Tract Infection Models Recreating Human Plasma Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Clinical Conundrum of Cefiderocol Heteroresistance: A Comparative Guide
An objective analysis of Cefiderocol's performance against multidrug-resistant pathogens, focusing on the clinical implications of heteroresistance, supported by experimental data and protocols for researchers and drug development professionals.
Cefiderocol (B606585), a novel siderophore cephalosporin, has emerged as a promising agent against multidrug-resistant (MDR) Gram-negative bacteria by utilizing the bacteria's own iron uptake systems to enter the cell, a mechanism often likened to a "Trojan horse".[1][2] Its potent in vitro activity against carbapenem-resistant Acinetobacter baumannii (CRAB), Pseudomonas aeruginosa, and Enterobacterales has positioned it as a critical last-resort antibiotic.[3][4] However, the clinical success of Cefiderocol has been met with a perplexing challenge: heteroresistance.
Heteroresistance is the phenomenon where a subpopulation of seemingly susceptible bacteria can survive at antibiotic concentrations above the minimum inhibitory concentration (MIC).[5] This resistant subpopulation, though small, can be selected for and amplified under antibiotic pressure, potentially leading to treatment failure.[1][6] The high prevalence of Cefiderocol heteroresistance, particularly in A. baumannii, has been proposed as a potential explanation for the suboptimal clinical outcomes observed in some studies, despite in vitro susceptibility.[1][7]
This guide provides a comprehensive comparison of Cefiderocol's performance in the context of heteroresistance, presenting supporting experimental data, detailed methodologies, and visual workflows to aid researchers and drug development professionals in navigating this complex issue.
Performance Comparison: Cefiderocol vs. Alternative Therapies
The clinical efficacy of Cefiderocol, particularly in the face of heteroresistance, is a subject of ongoing investigation. While some studies have raised concerns about its performance, especially in CRAB infections, others have demonstrated favorable outcomes compared to traditional last-line agents like colistin (B93849).
A retrospective observational study comparing Cefiderocol- and colistin-containing regimens for severe CRAB infections found significantly lower 30-day mortality in the Cefiderocol group (34%) compared to the colistin group (55.8%).[8] This difference was particularly pronounced in patients with bloodstream infections.[8] Conversely, the CREDIBLE-CR trial, a phase 3 study, reported a higher all-cause mortality rate in patients with Acinetobacter spp. infections treated with Cefiderocol compared to the best available therapy (BAT), which was often colistin-based.[3][9]
The conflicting data has led to the hypothesis that heteroresistance may contribute to these discrepancies.[10] A pilot study investigating this link found that clinical failure rates were numerically higher in patients infected with Cefiderocol-heteroresistant CRAB isolates compared to susceptible isolates (81% vs. 55%).[9][10] However, a post hoc analysis of the CREDIBLE-CR study did not find a link between heteroresistance (as determined by population analysis profiling) and clinical outcomes.[11][12]
Below is a summary of clinical outcome data from comparative studies:
| Study/Analysis | Pathogen(s) | Cefiderocol Outcome | Comparator Outcome | Key Finding |
| Retrospective Study[8] | Carbapenem-Resistant A. baumannii | 34% 30-day mortality | 55.8% 30-day mortality (Colistin-based) | Cefiderocol associated with lower mortality.[8] |
| CREDIBLE-CR Trial[3] | Carbapenem-Resistant Gram-Negative Bacteria | 33.7% overall mortality | 18.3% overall mortality (Best Available Therapy) | Higher mortality observed with Cefiderocol in the overall study population.[3] |
| CREDIBLE-CR (Acinetobacter spp. subset)[3] | Acinetobacter spp. | 49% mortality | 18% mortality (Best Available Therapy) | Significantly higher mortality with Cefiderocol in this subgroup.[3][13] |
| Pilot Study on Heteroresistance[10][14] | Carbapenem-Resistant A. baumannii | 81% clinical failure with heteroresistant isolates | 55% clinical failure with susceptible isolates | Numerical association between heteroresistance and clinical failure.[10][14] |
| CREDIBLE-CR Post Hoc Analysis[11][12] | Carbapenem-Resistant A. baumannii | No association between heteroresistance and mortality or clinical outcome. | Not Applicable | Contradicts the hypothesis that heteroresistance drove the mortality difference in the trial.[11][12] |
Mechanisms and Detection of Cefiderocol Heteroresistance
The emergence of Cefiderocol resistance and heteroresistance is multifactorial, often resulting from a combination of mechanisms rather than a single alteration.[7][15]
Key Resistance Mechanisms:
-
β-Lactamases: Production of various β-lactamases, including NDM, KPC, and AmpC variants, can degrade Cefiderocol.[7][15]
-
Siderophore Receptor Mutations: Alterations in the genes encoding for siderophore receptors, such as piuA and pirA in P. aeruginosa and A. baumannii, can impair Cefiderocol uptake.[5][7]
-
Porin and Efflux Pump Modifications: Changes in porin channels and overexpression of efflux pumps can also contribute to reduced susceptibility.[7][15]
-
Target Modifications: Alterations in penicillin-binding proteins (PBPs), the target of β-lactam antibiotics, can reduce Cefiderocol's efficacy.[7][15]
The following diagram illustrates the proposed mechanisms of Cefiderocol uptake and resistance:
References
- 1. An Overview of Cefiderocol’s Therapeutic Potential and Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Frontiers | Cefiderocol for the Treatment of Multidrug-Resistant Gram-Negative Bacteria: A Systematic Review of Currently Available Evidence [frontiersin.org]
- 4. Susceptibility of cefiderocol and other antibiotics against carbapenem-resistant, Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Heteroresistance to cefiderocol in carbapenem-resistant Acinetobacter baumannii in the CREDIBLE-CR study was not linked to clinical outcomes: a post hoc analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cefiderocol Versus Best Available Therapy in the Treatment of Critically Ill Patients with Severe Infections Due to Resistant Gram-Negative Bacteria: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frequency of cefiderocol heteroresistance among patients treated with cefiderocol for carbapenem-resistant Acinetobacter baumannii infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cefiderocol: Systematic Review of Mechanisms of Resistance, Heteroresistance and In Vivo Emergence of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Cefiderocol vs. Best Available Therapy for Carbapenem-Resistant Infections: A Comparative Guide
A detailed review of clinical efficacy, microbiological outcomes, and safety profiles for researchers, scientists, and drug development professionals.
The emergence and spread of carbapenem-resistant Gram-negative bacteria represent a critical global health challenge, necessitating the development of novel therapeutic agents. Cefiderocol (B606585), a siderophore cephalosporin, has emerged as a promising option for treating these difficult-to-treat infections. This guide provides an objective comparison of Cefiderocol versus the best available therapy (BAT) for carbapenem-resistant infections, supported by data from pivotal clinical trials.
Clinical Efficacy
Cefiderocol has been evaluated in several clinical trials against various comparators for different infection types. The CREDIBLE-CR study, a phase 3, multicenter, open-label, randomized trial, provides the most direct comparison of cefiderocol to BAT for serious carbapenem-resistant Gram-negative bacterial infections.
Data from Key Clinical Trials
| Trial | Infection Type | Cefiderocol Outcome | Best Available Therapy (BAT) Outcome | Key Findings |
| CREDIBLE-CR | Nosocomial Pneumonia, Bloodstream Infection/Sepsis, Complicated Urinary Tract Infection (cUTI) | Clinical Cure (NP): 50.0% (20/40)[1][2]Clinical Cure (BSI/Sepsis): 43.5% (10/23)[3]Microbiological Eradication (cUTI): 52.9% (9/17)[3] | Clinical Cure (NP): 52.6% (10/19)[3]Clinical Cure (BSI/Sepsis): 42.9% (6/14)[3]Microbiological Eradication (cUTI): 20.0% (1/5)[3] | Cefiderocol demonstrated similar clinical and microbiological efficacy to BAT in this heterogeneous patient population with carbapenem-resistant infections.[1][4] |
| APEKS-cUTI | Complicated Urinary Tract Infection (cUTI) | Composite Cure Rate: 72.6% (183/252)[5][6][7] | Composite Cure Rate (Imipenem/Cilastatin): 54.6% (65/119)[5][6][7] | Cefiderocol was non-inferior and statistically superior to imipenem/cilastatin for the treatment of cUTIs caused by Gram-negative bacteria.[6][7] |
| APEKS-NP | Nosocomial Pneumonia | 14-Day All-Cause Mortality: 12.4% (18/148)[2] | 14-Day All-Cause Mortality (Meropenem): 11.6% (17/152)[2] | Cefiderocol was non-inferior to high-dose, extended-infusion meropenem (B701) for all-cause mortality in patients with Gram-negative nosocomial pneumonia.[2][8] |
Microbiological Outcomes
A key advantage of Cefiderocol is its broad in vitro activity against a wide range of carbapenem-resistant pathogens, including those producing metallo-β-lactamases.
Eradication Rates in CREDIBLE-CR
| Pathogen | Cefiderocol Microbiological Eradication | BAT Microbiological Eradication |
| Acinetobacter baumannii | Data not specifically reported | Data not specifically reported |
| Klebsiella pneumoniae | Data not specifically reported | Data not specifically reported |
| Pseudomonas aeruginosa | Data not specifically reported | Data not specifically reported |
| Metallo-β-lactamase producers | 75% (12/16) achieved clinical cure[9] | 29% (2/7) achieved clinical cure[9] |
Safety Profile
The safety of Cefiderocol has been generally comparable to that of its comparators in clinical trials.
| Adverse Event | Cefiderocol | Best Available Therapy (BAT) / Comparator | Trial |
| Any Adverse Event | 91%[1] | 96%[1] | CREDIBLE-CR |
| Serious Adverse Events | 4.7%[6][7] | 8.1% (Imipenem/Cilastatin)[6][7] | APEKS-cUTI |
| All-Cause Mortality (End of Study) | 34% (34/101)[1][4] | 18% (9/49)[1][4] | CREDIBLE-CR |
Of note, the CREDIBLE-CR trial observed a higher rate of all-cause mortality in the cefiderocol arm, primarily in patients with infections caused by Acinetobacter spp.[1][10]
Experimental Protocols
CREDIBLE-CR Study Design
The CREDIBLE-CR study was a Phase 3, randomized, open-label, multicenter, pathogen-focused, descriptive trial.[1][11]
-
Patient Population: Hospitalized adults with nosocomial pneumonia, bloodstream infection/sepsis, or complicated urinary tract infection caused by carbapenem-resistant Gram-negative bacteria.[3][11]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either Cefiderocol or the best available therapy.[2][11]
-
Dosing Regimen:
-
Primary Endpoints:
Mechanism of Action: Cefiderocol
Cefiderocol employs a "Trojan horse" mechanism to enter bacterial cells.[12] It chelates iron and is actively transported across the outer membrane of Gram-negative bacteria via their iron transport systems.[12][13] This unique entry mechanism allows Cefiderocol to achieve high concentrations in the periplasmic space, where it can bind to penicillin-binding proteins and inhibit cell wall synthesis, leading to bacterial cell death.[14] This mechanism of entry helps to overcome resistance mediated by porin channel mutations and efflux pumps.[15]
References
- 1. Efficacy and safety of cefiderocol or best available therapy for the treatment of serious infections caused by carbapenem-resistant Gram-negative bacteria (CREDIBLE-CR): a randomised, open-label, multicentre, pathogen-focused, descriptive, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shea-online.org [shea-online.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Frontiers | Cefiderocol for the Treatment of Multidrug-Resistant Gram-Negative Bacteria: A Systematic Review of Currently Available Evidence [frontiersin.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Shionogi Announces Positive Top-Line Results For Cefiderocol Pivotal cUTI Clinical Trial [prnewswire.com]
- 8. researchgate.net [researchgate.net]
- 9. dason.medicine.duke.edu [dason.medicine.duke.edu]
- 10. mdpi.com [mdpi.com]
- 11. Designing A Pathogen-Focused Study To Address The High Unmet Medical Need Represented By Carbapenem-Resistant Gram-Negative Pathogens – The International, Multicenter, Randomized, Open-Label, Phase 3 CREDIBLE-CR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Cefiderocol Sulfate Tosylate: A Guide for Laboratory Professionals
The proper disposal of Cefiderocol Sulfate Tosylate is a critical aspect of laboratory safety, environmental stewardship, and regulatory compliance. As a cephalosporin (B10832234) antibiotic, improper disposal can contribute to environmental contamination and the development of antimicrobial resistance.[1][2] This guide provides essential, step-by-step procedures for the safe handling and disposal of Cefiderocol waste in a research and drug development setting.
Regulatory Framework
In the United States, pharmaceutical waste is regulated by several federal agencies. The Environmental Protection Agency (EPA) governs the disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[3][4] A key EPA rule, known as "Subpart P," sets management standards for hazardous waste pharmaceuticals at healthcare facilities and prohibits their disposal via sewering (i.e., flushing down a drain).[5][6] Additionally, the Drug Enforcement Administration (DEA) regulates the disposal of controlled substances, though Cefiderocol is not classified as such.[7] It is crucial to note that state regulations may be more stringent than federal laws.[3]
Core Principle: Treat as Chemical Waste
The fundamental principle for managing Cefiderocol waste is to treat it as chemical waste.[8][9] All personnel must be trained on the associated risks and these specific disposal procedures. Cefiderocol waste should never be mixed with general trash or standard biohazardous "red bag" waste.[8]
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for disposing of waste containing this compound. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.[1][8]
1. Waste Segregation and Classification: Proper segregation at the point of generation is the most critical step.[8] Cefiderocol waste should be separated into the following streams:
-
Unused or Expired Product: Pure this compound powder and its concentrated stock solutions should be treated as hazardous chemical waste.[9]
-
Contaminated Solids: Items such as gloves, weighing papers, empty vials, pipette tips, and other personal protective equipment (PPE) that have come into contact with Cefiderocol are considered chemical waste.[8]
-
Liquid Waste: All aqueous solutions containing Cefiderocol, including diluted solutions and experimental media, must be collected as chemical waste.[1] Do not pour any Cefiderocol-containing solutions down the drain.[5]
2. Personal Protective Equipment (PPE): When handling Cefiderocol waste, personnel should wear standard laboratory PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
3. Containerization and Labeling: Use designated, compliant waste containers that are leak-proof, in good condition, and compatible with the waste they hold.[7][8]
-
Liquid Waste: Collect in a dedicated, sealable hazardous waste container.[1] Secondary containment should be used to prevent spills.
-
Solid Waste: Place in a robust, sealed plastic bag or a plastic-lined container clearly designated for solid chemical waste.[8]
-
Labeling: All waste containers must be clearly labeled. While specific requirements are set by institutional EHS departments, labels should generally include the words "Hazardous Waste" and identify the primary contents (e.g., "Cefiderocol Contaminated Waste," "Aqueous Waste with Cefiderocol").[8]
4. On-Site Accumulation and Storage: Store sealed waste containers in a designated Satellite Accumulation Area within the laboratory.[8] This area should be secure and away from general laboratory traffic to prevent spills or unauthorized access.
5. Final Disposal: The final step is to coordinate with your institution's EHS department for the pickup and disposal of the waste.[8] EHS will work with a licensed hazardous waste disposal company to ensure the material is transported and treated in compliance with all regulations.[5] The recommended and most common final disposal method for pharmaceutical waste is high-temperature incineration, which ensures the complete destruction of the active pharmaceutical ingredient.[1][5]
Handling and Storage of Cefiderocol Solutions
Proper handling of Cefiderocol during its active use is essential to minimize waste. The table below summarizes key stability and storage information for reconstituted and diluted solutions. Any unused solution must be disposed of as chemical waste.[10][11]
| Solution Stage | Diluent | Storage Condition | Duration | Citation |
| Reconstituted Solution (in vial) | 0.9% Sodium Chloride or 5% Dextrose | Room Temperature | Up to 1 hour | [10] |
| Diluted Infusion Solution (in bag) | 0.9% Sodium Chloride or 5% Dextrose | Room Temperature | Up to 6 hours | |
| Diluted Infusion Solution (in bag) | 0.9% Sodium Chloride or 5% Dextrose | Refrigerated (2°C to 8°C), protected from light | Up to 24 hours | [11] |
Note: If the diluted solution is refrigerated, the infusion must be completed within 6 hours after removal to room temperature.[10][11]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Cefiderocol waste in a laboratory setting.
Caption: Workflow for the compliant disposal of Cefiderocol waste.
References
- 1. benchchem.com [benchchem.com]
- 2. ascelibrary.org [ascelibrary.org]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. epa.gov [epa.gov]
- 7. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. drugs.com [drugs.com]
- 11. globalrph.com [globalrph.com]
Safeguarding Laboratory Personnel: Essential Protective Measures for Handling Cefiderocol Sulfate Tosylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Cefiderocol Sulfate Tosylate, a novel siderophore cephalosporin. Adherence to these protocols is critical for minimizing exposure risk and ensuring compliant disposal.
This compound is a potent pharmaceutical compound that requires careful handling to prevent occupational exposure. While specific occupational exposure limits (OELs) have not been established, the compound should be handled with a high degree of caution, implementing engineering controls, stringent work practices, and appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE)
The selection of PPE is crucial for minimizing exposure. The following table summarizes the recommended PPE for laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a NIOSH-approved respirator with P100 cartridges- Disposable solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile gloves)- Disposable sleeves- Chemical safety goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of fine powder. Full respiratory protection and double gloving are essential to prevent inhalation and skin contact. |
| Solution Preparation and Handling | - NIOSH-approved respirator with P100 cartridges- Disposable lab coat- Nitrile gloves- Chemical safety goggles | Reduced risk of aerosolization compared to handling powder, but respiratory and eye protection are still necessary to guard against splashes and aerosols. |
| General Laboratory Operations | - Lab coat- Nitrile gloves- Safety glasses with side shields | Standard laboratory PPE to protect against incidental contact. |
Emergency Procedures
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion: Wash out mouth with water provided the person is conscious. Call a physician. Do not induce vomiting unless directed to do so by medical personnel.
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation and Area Setup:
-
Ensure a certified chemical fume hood or a ventilated balance enclosure is used for all weighing and reconstitution activities.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Prepare a spill kit appropriate for handling potent powder and liquid spills.
-
Cover the work surface with absorbent, disposable bench paper.
2. Donning Personal Protective Equipment (PPE):
-
Don the appropriate PPE as specified in the table above, ensuring a proper fit.
3. Weighing and Reconstitution:
-
Perform all weighing operations within the containment of a chemical fume hood or a ventilated enclosure.
-
Use dedicated, clean spatulas and weigh boats.
-
Carefully transfer the desired amount of this compound powder.
-
To reconstitute, add the appropriate diluent (e.g., 0.9% Sodium Chloride Injection or 5% Dextrose Injection) slowly to the vial to avoid foaming.[1]
-
Gently swirl the vial to dissolve the powder. Allow the vial to stand until any foam disappears (typically within 2 minutes).[1]
4. Handling of Solutions:
-
All manipulations of the reconstituted solution should be performed in a chemical fume hood.
-
Use a calibrated pipette to transfer the solution.
-
Visually inspect the solution for particulate matter and discoloration before use. The solution should be clear and colorless.[1]
5. Decontamination and Clean-up:
-
Wipe down the work surface and any equipment used with a suitable deactivating solution, such as a dilute solution of sodium hypochlorite, followed by a rinse with water.
-
Dispose of all contaminated disposable materials, including bench paper, gloves, and weigh boats, as hazardous waste.
6. Doffing Personal Protective Equipment (PPE):
-
Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
The disposal of this compound and all contaminated materials must be managed as hazardous pharmaceutical waste to prevent environmental contamination and the spread of antibiotic resistance.[2]
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including unused powder, contaminated gloves, lab coats, weigh boats, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.[2]
-
Sharps: Contaminated needles and syringes must be disposed of in a puncture-proof sharps container.
Chemical Inactivation (Pre-treatment):
-
For liquid waste, chemical inactivation through alkaline hydrolysis can be considered to break down the active β-lactam ring.[3]
-
Methodology: Prepare a 1 M sodium hydroxide (B78521) (NaOH) solution. For a given volume of Cefiderocol waste, add an equal volume of 1 M NaOH solution. Stir the mixture at ambient temperature overnight to ensure complete hydrolysis. Neutralize the solution to a pH of approximately 7.0 with an appropriate acid (e.g., hydrochloric acid).[3]
-
Note: Consult with your institution's Environmental Health and Safety (EHS) office before implementing any chemical inactivation procedures.
-
Final Disposal:
-
The primary recommended method for the final disposal of antibiotic waste is high-temperature incineration by a licensed hazardous waste disposal facility.[1][2]
-
Arrange for the collection of all hazardous waste containers by your institution's EHS or a certified hazardous waste contractor.
Visual Workflow: this compound Spill Response
The following diagram outlines the logical workflow for responding to a spill of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
